molecular formula C10H15NO B1602243 1-(3-Methoxyphenyl)-N-methylethanamine CAS No. 438245-97-7

1-(3-Methoxyphenyl)-N-methylethanamine

カタログ番号: B1602243
CAS番号: 438245-97-7
分子量: 165.23 g/mol
InChIキー: QZEPBVRIPQSJDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Methoxyphenyl)-N-methylethanamine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(3-methoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEPBVRIPQSJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564865
Record name 1-(3-Methoxyphenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438245-97-7
Record name 1-(3-Methoxyphenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Methoxyphenyl)-N-methylethanamine physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(3-Methoxyphenyl)-N-methylethanamine. As a substituted phenethylamine, this compound holds interest for researchers in medicinal chemistry and pharmacology. This document consolidates available data on its identity, and while experimental data for some properties are limited, this guide furnishes information on related compounds to offer valuable insights. It further outlines a probable synthetic pathway and discusses potential toxicological and pharmacological considerations based on structurally similar molecules.

Chemical Identity and Physical Properties

This compound is a substituted phenethylamine with the systematic IUPAC name This compound . It is also known by other names such as N-methyl-alpha-methyl-3-methoxyphenethylamine. The compound is characterized by a methoxy group at the meta-position of the phenyl ring and a methyl group on the amine of the ethylamine side chain.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 438245-97-7[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Appearance Solid[1]
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Synthesis and Characterization

A plausible and efficient method for the synthesis of this compound is through the reductive amination of 3-methoxyacetophenone with methylamine. This two-step, one-pot reaction is a common and versatile method for the formation of amines.

Workflow 1: Proposed Synthesis via Reductive Amination

start 3-Methoxyacetophenone + Methylamine intermediate Imine Intermediate start->intermediate Imine Formation product This compound intermediate->product Reduction reductant Reducing Agent (e.g., NaBH4, NaBH3CN) reductant->intermediate

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reductive Amination

Reaction: 3-methoxyacetophenone + methylamine → this compound

Materials:

  • 3-methoxyacetophenone

  • Methylamine (solution in a suitable solvent, e.g., methanol or THF)

  • Reducing agent (e.g., sodium borohydride or sodium cyanoborohydride)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Acid catalyst (optional, e.g., acetic acid)

  • Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 3-methoxyacetophenone in the chosen anhydrous solvent. Add a stoichiometric equivalent or a slight excess of methylamine solution. If desired, a catalytic amount of acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for several hours to allow for the formation of the imine intermediate. Progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reduction: Once imine formation is complete, the reducing agent is added portion-wise to the reaction mixture at a controlled temperature (often 0 °C to room temperature). The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is often preferred as it is less reactive towards the starting ketone. The reaction is stirred until the reduction of the imine is complete, as monitored by an appropriate analytical technique.

  • Work-up and Purification: The reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the four protons on the substituted phenyl ring.

  • Methine Proton (-CH(CH₃)-): A quartet or multiplet, coupled to the adjacent methyl and amine protons.

  • N-Methyl Protons (-NH(CH₃)): A singlet or doublet (if coupled to the N-H proton).

  • Alpha-Methyl Protons (-CH(CH₃)-): A doublet, coupled to the methine proton.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

  • Amine Proton (-NH-): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group appearing at a lower field.

  • Methine Carbon (-CH(CH₃)-): A signal in the aliphatic region.

  • N-Methyl Carbon (-NH(CH₃)): A signal in the aliphatic region.

  • Alpha-Methyl Carbon (-CH(CH₃)-): A signal in the aliphatic region.

  • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

Mass Spectrometry (Predicted Fragmentation):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 165. Key fragmentation patterns for phenethylamines typically involve cleavage of the bond beta to the aromatic ring, leading to the formation of a tropylium-like ion or a benzylic cation. For this compound, a prominent fragment would be expected from the loss of the methylamine group.

Potential Pharmacological and Toxicological Profile

Direct pharmacological and toxicological data for this compound are not currently available. However, its structural similarity to other methoxy- and N-methyl-substituted phenethylamines allows for informed predictions of its potential biological activity.

Pharmacological Considerations

Many substituted phenethylamines are known to interact with the central nervous system. Specifically, methoxy-substituted amphetamines and related compounds have been shown to have psychoactive effects, often mediated through interactions with serotonin, dopamine, and norepinephrine systems.

  • Serotonergic Activity: The presence of a methoxy group on the phenyl ring, as seen in compounds like para-methoxyamphetamine (PMA), can confer significant serotonergic activity.[2] It is plausible that this compound could act as a serotonin receptor agonist or a serotonin releasing agent.

  • Dopaminergic and Noradrenergic Activity: The amphetamine-like backbone suggests potential for interaction with dopamine and norepinephrine transporters, which could lead to stimulant effects.

  • N-Methylation: N-methylation of phenethylamines can modulate their pharmacological profile, often affecting their potency and selectivity for different monoamine transporters and receptors.

Toxicological Profile

The toxicological profile of this compound is uncharacterized. However, safety data for the closely related compound, 1-(3-methoxyphenyl)ethanamine, indicates several hazards.[3]

Table 2: GHS Hazard Statements for 1-(3-Methoxyphenyl)ethanamine

Hazard StatementDescription
H302Harmful if swallowed
H314Causes severe skin burns and eye damage
H317May cause an allergic skin reaction
H318Causes serious eye damage
H332Harmful if inhaled
H412Harmful to aquatic life with long lasting effects

Given these warnings for a closely related analog, this compound should be handled with appropriate caution, utilizing personal protective equipment and working in a well-ventilated area. The N-methylation may alter the toxicological profile, and further studies are required to ascertain its specific hazards.

Conclusion

This compound is a substituted phenethylamine with potential for biological activity. This guide has consolidated the available information on its chemical and physical properties, proposed a viable synthetic route, and offered insights into its potential pharmacological and toxicological profile based on related compounds. The lack of comprehensive experimental data highlights the need for further research to fully characterize this compound and understand its properties and potential applications. Researchers and drug development professionals should proceed with caution, adhering to appropriate safety protocols when handling this and structurally related compounds.

References

Sources

An In-depth Technical Guide to 1-(3-Methoxyphenyl)-N-methylethanamine (CAS 438245-97-7)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 1-(3-Methoxyphenyl)-N-methylethanamine, a substituted phenethylamine. Due to the limited availability of published research specifically on this molecule, this guide synthesizes information from established chemical principles and data on structurally analogous compounds. The primary focus is on its chemical identity, a proposed synthetic route via reductive amination, expected analytical characterization, and a probable pharmacological profile based on its structural relationship to known monoamine releasing agents. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in this and related compounds.

Chemical Identity and Properties

This compound is a secondary amine belonging to the phenethylamine class. The presence of a methoxy group at the meta position of the phenyl ring and N-methylation are key structural features that are anticipated to influence its physicochemical and pharmacological properties.

PropertyValueSource
CAS Number 438245-97-7
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
IUPAC Name This compoundN/A
Appearance Predicted to be a solid at room temperature

Proposed Synthesis Pathway: Reductive Amination

A highly plausible and efficient method for the synthesis of this compound is the reductive amination of 3'-methoxyacetophenone with methylamine.[1] This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine.[2]

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 3_methoxyacetophenone 3'-Methoxyacetophenone imine N-(1-(3-methoxyphenyl)ethylidene)methanamine (Imine Intermediate) 3_methoxyacetophenone->imine + Methylamine - H₂O methylamine Methylamine (CH₃NH₂) product This compound imine->product Reduction (e.g., NaBH₄ or NaBH₃CN)

Caption: Proposed synthesis of this compound via reductive amination.

Rationale for Experimental Choices

Reductive amination is a widely used and robust method for the synthesis of amines due to its high efficiency and the commercial availability of starting materials.[3] The choice of reducing agent is critical for the success of the reaction.

  • Sodium borohydride (NaBH₄): A common and cost-effective reducing agent. The reaction is typically carried out in a protic solvent like methanol or ethanol. The imine formation and reduction can often be performed in a stepwise manner in the same pot.[4]

  • Sodium cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the reduction of imines in the presence of ketones.[2] This allows for the entire reaction to be carried out in a single step, as the reducing agent will not significantly reduce the starting ketone.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a theoretical procedure based on standard reductive amination methods.[1][4]

  • Imine Formation:

    • To a solution of 3'-methoxyacetophenone (1 equivalent) in methanol, add a solution of methylamine (1.5-2.0 equivalents, typically as a solution in a solvent like THF or water).

    • If desired, an acid catalyst such as acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 20°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the N-methyl and C-methyl protons, and the methine proton. The splitting patterns and integration of these signals would confirm the structure.

  • ¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the unique carbon atoms in the molecule.[5]

Predicted ¹H NMR Chemical Shifts (in CDCl₃) Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
~ 7.2 ppm (t, 1H, Ar-H)~ 160 ppm (Ar-C-O)
~ 6.8 ppm (m, 3H, Ar-H)~ 145 ppm (Ar-C)
~ 5.0-5.5 ppm (q, 1H, CH)~ 130 ppm (Ar-CH)
~ 3.8 ppm (s, 3H, OCH₃)~ 120-110 ppm (Ar-CH)
~ 2.4 ppm (s, 3H, NCH₃)~ 55 ppm (OCH₃)
~ 1.4 ppm (d, 3H, CCH₃)~ 50-55 ppm (CH)
~ 1.5-2.0 ppm (br s, 1H, NH)~ 30-35 ppm (NCH₃)
~ 20-25 ppm (CCH₃)

Note: These are predicted values and may vary in an actual spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds.[6] For analysis, the compound would likely be derivatized, for example, by acylation, to improve its chromatographic properties.[7]

G Sample Sample Injection GC_Column Gas Chromatography (Separation) Sample->GC_Column Ionization Electron Ionization (70 eV) GC_Column->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: A typical workflow for GC-MS analysis.

The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 165, although it may be of low intensity. The major fragmentation pattern would likely involve cleavage alpha to the nitrogen atom, resulting in a prominent iminium ion at m/z 58.

Inferred Pharmacological Profile

While no specific pharmacological data for this compound has been found in the public domain, its structural similarity to other substituted phenethylamines allows for an informed inference of its likely mechanism of action.

Monoamine Releasing Agent Hypothesis

The core phenethylamine structure is the backbone for many compounds that act as monoamine releasing agents.[8] The N-methyl group and the methoxy substitution on the phenyl ring are common features in this class of compounds.[9]

  • Structural Analogy to 3-Methoxyamphetamine (3-MA): 3-MA is known to be a monoamine releasing agent, affecting norepinephrine and dopamine.[8] It is plausible that this compound shares a similar mechanism of action, potentially interacting with monoamine transporters (DAT, NET, and SERT) to induce the release of these neurotransmitters from presynaptic terminals.

  • Potential for Psychoactive Effects: As a monoamine releasing agent, the compound could exhibit stimulant and/or entactogenic effects. However, without experimental data, the specific profile and potency remain unknown.

G Compound 1-(3-Methoxyphenyl)-N- methylethanamine Transporter Monoamine Transporters (DAT, NET, SERT) Compound->Transporter Interacts with Release Increased Synaptic Monoamines Transporter->Release Induces Effect Potential Psychoactive Effects Release->Effect Leads to

Caption: Hypothesized mechanism of action as a monoamine releasing agent.

Toxicological Considerations

The toxicological profile of this compound has not been established. However, based on the known toxicology of related phenethylamines, potential concerns would include:

  • Cardiovascular effects: Increased heart rate and blood pressure due to sympathomimetic activity.[10]

  • Neurotoxicity: Some substituted amphetamines are known to be neurotoxic, particularly to serotonergic and dopaminergic neurons. The potential for neurotoxicity with this compound is unknown.

  • Hyperthermia: A dangerous increase in body temperature is a known risk with some monoamine releasing agents.

Further research is required to determine the specific toxicological profile of this compound.

Conclusion

This compound is a substituted phenethylamine for which there is a paucity of specific scientific literature. This guide has outlined a plausible synthetic route via reductive amination, proposed methods for its analytical characterization, and inferred a likely pharmacological profile as a monoamine releasing agent based on its structural similarity to known psychoactive compounds. The information presented here is intended to be a starting point for researchers, and it is emphasized that the proposed synthesis and predicted properties require experimental validation. Further investigation is necessary to fully elucidate the chemical, pharmacological, and toxicological characteristics of this compound.

References

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]

  • ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118500, m-Methoxy-N-methylphenethylamine. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Poklis, J. L., et al. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of analytical toxicology, 38(1), 49–54.
  • Kikura-Hanajiri, R., et al. (2008). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Journal of Health Science, 54(4), 453-460.
  • National Center for Biotechnology Information. MeSH Browser: p-Methoxy-N-methylphenethylamine. [Link]

  • Google Patents. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • Wikipedia. 3-Methoxyamphetamine. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Grokipedia. 3-Methoxymethamphetamine. [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • CROMlab. Extraction of Commonly Abused Substituted Phenethylamines from Urine and Subsequent Analysis by GC-MS. [Link]

  • Lin, H. R., et al. (2019). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of food and drug analysis, 27(1), 233–246.
  • Gee, P., et al. (2017). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of medicinal chemistry, 60(22), 9319–9324.
  • Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Toxicology letters, 301, 159–166.
  • Dal Cason, T. A. (1998). GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of forensic sciences, 43(6), 1195–1207.
  • Ho, B. T., et al. (1969). Analogs of .alpha.-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. Journal of medicinal chemistry, 12(3), 503–505.
  • Google Patents. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • Journal of IMAB. AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. [Link]

  • Penchev, P. N., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules (Basel, Switzerland), 26(11), 3239.
  • ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Wiley-VCH. Supporting Information. [Link]

Sources

An In-depth Technical Guide to 1-(3-Methoxyphenyl)-N-methylethanamine: Molecular Structure, Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenyl)-N-methylethanamine is a secondary amine belonging to the phenethylamine class of compounds. Its structural motif, featuring a methoxy-substituted aromatic ring and an N-methylated ethylamine side chain, makes it a molecule of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, offering insights for its application in research and development. The chirality of the molecule, with a stereocenter at the alpha-carbon of the ethylamine chain, introduces the possibility of enantiomers with distinct biological activities, a critical consideration in pharmacology. The (S)-enantiomer of its precursor, 1-(3-methoxyphenyl)ethanamine, is a known key intermediate in the synthesis of Rivastigmine, a drug used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases[1][2]. This highlights the potential of N-methylated derivatives like this compound as building blocks for novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group at the meta position, and an N-methylethanamine group attached to the first position of the ring.

Molecular Formula: C₁₀H₁₅NO[3]

Molecular Weight: 165.23 g/mol [3]

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[3]
Molecular Weight 165.23 g/mol [3]
CAS Number (Racemate) 438245-97-7
CAS Number ((S)-enantiomer) 923035-27-2[3]
Appearance Solid
InChI 1S/C10H15NO/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3
InChIKey QZEPBVRIPQSJDG-UHFFFAOYSA-N
SMILES CNC(C)c1cccc(OC)c1

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reductive amination of its primary amine precursor, 1-(3-methoxyphenyl)ethanamine, with formaldehyde. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the secondary amine.

Experimental Protocol: Reductive N-methylation

This protocol is based on established methods for the N-methylation of primary amines using formaldehyde as the methyl source[4].

Materials:

  • 1-(3-Methoxyphenyl)ethanamine

  • Formaldehyde (37% solution in water)

  • Formic acid (Eschweiler-Clarke reaction) or Sodium borohydride (NaBH₄)

  • Methanol or other suitable solvent

  • Sodium bicarbonate (or other base for workup)

  • Dichloromethane (or other organic solvent for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure (Eschweiler-Clarke Reaction):

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(3-methoxyphenyl)ethanamine (1 equivalent) in formic acid (excess, e.g., 5-10 equivalents).

  • To this solution, add formaldehyde (37% aqueous solution, excess, e.g., 2-3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent such as dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Causality behind Experimental Choices:

  • Excess Formic Acid and Formaldehyde: Using an excess of both reagents drives the reaction to completion, ensuring full conversion of the primary amine to the N-methylated product.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Neutralization and Extraction: The basic workup is essential to neutralize the excess formic acid and to deprotonate the amine product, allowing for its extraction into an organic solvent.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Primary_Amine 1-(3-Methoxyphenyl)ethanamine Reaction_Vessel Reflux in Formic Acid Primary_Amine->Reaction_Vessel Methyl_Source Formaldehyde Methyl_Source->Reaction_Vessel Reducing_Agent Formic Acid Reducing_Agent->Reaction_Vessel Neutralization Neutralization (NaHCO3) Reaction_Vessel->Neutralization Cooling Extraction Extraction (DCM) Neutralization->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Final_Product 1-(3-Methoxyphenyl)-N- methylethanamine Purification->Final_Product

Caption: Synthesis workflow for this compound via Eschweiler-Clarke reaction.

Spectroscopic Characterization

While specific, publicly available, peer-reviewed spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (4H): Multiple signals in the aromatic region (δ 6.5-7.5 ppm), exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.

  • Methine Proton (-CH-): A quartet or multiplet, coupled to the adjacent methyl and NH protons.

  • Methoxy Protons (-OCH₃): A singlet at approximately δ 3.8 ppm.

  • N-Methyl Protons (-NH-CH₃): A singlet or doublet (if coupled to the NH proton) in the upfield region.

  • Alpha-Methyl Protons (-CH-CH₃): A doublet coupled to the methine proton.

  • NH Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group being the most downfield.

  • Methine Carbon (-CH-): A signal in the aliphatic region.

  • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

  • N-Methyl Carbon (-NH-CH₃): A signal in the upfield aliphatic region.

  • Alpha-Methyl Carbon (-CH-CH₃): A signal in the upfield aliphatic region.

Mass Spectrometry:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 165. A prominent fragment ion would likely result from the benzylic cleavage, leading to a fragment at m/z 150 (M-15) due to the loss of a methyl group, and a base peak at m/z 58 corresponding to the [CH₃-NH=CH-CH₃]⁺ fragment.

Applications in Drug Development

While direct pharmacological studies on this compound are not widely published, its structural similarity to known psychoactive compounds and its role as a precursor to more complex molecules suggest several potential applications in drug development:

  • Scaffold for Novel CNS Agents: The phenethylamine backbone is a common feature in many centrally acting drugs. Modification of the substitution pattern on the aromatic ring and the amine can lead to compounds with a wide range of pharmacological activities, including stimulant, empathogenic, and psychedelic effects.

  • Intermediate for Pharmaceutical Synthesis: As demonstrated by its precursor's role in the synthesis of Rivastigmine, this compound can serve as a valuable intermediate for the construction of more complex drug molecules[1][2]. The secondary amine functionality allows for further derivatization, such as the introduction of larger substituents or its incorporation into heterocyclic ring systems.

  • Fragment-Based Drug Discovery: The molecule can be used as a fragment in screening campaigns to identify lead compounds that bind to specific biological targets. Its relatively simple structure and favorable physicochemical properties make it an attractive starting point for fragment-based approaches.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause an allergic skin reaction and is harmful if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical entity with a well-defined molecular structure and predictable physicochemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies, most notably reductive amination of its primary amine precursor. While detailed public spectroscopic and pharmacological data for this specific compound are scarce, its structural relationship to biologically active molecules and its potential as a synthetic intermediate underscore its importance for researchers in medicinal chemistry and drug development. Further investigation into the biological activities of its enantiomers and its utility as a scaffold for novel therapeutics is warranted.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.
  • ResearchGate. (2025). Novel Convenient Synthesis of Rivastigmine. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(3-methoxyphenyl)ethylamine. Retrieved from [Link]

  • PubChem. (n.d.). (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304447A - Synthesis process of (S)-rivastigmine.
  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Wikipedia. (n.d.). 25C-NBOMe. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(3-Methoxyphenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Methoxyphenyl)-N-methylethanamine, a substituted phenethylamine with potential psychoactive properties. Drawing from available chemical and pharmacological data, this document will delve into its nomenclature, chemical properties, synthesis, analytical methods, and the current understanding of its pharmacological profile and legal status.

Nomenclature and Chemical Identity

The precise identification of a compound is fundamental for scientific discourse and regulatory purposes. This section outlines the standardized nomenclature and various synonyms for this compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

Synonyms and Identifiers

This compound is also known by several other names and identifiers, which are crucial for searching chemical databases and literature.

Identifier Type Identifier Source
CAS Number 438245-97-7
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
InChI 1S/C10H15NO/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3
SMILES CNC(C)c1cccc(OC)c1
Synonym (S)-1-(3-Methoxyphenyl)-N-methylethan-1-amine
Synonym N-Methylethanamine, (S)-1-(3-methoxyphenyl)-

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental and biological systems.

  • Appearance: Solid

  • Storage: Recommended storage is at room temperature in an inert atmosphere, protected from light.

Synthesis and Analysis

The synthesis and analytical characterization of this compound are critical for research and development.

Synthetic Pathway Overview

Synthesis_Pathway 3-Methoxyacetophenone 3-Methoxyacetophenone Intermediate_Imine Intermediate Imine/Enamine 3-Methoxyacetophenone->Intermediate_Imine Methylamine (CH3NH2) Final_Product 1-(3-Methoxyphenyl)-N- methylethanamine Intermediate_Imine->Final_Product Reducing Agent (e.g., NaBH4)

Caption: Plausible synthetic pathway for this compound.

This process would involve the reaction of 3-methoxyacetophenone with methylamine to form an intermediate imine or enamine, which is then reduced to the final secondary amine product using a suitable reducing agent like sodium borohydride. The reaction conditions, such as solvent, temperature, and pH, would need to be optimized to ensure a good yield and purity of the final product.

Analytical Methodologies

The characterization and quantification of this compound would typically employ standard analytical techniques used for amines.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis of amines. A reversed-phase column with a suitable mobile phase, likely a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, would be used for separation. Detection could be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

  • Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of volatile amines. Derivatization of the amine may be necessary to improve its chromatographic behavior and thermal stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Pharmacology and Mechanism of Action

The pharmacological profile of this compound is not extensively documented in peer-reviewed literature. However, its structural similarity to other substituted phenethylamines, such as those in the 2C and NBOMe series, suggests a potential interaction with the serotonergic system.

Postulated Mechanism of Action

It is hypothesized that this compound acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This is a common mechanism of action for many psychedelic phenethylamines. Agonism at the 5-HT2A receptor is known to induce a range of psychoactive effects.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicles 5HT2A_Receptor 5-HT2A Receptor Downstream_Signaling Downstream Signaling (e.g., PLC, IP3, DAG) 5HT2A_Receptor->Downstream_Signaling Activation Compound 1-(3-Methoxyphenyl)-N- methylethanamine Compound->5HT2A_Receptor Agonist Binding

Caption: Postulated mechanism of action at the 5-HT2A receptor.

The methoxy group at the 3-position of the phenyl ring is a key structural feature that likely influences the compound's binding affinity and efficacy at various receptors. Further research, including in vitro receptor binding assays and in vivo behavioral studies, is necessary to fully elucidate the pharmacological profile of this compound.

Legal Status and Safety

Legal Status

The legal status of this compound is not explicitly defined in many jurisdictions. However, its structural similarity to controlled substances could lead to its classification as a controlled substance analog in some countries, such as under the Federal Analogue Act in the United States. It is important to note that many related N-benzylphenethylamines, such as those in the NBOMe series, are classified as illegal drugs in numerous countries.

Safety and Toxicity

Limited safety and toxicity data are available for this compound. However, a supplier's safety data sheet indicates that it is toxic if swallowed. The parent compound, 1-(3-Methoxyphenyl)ethanamine, is classified as harmful if swallowed, causing severe skin burns and eye damage, and may cause an allergic skin reaction. Given the potential for potent psychoactivity and the known risks associated with related compounds, this substance should be handled with extreme caution in a research setting.

Conclusion and Future Directions

This compound is a substituted phenethylamine with a potential for psychoactivity, likely through its interaction with the serotonergic system. While its chemical identity is well-defined, its pharmacological profile, synthesis, and safety are not extensively documented in the scientific literature. Further research is warranted to fully characterize this compound and understand its potential applications and risks. Researchers should exercise caution and adhere to all relevant legal and safety guidelines when working with this and related compounds.

References

  • PubChem. 1-(3-Methoxyphenyl)ethanamine. [Link]

  • Wikipedia. 25C-NBOMe. [Link]

  • Pharmaffiliates. (S)-1-(3-Methoxyphenyl)-N-methylethanamine. [Link]

  • Wikipedia. 25D-NBOMe. [Link]

  • PubChemLite. This compound (C10H15NO). [Link]

  • PubChem. (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine. [Link]

  • Lead Sciences. This compound. [Link]

A Comprehensive Technical Guide to the Safe Handling of 1-(3-Methoxyphenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 1-(3-Methoxyphenyl)-N-methylethanamine, a substituted phenethylamine of interest to researchers and drug development professionals. Given the limited specific toxicological data for this compound, this document synthesizes information from safety data sheets of structurally related compounds, general principles for handling potent research chemicals, and an understanding of its chemical properties to establish a robust framework for its safe utilization in a laboratory setting. The central tenet of this guide is the adoption of a precautionary principle, treating the compound with the respect due to a substance with significant potential biological activity and hazards.

Chemical and Physical Identity

This compound is a derivative of phenethylamine, a class of compounds with a wide range of biological activities.[1] Its core structure consists of a phenyl ring connected to an amino group via a two-carbon side chain, with a methoxy group on the phenyl ring and a methyl group on the nitrogen atom.[1]

Identifier Value Source
Chemical Name This compoundSigma-Aldrich[2]
CAS Number 438245-97-7Sigma-Aldrich[2]
Molecular Formula C₁₀H₁₅NOSigma-Aldrich[2]
Molecular Weight 165.23 g/mol Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]

Hazard Assessment and GHS Classification

Specific toxicological data for this compound is not extensively available. Therefore, a conservative hazard assessment is derived from the GHS classification of the closely related parent compound, 1-(3-methoxyphenyl)ethanamine, and data from suppliers of the target compound.

A supplier, Sigma-Aldrich, classifies this compound as "Acute Toxicity, Oral, Category 3," with the signal word "Danger" and the hazard statement H301: Toxic if swallowed.[2]

The GHS classification for the parent compound, 1-(3-methoxyphenyl)ethanamine, as reported in PubChem, provides a broader, albeit surrogate, hazard profile that should be considered when handling its N-methylated derivative.[3]

Hazard Class GHS Category Hazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[2]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[3][4]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[3][4]
Skin SensitizationCategory 1AH317: May cause an allergic skin reaction[3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3H412: Harmful to aquatic life with long lasting effects[3]

GHS Pictograms:

Signal Word: Danger[2][3]

Rationale for Safe Handling: A Mechanistic Perspective

The stringent handling protocols outlined in this guide are a direct consequence of the compound's chemical nature and its likely biological effects. As a substituted phenethylamine, it is expected to be psychoactive and modulate monoamine neurotransmitter systems.[1] The basicity of the amine group contributes to its caustic nature, leading to skin and eye damage upon contact. Its classification as acutely toxic if swallowed underscores the need to prevent any ingestion. The solid form of the compound presents an inhalation hazard if it becomes airborne as a dust.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure and should be implemented as a priority.

  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure should be used to contain any airborne particles.[5]

  • Glove Box: For highly sensitive operations or when handling larger quantities, a glove box provides an additional layer of containment.

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE is critical for personal safety.

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] A face shield should also be worn when there is a risk of splashes.

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn at all times. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: If there is a potential for exposure outside of a properly functioning chemical fume hood, a NIOSH-approved respirator with the appropriate cartridges should be used.

Experimental Protocols: A Step-by-Step Approach to Safety

Adherence to detailed, standardized procedures is paramount for ensuring safety and experimental reproducibility.

Weighing and Solution Preparation
  • Preparation: Ensure the ventilated balance enclosure or chemical fume hood is clean and operational. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) within the enclosure.

  • Donning PPE: Put on a lab coat, chemical safety goggles, and appropriate gloves.

  • Weighing: Carefully transfer the solid this compound from its storage container to a tared weigh boat. Avoid any sudden movements that could generate dust.

  • Transfer: Gently add the weighed solid to the destination vial.

  • Dissolution: Slowly add the desired solvent to the vial, ensuring the solid is fully dissolved.

  • Cleanup: Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of the weigh boat and any other contaminated disposable items in a designated hazardous waste container.

  • Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.[2]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Some suppliers recommend refrigeration (2-8°C).

  • Store in a locked cabinet or other secure location to prevent unauthorized access.

Spill Management
  • Evacuation and Notification: Immediately alert others in the vicinity and evacuate the area if necessary. Notify the lab supervisor or safety officer.

  • Assessment: From a safe distance, assess the extent of the spill and the materials involved.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: For a solid spill, carefully cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with a spill absorbent.

  • Cleanup: Gently sweep up the absorbent material and place it in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Emergency Procedures: Preparedness and Response

Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Decontamination and Waste Disposal

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. The effectiveness of a particular decontamination procedure should be validated.

  • Waste Disposal: All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.

Logical Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling of this compound, emphasizing a cycle of planning, execution, and review.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_planning Planning Phase cluster_execution Execution Phase cluster_post_execution Post-Execution Phase A Risk Assessment: - Review SDS and literature - Identify hazards - Assess potential exposure B Develop Standard Operating Procedure (SOP) A->B C Assemble necessary - Engineering controls - PPE - Spill kit B->C D Don appropriate PPE C->D Proceed to experiment E Conduct experiment in chemical fume hood D->E F Handle with care to minimize dust/aerosol generation E->F G Properly label all containers F->G H Decontaminate work area and equipment G->H Experiment complete I Segregate and dispose of hazardous waste H->I J Doff PPE correctly I->J K Wash hands thoroughly J->K K->A Review and refine for next experiment

Caption: A logical workflow for the safe handling of this compound.

Conclusion

The safe handling of this compound in a research and drug development setting is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to well-defined protocols. The causality behind these measures is rooted in the compound's likely toxicological profile as a substituted phenethylamine. By understanding the potential hazards and implementing a comprehensive safety plan, researchers can mitigate the risks and conduct their work in a secure and responsible manner.

References

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(3-Methoxyphenyl)-N-methylethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility

1-(3-Methoxyphenyl)-N-methylethanamine is a substituted phenethylamine derivative of interest in various fields of chemical research. Its molecular structure, featuring a methoxy-substituted phenyl ring and a secondary amine, dictates its physicochemical properties and, consequently, its behavior in different solvent systems. A thorough understanding of its solubility is paramount for a range of applications, including:

  • Synthetic Chemistry: Choosing an appropriate solvent is critical for optimizing reaction yields and minimizing side reactions.

  • Purification: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and impurities.

  • Pharmaceutical Development: Solubility is a key determinant of a drug candidate's bioavailability and is a critical parameter in formulation studies.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a predicted solubility profile, and offer a detailed methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2][3] To predict the solubility of this compound, we must first examine its key physicochemical properties.

Table 1: Physicochemical Properties of Related Compounds

Property1-(3-Methoxyphenyl)ethanamine[4][5](1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine[6]
Molecular Weight 151.21 g/mol 179.26 g/mol
XLogP3 1.62.5
Hydrogen Bond Donor Count 10
Hydrogen Bond Acceptor Count 22
Topological Polar Surface Area 35.3 Ų12.5 Ų

Based on the structure of this compound and data from closely related compounds, we can infer the following:

  • Polarity: The presence of a nitrogen atom and an oxygen atom (in the methoxy group) introduces polarity to the molecule. However, the aromatic ring and the ethylamine backbone contribute significant nonpolar character. The predicted XLogP3 value, a measure of lipophilicity, for analogous compounds suggests a moderate degree of non-polarity.

  • Hydrogen Bonding: The secondary amine group (-NH-) contains a hydrogen atom that can act as a hydrogen bond donor.[7] The nitrogen and oxygen atoms also possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors.[8][9] This capacity for hydrogen bonding will significantly influence its solubility in protic solvents.

Predicted Solubility Profile

Based on these properties, a qualitative solubility profile in various classes of organic solvents can be predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amine's hydrogen donor and its nitrogen and oxygen acceptors. Therefore, this compound is expected to exhibit high solubility in these solvents. The principle of "like dissolves like" is well-satisfied here due to the shared ability to form hydrogen bonds.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): These solvents are polar but lack hydrogen bond donating capabilities. They can, however, act as hydrogen bond acceptors. The dipole-dipole interactions between the solvent and the polar regions of this compound, along with the hydrogen bond acceptance, suggest good to moderate solubility .

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. While the nonpolar regions of this compound will interact favorably with these solvents, the polar amine and methoxy groups will be less well-solvated. This will likely result in lower solubility compared to polar solvents. As the length of the hydrocarbon portion of an amine increases, its solubility in nonpolar solvents tends to increase, while its solubility in polar solvents like water decreases.[10]

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[11][12]

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. Temperature control is critical as solubility is temperature-dependent.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Sample Separation:

    • Once equilibrium is established, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles. This step is critical to avoid artificially high solubility measurements.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Prepare a calibration curve using standards of known concentration to ensure the accuracy of the quantification.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in standard units, such as mg/mL or mol/L.

    • Repeat the experiment at least in triplicate to ensure the precision of the results.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_anal Analysis A Weigh excess This compound B Add precise volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, GC-MS) F->G H Calculate solubility G->H

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Molecular Interactions Driving Solubility

The dissolution of this compound in an organic solvent is an energetically driven process involving the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

  • In Polar Protic Solvents: The dominant interactions are hydrogen bonds. The solvent's hydroxyl group can donate a hydrogen bond to the nitrogen or oxygen of the solute and accept a hydrogen bond from the solute's amine group.

  • In Polar Aprotic Solvents: Dipole-dipole interactions between the polar regions of the solvent and solute are key. The solvent can also act as a hydrogen bond acceptor for the solute's amine group.

  • In Nonpolar Solvents: The primary interactions are London dispersion forces, which are weaker, induced dipole-induced dipole interactions. These occur between the nonpolar hydrocarbon portions of both the solute and the solvent.

Visualizing Molecular Interactions

G cluster_solute This compound cluster_solvents Organic Solvents Solute Solute Molecule Protic Polar Protic (e.g., Methanol) Solute->Protic Hydrogen Bonding (Strongest Interaction) Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic Dipole-Dipole & H-Bond Acceptance Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar London Dispersion Forces (Weakest Interaction)

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound requires empirical determination, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of organic chemistry. The presence of both polar, hydrogen-bonding functional groups and a significant nonpolar backbone suggests a versatile solubility profile, with high solubility expected in polar protic solvents, moderate solubility in polar aprotic solvents, and lower solubility in nonpolar solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for obtaining the precise, quantitative data necessary for informed decision-making in their scientific endeavors.

References

Sources

1-(3-Methoxyphenyl)-N-methylethanamine stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 1-(3-Methoxyphenyl)-N-methylethanamine

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical stability and optimal storage conditions for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights. We will explore the intrinsic molecular factors influencing its stability, potential degradation pathways, and provide detailed protocols for handling, storage, and stability assessment. Our objective is to equip the scientific community with the necessary knowledge to ensure the integrity and reliability of this compound in research and development settings.

Introduction: Understanding the Molecule

This compound is a substituted phenethylamine, a class of organic compounds based on the phenethylamine structure.[1] This structural class is characterized by a phenyl ring connected to an amino group via a two-carbon sidechain.[1] The specific substitutions on the phenyl ring, sidechain, or amino group dictate the compound's chemical properties and biological activity.

The structure of this compound features a methoxy group (-OCH₃) at the meta-position (position 3) of the phenyl ring and a methyl group (-CH₃) on the nitrogen atom of the ethylamine sidechain. These seemingly minor additions have a profound impact on the molecule's polarity, reactivity, and, consequently, its stability. Understanding these structural nuances is the first step in predicting its behavior under various environmental conditions.

Caption: Chemical structure of this compound.

Intrinsic Chemical Stability: A Mechanistic Perspective

The stability of a chemical compound is not an arbitrary property but is dictated by its electronic and steric characteristics. For this compound, two key structural features are paramount: the methoxy-substituted phenyl ring and the N-methylated secondary amine.

The Influence of the Methoxy Group

The methoxy group is an electron-donating group, which influences the reactivity of the aromatic ring. While this can affect its interaction with other molecules, it also plays a role in its susceptibility to oxidative degradation. The presence of the methoxy group can increase the electron density of the phenyl ring, potentially making it more susceptible to electrophilic attack.

The Role of the N-Methyl Group and Secondary Amine

The secondary amine in the structure is a primary site of potential degradation. Amines are susceptible to oxidation, which can lead to the formation of various degradation products. The N-methyl group, while seemingly simple, can also be a point of metabolic or chemical cleavage through N-demethylation.[2]

Potential Degradation Pathways

Based on the chemical structure and literature on related phenethylamines, several degradation pathways can be anticipated. Forced degradation studies, where the compound is subjected to harsh conditions, are instrumental in identifying these pathways.[3]

  • Oxidation: The amine functionality is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of N-oxides, imines, or even cleavage of the side chain. The methoxy group can also be a site of oxidative degradation.

  • N-Demethylation: The N-methyl group can be cleaved, yielding the primary amine analogue, 1-(3-methoxyphenyl)ethanamine.[2] This is a common metabolic pathway for N-methylated compounds and can also occur under certain chemical conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. The aromatic ring system makes the molecule a potential chromophore, capable of absorbing light and undergoing subsequent degradation. ICH guidelines recommend photostability testing for new drug substances.[4]

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions can potentially catalyze degradation, especially if impurities are present.

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. The specific degradation products will depend on the temperature and the presence of oxygen. Thermal degradation of polymers often involves the breaking of weaker bonds at lower temperatures, followed by more extensive fragmentation at higher temperatures.[5]

DegradationPathways cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Parent This compound Oxidation Oxidative Degradation Parent->Oxidation N_Demethylation N-Demethylation Parent->N_Demethylation Photodegradation Photodegradation Parent->Photodegradation N_Oxide N-Oxide Oxidation->N_Oxide Imine Imine Oxidation->Imine Ring_Hydroxylated Ring-Hydroxylated Species Oxidation->Ring_Hydroxylated Side_Chain_Cleavage Side-Chain Cleavage Products Oxidation->Side_Chain_Cleavage Primary_Amine 1-(3-Methoxyphenyl)ethanamine N_Demethylation->Primary_Amine Photodegradation->Ring_Hydroxylated Photodegradation->Side_Chain_Cleavage

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, strict adherence to appropriate storage and handling protocols is essential. These recommendations are based on general principles for substituted phenethylamines and aim to mitigate the risks of the degradation pathways outlined above.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Minimizes the rate of thermally induced degradation and slows down oxidative processes.
Light Protect from light. Store in amber glass vials or other light-opaque containers.Prevents photodegradation initiated by UV and visible light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidative degradation.
Container Use tightly sealed, non-reactive containers (e.g., glass).Prevents exposure to moisture and atmospheric contaminants. Avoids potential reactions with container materials.
Handling Procedures
  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Dispensing: When dispensing the material, minimize its exposure to the atmosphere. If stored under an inert gas, use techniques to maintain this environment during transfer.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent contamination with moisture, metals, or other reactive substances that could catalyze degradation.

Experimental Protocol: Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.[6] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[7]

Objective

To develop a stability-indicating HPLC method for this compound and to perform forced degradation studies to identify potential degradation products and assess the compound's stability under various stress conditions.

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, ammonium acetate, or other suitable buffer components

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for hydrolysis studies

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • A calibrated HPLC system with a UV or PDA detector

  • A photostability chamber

  • A temperature-controlled oven

HPLC Method Development (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Rationale: A reverse-phase C18 column is a good starting point for moderately polar compounds like phenethylamines. A gradient elution is chosen to ensure the separation of the parent peak from potentially more or less polar degradation products. Formic acid is used as a mobile phase modifier to improve peak shape for the amine.

Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize with 1N NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for specified time points. Withdraw samples, neutralize with 1N HCl, and dilute for analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for specified time points. Dilute and analyze.

  • Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at an elevated temperature (e.g., 70 °C) for a specified period. Analyze the samples at various time points.

  • Photodegradation: Expose a sample of the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[4] Shield a control sample from light. Analyze both the exposed and control samples.

Analysis and Interpretation
  • Analyze all samples by the developed HPLC method.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

  • Peak purity analysis using a PDA detector can further confirm the specificity of the method.

StabilityStudyWorkflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis Prep_Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1N HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (1N NaOH, 40°C) Prep_Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Prep_Stock->Oxidation Thermal Thermal (70°C, Solid & Solution) Prep_Stock->Thermal Photo Photostability (ICH Q1B) Prep_Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Peak Purity, Degradation %) HPLC->Data

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is a critical factor for its reliable use in research and development. While specific degradation kinetics for this compound are not extensively published, a thorough understanding of its chemical structure allows for the prediction of its primary stability liabilities, namely oxidation, N-demethylation, and photodegradation. By implementing the recommended storage and handling conditions, the integrity of the compound can be preserved. Furthermore, the development and application of a validated stability-indicating analytical method, as outlined in this guide, is a self-validating system that provides the necessary assurance of the compound's quality over time. Adherence to these principles will ensure the accuracy and reproducibility of experimental results.

References

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. Retrieved from [Link]

  • Thavaneswaran, S., & Scammells, P. J. (2006). N-Demethylation of Alkaloids.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Alsarra, I. A., Al-Otaibi, K. A., & Al-Shehri, M. M. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of King Saud University-Science, 33(3), 101332.
  • IJSDR. (2019). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. (2022). Polymers, 14(18), 3788.

Sources

The Phenethylamine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted phenethylamine framework represents one of the most versatile and impactful scaffolds in the history of medicinal chemistry. This guide provides a comprehensive technical overview of this chemical class, moving beyond a simple catalog of compounds to an in-depth analysis of the causal relationships between chemical structure and biological function. We will explore the nuanced mechanisms of action that govern the diverse pharmacological effects of these derivatives—from central nervous system stimulants and antidepressants to potent psychedelic agents. This document is designed for the laboratory scientist and drug development professional, offering not only a robust theoretical grounding in the structure-activity relationships (SAR) that define this class but also actionable, field-proven experimental protocols for their synthesis, characterization, and biological evaluation. Every claim is substantiated with authoritative references, ensuring a trustworthy and self-validating resource for advancing research and development in this dynamic field.

The Enduring Legacy of the Phenethylamine Scaffold

The 2-phenethylamine motif, a simple arrangement of a phenyl ring connected to an amino group by a two-carbon side chain, is a fundamental building block in neurochemistry and pharmacology.[1][2] Its importance is underscored by its presence in endogenous catecholamines like dopamine, norepinephrine, and epinephrine, which are central to mood, stress, and voluntary movement.[1] Nature itself has long utilized this scaffold, with the peyote cactus producing the classic psychedelic mescaline.[3]

The true explosion in the chemical and pharmacological diversity of this class, however, has come from synthetic medicinal chemistry. By systematically substituting hydrogen atoms on the phenyl ring, the ethyl sidechain, or the terminal amino group, chemists have unlocked a vast therapeutic and psychoactive landscape.[4][5][6] This has led to the development of critical medicines for conditions such as ADHD (e.g., amphetamine), nasal congestion (e.g., pseudoephedrine), and depression (e.g., bupropion).[5][7] Concurrently, this structural versatility has been famously explored by chemists like Alexander Shulgin, leading to the synthesis of novel psychoactive compounds, including the "2C" series of hallucinogens.[8][9] This guide will dissect the chemical principles that allow for such profound functional diversity from a single core structure.

Core Mechanisms of Action: Modulating Monoaminergic Systems

While the pharmacological effects of substituted phenethylamines are varied, a unifying principle is their profound influence on monoamine neurotransmitter systems—primarily dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The specific nature of this influence is dictated by the substitution pattern, which fine-tunes the molecule's affinity and efficacy at a range of protein targets.

The Trace Amine-Associated Receptor 1 (TAAR1): A Master Regulator

A pivotal target for many phenethylamine derivatives is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that acts as a key modulator of monoamine neurotransmission.[3][4] Phenethylamine itself is a potent agonist at TAAR1.[4][6]

  • Mechanism: Upon agonist binding, TAAR1 primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][9] This signaling cascade can influence the activity of monoamine transporters and the firing rate of monoaminergic neurons.[3][9]

The diagram below illustrates the TAAR1 signaling pathway.

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 Gas Gαs TAAR1->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Phenethylamine Phenethylamine Derivative (Agonist) Phenethylamine->TAAR1 Binds Gas->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Leads to Transporter Monoamine Transporter Modulation PKA->Transporter Phenethylamine_SAR cluster_info PEA Ring_Sub Phenyl Ring (R2-R6): - Methoxy groups (e.g., 2,5-positions in 2C series) are crucial for 5-HT2A agonism. - Halogenation (e.g., 4-position) can increase potency and duration. Alpha_Sub α-Carbon (Rα): - Methylation (as in amphetamine) blocks MAO metabolism, increasing duration and potency. - Larger groups decrease stimulant activity. Beta_Sub β-Carbon (Rβ): - Ketone (as in cathinones) alters transporter interactions. - Hydroxyl group can influence adrenergic receptor selectivity. N_Sub Amino Group (RN): - Methylation (methamphetamine) increases lipid solubility and CNS penetration. - N-benzyl substitution (NBOMes) dramatically increases 5-HT2A potency.

Caption: Key substitution points on the phenethylamine scaffold and their effects.

Key SAR Insights:

  • α-Methylation: Adding a methyl group to the alpha carbon (the carbon adjacent to the nitrogen) creates the amphetamine backbone. This modification sterically hinders metabolism by monoamine oxidase (MAO), significantly increasing the compound's half-life and oral bioavailability. [10]* β-Ketonation: The presence of a ketone group at the beta position (the carbon adjacent to the phenyl ring) defines the cathinone class. This modification generally alters the compound's interaction with monoamine transporters, often favoring reuptake inhibition over release. [10]* Phenyl Ring Substitution: This is where the most dramatic functional shifts occur.

    • 2,5-Dimethoxy Pattern: As seen in the 2C-x series, methoxy groups at positions 2 and 5 are critical for conferring high affinity and agonist activity at the 5-HT₂A receptor. [11][12] * 4-Position Substitution: Adding a lipophilic group (e.g., a halogen like bromine in 2C-B, or an alkyl group) at the 4-position generally increases potency and metabolic stability, prolonging the duration of action. [12]* N-Alkylation/Substitution:

    • N-Methylation: Converting the primary amine of amphetamine to the secondary amine of methamphetamine increases its lipophilicity, facilitating faster entry into the central nervous system and enhancing its potency. [13] * N-Benzylation: The addition of a 2-methoxybenzyl group to the nitrogen of a 2C-phenethylamine (creating the NBOMe series) can increase potency at the 5-HT₂A receptor by several orders of magnitude. [14]

Experimental Protocols: From Synthesis to Biological Validation

Scientific integrity demands reproducible and verifiable methodologies. This section provides detailed, step-by-step protocols for key workflows in the study of substituted phenethylamines.

Synthesis and Purification: A Representative Protocol

The synthesis of substituted phenethylamines can be achieved through various routes. A classic and illustrative example is the reduction of ephedrine or pseudoephedrine to methamphetamine. [1][3][7] Protocol 1: Synthesis of Methamphetamine from Pseudoephedrine

  • Reaction Principle: This process involves the reduction of the hydroxyl group at the β-carbon of the pseudoephedrine molecule.

  • Step 1: Extraction of Precursor: Pseudoephedrine is extracted from over-the-counter cold medicine tablets. This typically involves crushing the tablets and performing a series of solvent washes and filtrations to isolate the active ingredient from binders and excipients.

  • Step 2: Reduction Reaction: The purified pseudoephedrine is mixed with red phosphorus and hydriodic acid. [11]The mixture is heated, causing the hydriodic acid to reduce the hydroxyl group. The red phosphorus is a catalyst that regenerates the hydriodic acid during the reaction.

  • Step 3: Neutralization and Extraction: After the reaction is complete, the mixture is cooled. The remaining acid is carefully neutralized with a strong base, such as a lye (sodium hydroxide) solution. [11]This converts the methamphetamine salt into its freebase form, which is not soluble in water. An organic solvent is then added to extract the methamphetamine freebase.

  • Step 4: Crystallization: The organic solvent containing the methamphetamine freebase is separated. Hydrogen chloride gas is bubbled through the solution, causing the methamphetamine to precipitate out as a crystalline hydrochloride salt. [11]* Step 5: Purification: The crystals are collected by filtration and washed with a cold solvent (e.g., acetone) to remove impurities. Further purification can be achieved by recrystallization.

  • Characterization: The final product's identity and purity must be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. [15]

In Vitro Biological Evaluation

The following protocols outline standard assays for characterizing the pharmacological activity of a novel phenethylamine derivative at key molecular targets.

Experimental_Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization Binding_Assay Receptor Binding Assay (e.g., 5-HT2A) Characterization->Binding_Assay Functional_Assay_1 Functional Assay (e.g., TAAR1 cAMP) Characterization->Functional_Assay_1 Functional_Assay_2 Functional Assay (e.g., DAT Uptake) Characterization->Functional_Assay_2 Data_Analysis Data Analysis (Ki, EC50, IC50) Binding_Assay->Data_Analysis Functional_Assay_1->Data_Analysis Functional_Assay_2->Data_Analysis

Sources

The Methoxy Group's Decisive Role in Phenethylamine Biological Activity: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The phenethylamine scaffold is a foundational element in neuropharmacology, present in endogenous neurotransmitters and a vast array of synthetic psychoactive compounds.[1][2][3] The addition of methoxy (-OCH3) groups to the phenyl ring is a key medicinal chemistry strategy that profoundly alters the biological activity of these molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governed by methoxylation, offering researchers and drug development professionals a comprehensive understanding of how this seemingly simple functional group dictates receptor affinity, metabolic fate, and the ultimate pharmacological profile. We will dissect the causal mechanisms behind experimental observations, present validated protocols for assessing these effects, and synthesize the data to provide a predictive framework for future drug design.

Introduction: The Phenethylamine Core and the Influence of Methoxylation

Phenethylamines are characterized by a phenyl ring connected to an amino group by a two-carbon chain.[3] This structural motif is the backbone for critical endogenous catecholamines like dopamine and norepinephrine, which regulate mood, voluntary movement, and stress responses.[1] Synthetic modifications to this core structure have yielded a wide spectrum of drugs, from central nervous system stimulants to potent hallucinogens.[3][4]

Among the most impactful modifications is the substitution of methoxy groups onto the phenyl ring. The position and number of these groups exert precise control over a molecule's properties by:

  • Modulating Electronics: The oxygen's lone pair of electrons can donate into the aromatic system, influencing how the molecule interacts with receptor binding pockets.

  • Altering Lipophilicity: Methoxy groups increase a compound's lipid solubility, which can significantly enhance its ability to cross the blood-brain barrier (BBB) and reach CNS targets.[5]

  • Dictating Steric Profile: The physical size of the methoxy group can either promote or hinder the optimal orientation of the molecule within a receptor's active site.

This guide will systematically explore these principles, moving from receptor-level interactions to metabolic pathways and concluding with actionable experimental designs.

The Methoxy Code: Deciphering Receptor Affinity and Selectivity

The substitution pattern of methoxy groups acts as a "code" that directs the phenethylamine ligand to specific receptor subtypes, fundamentally defining its pharmacological effect. The most striking divergence is seen between the serotonergic and dopaminergic systems.

Serotonin (5-HT) Receptors: The Genesis of Psychedelic Activity

The interaction with serotonin receptors, particularly the 5-HT₂A subtype, is a hallmark of hallucinogenic phenethylamines.

  • The 2,5-Dimethoxy Motif: A recurring and critical pattern for 5-HT₂A agonism is the presence of methoxy groups at positions 2 and 5 of the phenyl ring.[1] This arrangement is the defining feature of the "2C" family of psychedelic compounds (e.g., 2C-B, 2C-E).[2][6] The electron-donating properties of these groups are believed to establish key hydrogen bonds or electrostatic interactions within the 5-HT₂A binding pocket, stabilizing the active conformation of the receptor. Removing one of the 2- or 5-position methoxy groups is known to decrease in vivo activity.[1][7]

  • Positional Importance: The precise location of the methoxy groups is paramount. The classic psychedelic mescaline (3,4,5-trimethoxyphenethylamine) is active, whereas its positional isomer, 2,4,5-trimethoxyphenethylamine (TMA-2), is significantly more potent.[8][9] This demonstrates that a simple shift of one methoxy group from position 3 to 2 dramatically alters the compound's potency.

  • Bioisosteric Replacement: Studies replacing the oxygen atom of the 2- or 5-methoxy group with sulfur (a methylthio group) have shown that the 2-position is more critical for optimal activity. Replacing the 2-methoxy group in DOET with a methylthio group reduces in vivo activity by more than tenfold, while a similar replacement at the 5-position results in a smaller 4- to 6-fold reduction in activity.[10]

Dopamine Transporter (DAT): A Consistent Deactivation

In stark contrast to the serotonergic system, methoxylation of the aromatic ring is generally detrimental to activity at the dopamine transporter. Studies on various β-phenethylamine derivatives have shown that compounds featuring a methoxy group on the aryl ring exhibit very weak or no dopamine reuptake inhibitory activity.[11] This finding is a crucial piece of the SAR puzzle: adding methoxy groups effectively steers the molecule's activity away from a stimulant-like, dopaminergic profile towards a serotonergic one.

This relationship is visually summarized in the logical diagram below.

cluster_0 Phenethylamine Scaffold Modification cluster_1 Substitution Pattern cluster_2 Primary Biological Target cluster_3 Resulting Pharmacological Profile PEA Base Phenethylamine Methoxy Add Methoxy Groups to Phenyl Ring PEA->Methoxy Methoxylation NoMethoxy No Methoxy Groups (or other substituents) PEA->NoMethoxy No Ring Substitution DAT Dopamine Transporter (DAT) Methoxy->DAT Weak/No Interaction HT2A Serotonin 2A Receptor (5-HT2A) Methoxy->HT2A Favored Interaction (e.g., 2,5-dimethoxy) NoMethoxy->DAT Strong Interaction Stimulant Stimulant Activity DAT->Stimulant Hallucinogen Hallucinogenic Activity HT2A->Hallucinogen cluster_0 Metabolic Pathways for a Dimethoxyphenethylamine cluster_1 Phase I Metabolism Metabolite Metabolite Enzyme Enzyme Parent Parent Compound (e.g., 2,5-Dimethoxyphenethylamine) M1 Hydroxylated Metabolite (Active or Inactive) Parent->M1 M2 Deaminated Metabolite Parent->M2 Enzyme1 CYP450 Enzymes (e.g., CYP2D6) Parent->Enzyme1 Enzyme2 Monoamine Oxidase (MAO) Parent->Enzyme2 Enzyme1->M1 Enzyme2->M2

Caption: Primary metabolic routes for methoxylated phenethylamines.

Blood-Brain Barrier Penetration

The addition of methoxy groups increases the lipophilicity of the phenethylamine molecule. This is a critical factor for CNS-acting drugs, as increased lipid solubility generally correlates with improved ability to cross the highly lipophilic blood-brain barrier. In silico analysis of the tryptamine analog 5-MeO-MiPT, for example, predicted nearly complete BBB penetration. [5]This principle allows methoxylated phenethylamines to efficiently access their target receptors within the brain.

Quantitative Data & SAR Summaries

The following tables summarize the quantitative structure-activity relationships discussed.

Table 1: Influence of Methoxy Group Position on Human 5-HT₂A Receptor Activity

CompoundSubstitution PatternReceptor Affinity (Ki, nM)Functional Activity (EC₅₀, nM)Pharmacological Profile
Mescaline3,4,5-Trimethoxy~5,500646Hallucinogen
TMA-22,4,5-Trimethoxy1,300 [9]190 [9]Potent Hallucinogen
2C-B2,5-Dimethoxy-4-bromoHighPotent AgonistHallucinogen
2C-O2,4,5-TrimethoxyLower than 2C-B195 [8]Inactive in humans [8]

Note: Data is compiled from multiple sources for relative comparison. Absolute values can vary between assay conditions.

Table 2: Effect of Methoxy Substitution on Dopamine Transporter (DAT) Inhibition

Compound ClassMethoxy SubstitutionDAT Reuptake Inhibition
AmphetamineNoneStrong Inhibitor
Aryl-substituted β-PEAsMethoxy group(s) presentVery weak or no activity [11]

Experimental Protocols for Validation

To empower researchers to investigate these principles, we provide outlines for two essential, self-validating experimental workflows.

Protocol 1: Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand.

Objective: To quantify the affinity of a methoxylated phenethylamine for the human 5-HT₂A receptor.

Materials:

  • Cell membranes expressing recombinant human 5-HT₂A receptors.

  • Radioligand: [³H]ketanserin.

  • Non-specific binding control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (methoxylated phenethylamines) at various concentrations.

  • 96-well plates, glass fiber filters, scintillation counter.

Methodology:

  • Plate Setup: Add assay buffer, test compound dilutions, and radioligand to each well.

  • Reaction Initiation: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate plates at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site competition model) to calculate the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a 5-HT₂A radioligand binding assay.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses how quickly a compound is metabolized by liver enzymes.

Objective: To determine the intrinsic clearance of a methoxylated phenethylamine using human liver microsomes (HLM).

Materials:

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system (cofactor for CYP enzymes).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test compound (1 µM final concentration).

  • Control compounds (e.g., a high-turnover and a low-turnover compound).

  • Quenching solution: ice-cold acetonitrile with an internal standard.

  • LC-MS/MS system.

Methodology:

  • Preparation: Pre-warm HLM and buffer to 37°C.

  • Reaction Initiation: Add the test compound to the HLM/buffer mix. Start the reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution. This stops the enzymatic reaction.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (Cl_int).

Conclusion and Future Directions

The methoxy group is a powerful and versatile tool in the design of phenethylamine-based neuropharmacological agents. Its strategic placement allows for the fine-tuning of receptor selectivity, steering compounds away from dopaminergic activity and towards specific serotonin receptor subtypes. The 2,5-dimethoxy substitution pattern, in particular, remains a cornerstone for achieving potent 5-HT₂A agonism. Furthermore, methoxylation directly impacts pharmacokinetics by influencing BBB penetration and providing a primary handle for metabolic degradation.

Future research should focus on:

  • Novel Substitution Patterns: Exploring less common methoxylation patterns to identify novel pharmacological profiles.

  • Bioisosteric Replacements: Systematically replacing methoxy groups with other functional groups (e.g., halogens, small alkyl chains) to further probe the steric and electronic requirements of receptor binding pockets.

  • Metabolite Profiling: Fully characterizing the biological activity of hydroxylated and other metabolites to understand their contribution to the overall in vivo effect and potential for toxicology.

By understanding the fundamental principles outlined in this guide, researchers can more effectively leverage the methoxy group to design the next generation of phenethylamine-based therapeutics with improved potency, selectivity, and safety profiles.

References

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Semantic Scholar. (2022, October 13). Retrieved from [Link]

  • Kim, Y., et al. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Retrieved from [Link]

  • Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenethylamines. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Vidal-Limon, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]

  • Vidal-Limon, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. Retrieved from [Link]

  • Phenethylamines. (2024, October). University of Virginia School of Medicine. Retrieved from [Link]

  • 2,4,5-Trimethoxyphenethylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Substituted phenethylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • 5-MeO-MiPT. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-TOET. (n.d.). Wikipedia. Retrieved from [Link]

  • 2,4,5-Trimethoxyamphetamine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)-N-methylethanamine: Synthesis, Properties, and Applications as a Key Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern synthetic chemistry and drug development, the strategic selection of intermediates is paramount to the successful and efficient construction of complex molecular targets. 1-(3-Methoxyphenyl)-N-methylethanamine, a substituted phenethylamine, represents a cornerstone building block whose structural motif is prevalent in a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of this intermediate, intended for researchers, chemists, and professionals in the pharmaceutical sciences. We will delve into its fundamental properties, detail robust synthetic methodologies with an emphasis on the underlying chemical principles, and explore its utility as a precursor in advanced chemical synthesis.

Core Compound Profile

This compound is a secondary amine derivative of phenethylamine. Its structure is characterized by a methoxy group at the meta-position of the phenyl ring and a methyl group on the nitrogen atom of the ethylamine side chain. This specific arrangement of functional groups imparts distinct physicochemical properties and reactivity, making it a valuable and versatile intermediate.

PropertyValueSource
IUPAC Name This compound-
CAS Number 438245-97-7[1][2]
Molecular Formula C₁₀H₁₅NO[1][3]
Molecular Weight 165.23 g/mol [1][2]
Monoisotopic Mass 165.11537 Da[3]
Physical Form Solid[1]
SMILES CNC(C)c1cccc(OC)c1[1]
InChI Key QZEPBVRIPQSJDG-UHFFFAOYSA-N[1]

Synthesis Methodology: Reductive Amination

The most prevalent and efficient method for synthesizing this compound is through reductive amination. This powerful transformation converts a carbonyl group (from a ketone or aldehyde) into an amine via an intermediate imine.[4] Its widespread use in both laboratory and industrial settings stems from its high efficiency, operational simplicity (often as a one-pot reaction), and the availability of various selective reducing agents.[4][5]

Mechanistic Rationale

The reductive amination process is a two-stage reaction that occurs sequentially in a single reaction vessel:

  • Imine Formation: The process begins with the nucleophilic attack of an amine (in this case, methylamine) on the carbonyl carbon of a ketone (3-methoxyphenylacetone). This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is typically acid-catalyzed to facilitate the dehydration.

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product.

The key to a successful reductive amination is the choice of reducing agent. The reagent must be potent enough to reduce the imine but mild enough that it does not significantly reduce the starting ketone before the imine has a chance to form.[6] Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose due to their enhanced reactivity towards protonated imines (iminium ions) over neutral carbonyls.[5]

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_process One-Pot Reaction Ketone 3-Methoxyphenylacetone Imine_Formation Step 1: Imine Formation (Acid Catalyst, Dehydration) Ketone->Imine_Formation Reacts with Amine Methylamine (CH₃NH₂) Amine->Imine_Formation Imine_Intermediate Intermediate: N-methyl-1-(3-methoxyphenyl)propan-2-imine Imine_Formation->Imine_Intermediate Forms Reduction Step 2: Reduction (e.g., NaBH₃CN) Imine_Intermediate->Reduction Is Reduced Product Final Product: This compound Reduction->Product Yields

Caption: One-pot reductive amination workflow for synthesis.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-methoxyphenylacetone (1.0 eq.) and methanol as the solvent.

  • Amine Addition: Add a solution of methylamine (1.5-2.0 eq., typically as a solution in methanol or THF) to the flask.

  • pH Adjustment: Add a catalytic amount of a weak acid, such as acetic acid, to lower the pH to ~5-6. This is the optimal range for facilitating imine formation without passivating the amine nucleophile.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the equilibrium formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. In a controlled, portion-wise manner, add sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq.). The cautious addition is critical to manage any exothermic reaction and gas evolution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is fully consumed.

  • Workup and Purification:

    • Quench the reaction by slowly adding an aqueous HCl solution to decompose any remaining reducing agent.

    • Adjust the pH to basic (pH > 10) using an aqueous NaOH solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the residue via column chromatography or distillation to obtain pure this compound.

Utility as a Chemical Intermediate

The true value of this compound lies in its role as a versatile scaffold for building more complex molecules, particularly those with applications in pharmacology and medicinal chemistry.[7]

The Phenethylamine Backbone

The core phenethylamine structure is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. This intermediate provides a pre-formed phenethylamine core with specific functionalization:

  • Secondary Amine: The N-methyl group provides a site for further functionalization (N-alkylation, acylation, etc.) while also influencing the compound's basicity and lipophilicity compared to a primary amine.

  • Meta-Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring. It also serves as a handle for further chemical modification, such as demethylation to a phenol, which can then be used for ether or ester formation.

  • Chiral Center: The carbon atom alpha to the nitrogen is a stereocenter. The racemic mixture can be used as is, or the enantiomers can be resolved or synthesized stereoselectively to investigate stereospecific interactions with biological targets. The (S)-enantiomer is noted as an impurity or related compound to pharmaceuticals like Rivastigmine.[8]

Logical Flow to Derivative Synthesis

G cluster_mods Synthetic Modifications cluster_derivs Potential Derivatives Intermediate 1-(3-Methoxyphenyl)- N-methylethanamine (Core Scaffold) N_Alkylation N-Alkylation / Acylation Intermediate->N_Alkylation Site: Nitrogen Demethylation Aromatic Demethylation (m-OH formation) Intermediate->Demethylation Site: Methoxy Ring_Func Aromatic Ring Functionalization Intermediate->Ring_Func Site: Phenyl Ring Tertiary_Amides Tertiary Amines / Amides N_Alkylation->Tertiary_Amides Phenolic_Derivs Phenolic Compounds Demethylation->Phenolic_Derivs Substituted_Rings Poly-substituted Aromatics Ring_Func->Substituted_Rings

Caption: Synthetic pathways from the core intermediate.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate.

Analysis TypeExpected Results
Mass Spectrometry (MS) Predicted m/z for [M+H]⁺: 166.12265.[3] The fragmentation pattern would be consistent with the phenethylamine structure.
Nuclear Magnetic Resonance (NMR) ¹H NMR: Distinct signals for the aromatic protons, the methoxy group singlet (~3.8 ppm), the N-methyl singlet, the methine proton quartet, and the methyl doublet of the ethylamine chain. ¹³C NMR: Resonances corresponding to the unique carbons of the methoxy-substituted phenyl ring and the aliphatic side chain.
Infrared Spectroscopy (IR) Characteristic peaks for N-H stretching (for secondary amine, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring, ~1600 cm⁻¹), and strong C-O stretching (for the methoxy ether, ~1250 cm⁻¹).

Safety and Handling

As with any chemical reagent, proper safety protocols are non-negotiable. This compound possesses specific hazards that require careful management.

  • GHS Hazard Classification: The precursor, 1-(3-methoxyphenyl)ethanamine, is classified as harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[9] By extension, the N-methylated derivative should be handled with similar or greater caution.

  • Pictograms: GHS06 (Toxic)[1]

  • Hazard Statements: H301 (Toxic if swallowed)[1]

  • Personal Protective Equipment (PPE): Always use a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its synthesis via reductive amination is a robust and well-understood process that exemplifies key principles of modern organic synthesis. Its structural features provide a versatile platform for constructing a diverse range of complex molecules, solidifying its importance as a key intermediate for professionals engaged in drug discovery and advanced materials science. A thorough understanding of its synthesis, properties, and handling is essential for leveraging its full potential in a safe and effective manner.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(3-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Reductive amination. Wikimedia Foundation. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ScienceDirect. [Link]

  • Pharmaffiliates. (S)-1-(3-Methoxyphenyl)-N-methylethanamine. Pharmaffiliates. [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 1-(3-Methoxyphenyl)-N-methylethanamine via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of the secondary amine 1-(3-Methoxyphenyl)-N-methylethanamine, a valuable building block in medicinal chemistry and drug development. The described method utilizes a one-pot reductive amination of 1-(3-methoxyphenyl)ethanone with methylamine, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization data, and troubleshooting advice to ensure reliable and reproducible results.

Introduction and Scientific Principle

The synthesis of secondary amines is a cornerstone of modern organic chemistry, particularly in the construction of pharmacologically active molecules. Direct N-alkylation of primary amines is often plagued by a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[1] Reductive amination presents a powerful and highly controlled alternative for forging C-N bonds.[2] This process involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the desired amine.[2][3]

This protocol focuses on the synthesis of this compound from 1-(3-methoxyphenyl)ethanone and methylamine. The key to the success of this one-pot reaction lies in the choice of the reducing agent. While strong hydrides like sodium borohydride (NaBH₄) can reduce the starting ketone, milder and more selective reagents are preferred.[4][5] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice as it selectively reduces the protonated iminium ion intermediate much faster than the ketone, minimizing the formation of the corresponding alcohol byproduct.[2][6] The reaction proceeds efficiently under mild, slightly acidic conditions, which are necessary to catalyze the formation and dehydration of the initial carbinolamine intermediate.[4]

Reaction Mechanism Overview

The reductive amination proceeds via a two-stage mechanism within a single reaction vessel:

  • Iminium Ion Formation: The carbonyl carbon of 1-(3-methoxyphenyl)ethanone is attacked by the nucleophilic nitrogen of methylamine. This is followed by a proton transfer and subsequent dehydration, catalyzed by a weak acid (acetic acid), to yield a transient N-methylimine. This imine is then protonated to form the electrophilic iminium ion.

  • Hydride Reduction: The selective reducing agent, sodium triacetoxyborohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to afford the target secondary amine, this compound.

Reductive_Amination_Mechanism Mechanism of Reductive Amination Ketone 1-(3-Methoxyphenyl)ethanone Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + CH3NH2 Amine Methylamine (CH3NH2) Imine N-methylimine Carbinolamine->Imine H,H2O Iminium Iminium Ion Imine->Iminium + H+ Product 1-(3-Methoxyphenyl)- N-methylethanamine Iminium->Product H(from NaBH(OAc)3) H_plus + H+ (cat.) H2O - H2O Reducer [NaBH(OAc)3]

Caption: General mechanism for the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )SupplierPurityNotes
1-(3-Methoxyphenyl)ethanoneC₉H₁₀O₂150.17Sigma-Aldrich≥98%Starting ketone.
Methylamine solutionCH₃NH₂31.06Sigma-Aldrich2.0 M in THFHandle in a fume hood.
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94Acros Organics97%Moisture-sensitive; handle quickly.
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96Fisher ScientificAnhydrous, ≥99.8%Reaction solvent. Suspected carcinogen.
Glacial Acetic AcidCH₃COOH60.05J.T. BakerACS GradeCatalyst for imine formation.
Saturated NaHCO₃ solutionNaHCO₃84.01Lab Prepared-For aqueous workup.
Anhydrous Sodium SulfateNa₂SO₄142.04VWRGranularDrying agent.
Diethyl Ether(C₂H₅)₂O74.12Fisher ScientificACS GradeExtraction solvent.
Hydrochloric AcidHCl36.46Sigma-Aldrich1 M solutionFor pH adjustment if needed.
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Glass funnel and Argon/Nitrogen inlet

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

Safety First: This procedure must be performed in a well-ventilated chemical fume hood. All reagents are hazardous. 1,2-Dichloroethane is a suspected carcinogen. Methylamine is corrosive and flammable. Sodium triacetoxyborohydride reacts with water to release flammable gas. Consult the Safety Data Sheets (SDS) for all chemicals before starting.

Sources

Application Notes and Protocols: N-methylation of 1-(3-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of primary and secondary amines is a fundamental transformation in organic synthesis, particularly within the realm of drug discovery and development. The introduction of a methyl group to a nitrogen atom can profoundly influence the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and bioavailability. 1-(3-methoxyphenyl)ethanamine is a valuable building block in the synthesis of various biologically active compounds. Its N-methylation to N-methyl-1-(3-methoxyphenyl)ethanamine serves as a critical step in the development of novel therapeutics.

This guide provides a detailed overview of established and effective methods for the N-methylation of 1-(3-methoxyphenyl)ethanamine, complete with theoretical background, step-by-step protocols, and comparative data to aid researchers in selecting the most appropriate method for their specific needs.

Method 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and widely used method for the methylation of primary and secondary amines.[1][2][3] It utilizes a mixture of excess formic acid and formaldehyde to achieve exhaustive methylation to the corresponding tertiary amine.[1][2] A key advantage of this reaction is that it typically avoids the formation of quaternary ammonium salts, which can be a significant side reaction in other methylation methods.[1] Furthermore, for chiral amines where the nitrogen is attached to a stereocenter, the Eschweiler-Clarke reaction has been shown to proceed without significant loss of optical activity.[1]

Mechanistic Rationale

The reaction proceeds through a reductive amination process.[1][2] The amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. The formic acid serves as the reducing agent, delivering a hydride to the iminium ion, thereby forming the methylated amine and releasing carbon dioxide.[2]

Eschweiler_Clarke_Mechanism amine 1-(3-methoxyphenyl)ethanamine hemiaminal Hemiaminal Intermediate amine->hemiaminal + Formaldehyde formaldehyde Formaldehyde iminium Iminium Ion hemiaminal->iminium - H2O methylated_amine N-methyl-1-(3-methoxyphenyl)ethanamine iminium->methylated_amine + Formic Acid (Hydride Source) formic_acid Formic Acid co2 CO2 formic_acid->co2 Oxidation Reductive_Amination_Workflow start 1-(3-methoxyphenyl)ethanamine + Formaldehyde iminium_formation Iminium Ion Formation start->iminium_formation reduction Reduction iminium_formation->reduction [Reducing Agent] product N-methyl-1-(3-methoxyphenyl)ethanamine reduction->product Alkylation_Mechanism amine 1-(3-methoxyphenyl)ethanamine transition_state SN2 Transition State amine->transition_state + CH3I methyl_iodide Methyl Iodide methyl_iodide->transition_state product_salt N-methyl-1-(3-methoxyphenyl)ethanaminium iodide transition_state->product_salt product N-methyl-1-(3-methoxyphenyl)ethanamine product_salt->product + Base base Base

Sources

Application and Protocol for the Purification of 1-(3-Methoxyphenyl)-N-methylethanamine via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the purification of 1-(3-Methoxyphenyl)-N-methylethanamine using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. This guide emphasizes the rationale behind methodological choices, ensuring scientific integrity and reproducibility.

Introduction and Scientific Background

This compound is a secondary amine of interest in medicinal chemistry and drug development due to its structural relation to pharmacologically active compounds. Synthetic routes to this compound, often involving reductive amination of 3-methoxyacetophenone with methylamine, can yield a mixture of products and unreacted starting materials. Column chromatography is a fundamental technique for the isolation of the desired secondary amine from these impurities.

The primary challenge in the purification of amines via silica gel chromatography is the interaction between the basic amine and the acidic silanol groups on the surface of the silica. This can lead to poor separation, characterized by significant peak tailing, and in some cases, irreversible adsorption or degradation of the target compound.[1][2] To mitigate these issues, this protocol employs a modified mobile phase containing a basic additive to improve chromatographic performance.

Potential Impurities:

A thorough understanding of potential impurities is critical for designing an effective purification strategy. Common impurities arising from the reductive amination synthesis of this compound may include:

  • Starting Materials: Unreacted 3-methoxyacetophenone and residual methylamine.

  • Primary Amine: 1-(3-Methoxyphenyl)ethanamine from incomplete methylation.

  • Tertiary Amine: Over-methylated product, 1-(3-Methoxyphenyl)-N,N-dimethylethanamine.

  • Side-Products: Products from self-condensation of the starting ketone or other side reactions.[3]

Materials and Methods

Materials and Reagents
Material/ReagentGradeSupplier
Crude this compoundSynthesis GradeN/A
Silica Gel60 Å, 230-400 meshStandard Supplier
n-HexaneHPLC GradeStandard Supplier
Ethyl AcetateHPLC GradeStandard Supplier
Triethylamine (TEA)Reagent Grade, ≥99%Standard Supplier
Dichloromethane (DCM)HPLC GradeStandard Supplier
Methanol (MeOH)HPLC GradeStandard Supplier
TLC PlatesSilica Gel 60 F254Standard Supplier
Potassium PermanganateReagent GradeStandard Supplier
Sodium BicarbonateReagent GradeStandard Supplier
Anhydrous Sodium SulfateReagent GradeStandard Supplier
Equipment
  • Glass chromatography column

  • Fraction collector (optional)

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Heat gun

  • Standard laboratory glassware

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

Rationale: TLC is an essential first step to determine the optimal solvent system for separation.[4] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.

Protocol:

  • Prepare Eluent Systems: Prepare a series of mobile phases with varying ratios of a non-polar solvent (n-hexane or DCM) and a polar solvent (ethyl acetate or methanol). To each, add 0.5-1% (v/v) triethylamine to mitigate tailing.[5]

    • Example Systems:

      • Hexane:Ethyl Acetate (9:1, 8:2, 7:3) + 1% TEA

      • DCM:Methanol (99:1, 98:2, 95:5) + 0.5% TEA

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., DCM). Using a capillary tube, spot the solution onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate.

  • Visualization:

    • UV Light: Examine the developed plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[6]

    • Potassium Permanganate Stain: Prepare a solution of potassium permanganate (1.5 g), sodium bicarbonate (10 g), and water (200 mL). Dip the TLC plate in the solution and gently heat with a heat gun. Oxidizable compounds, including amines, will appear as yellow-brown spots on a purple background.[7]

  • Analysis: Calculate the Rf value for each spot. The optimal eluent system will show the best separation between the spot corresponding to this compound and any impurities.

Column Chromatography Purification

Workflow Diagram:

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Slurry Prepare Silica Slurry (in initial eluent) Pack Pack Column Slurry->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Load Crude Sample (dry or wet loading) Equilibrate->Load Elute Elute with Mobile Phase (isocratic or gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Troubleshooting_Logic Start Poor Purification Result Tailing Peak Tailing? Start->Tailing Separation Poor Separation? Tailing->Separation No IncreaseTEA Increase [TEA] in Eluent (up to 2%) Tailing->IncreaseTEA Yes NoElution Compound Stuck? Separation->NoElution No OptimizeEluent Re-optimize Eluent via TLC Separation->OptimizeEluent Yes IncreasePolarity Drastically Increase Eluent Polarity (e.g., add MeOH) NoElution->IncreasePolarity Yes End Improved Result NoElution->End No ChangeStationary Use Amine-Silica or Alumina IncreaseTEA->ChangeStationary Still Tailing IncreaseTEA->End ChangeStationary->End ShallowGradient Use a Slower, Shallower Gradient OptimizeEluent->ShallowGradient OptimizeEluent->End ShallowGradient->End IncreasePolarity->End

Sources

Application Notes and Protocols for the Purification of 1-(3-Methoxyphenyl)-N-methylethanamine via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of recrystallization techniques for the purification of 1-(3-Methoxyphenyl)-N-methylethanamine. Recrystallization is a critical purification method in both research and industrial settings, leveraging temperature-dependent solubility to isolate a compound of interest from its impurities.[1][2] This document outlines the fundamental principles of recrystallization, criteria for solvent selection, and provides two detailed protocols for the purification of this compound: a single-solvent and a mixed-solvent system. Additionally, this guide includes a troubleshooting section and essential safety precautions. The protocols and insights provided are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction to Recrystallization

Recrystallization is a purification technique for solid compounds based on the principle that the solubility of most solids increases with temperature.[3] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller quantities, remain dissolved in the solvent. The purified crystals are then collected by filtration.[1][4] The success of this technique is highly dependent on the choice of solvent and the cooling process. Slow cooling is generally preferred as it promotes the formation of larger, purer crystals.[3]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Solid
CAS Number 438245-97-7

Principles of Solvent Selection for Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization.[1][4] An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble in the solvent at low temperatures (e.g., in an ice bath) to maximize yield.

  • Favorable Impurity Solubility: Impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.

  • Chemical Inertness: The solvent should not react with the compound being purified.[1]

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.[1]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

For a compound like this compound, which contains an aromatic ring, a methoxy group, and a secondary amine, a solvent of intermediate polarity is often a good starting point. A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[5] Given the amine functionality, it's also possible to crystallize the compound as a salt (e.g., hydrochloride) by protonation, which can significantly alter its solubility characteristics.[5]

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in common laboratory solvents to guide solvent selection.

SolventPolaritySolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
WaterHighLowLowPoor (as free base)
EthanolHighHighVery HighPotential for high loss
IsopropanolMediumModerateHighGood Candidate
AcetoneMediumHighVery HighPotential for high loss
Ethyl AcetateMediumModerateHighGood Candidate
TolueneLowLowModeratePossible
HexaneLowVery LowLowGood as an anti-solvent

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is harmful if swallowed and causes severe skin burns and eye damage.[6]

Protocol 1: Single-Solvent Recrystallization using Isopropanol

This protocol is suitable when a single solvent with the desired solubility profile is identified.

Materials and Equipment:

  • Crude this compound

  • Isopropanol (IPA)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol, just enough to wet the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot isopropanol until the solid completely dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot filtration to remove the charcoal.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through them. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature.

Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate and Hexane

This method is useful when no single solvent has the ideal solubility characteristics. Ethyl acetate is a "good" solvent in which the compound is soluble, while hexane is a "bad" or "anti-solvent" in which the compound is poorly soluble.

Materials and Equipment:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and hexane.

  • Drying: Dry the crystals as described in Protocol 1.

Visual Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve  1. cool Slow Cooling to Room Temperature dissolve->cool  2. ice Cool in Ice Bath cool->ice  3. filter Vacuum Filtration ice->filter  4. wash Wash with Cold Solvent filter->wash  5. dry Dry Crystals wash->dry  6. end Pure Crystalline Product dry->end

Caption: General workflow for purification by recrystallization.

Solvent_Selection cluster_single Single Solvent cluster_mixed Mixed Solvent start Select Potential Solvents test_hot Test Solubility in Hot Solvent start->test_hot test_cold Test Solubility in Cold Solvent test_hot->test_cold Yes insoluble Insoluble test_hot->insoluble No soluble Soluble test_cold->soluble Yes ideal Ideal Solvent Found test_cold->ideal No find_bad Find 'Bad' Solvent (Insoluble Hot & Cold) insoluble->find_bad find_good Find 'Good' Solvent (Soluble Hot & Cold) soluble->find_good use_mixed Use Mixed-Solvent System find_good->use_mixed find_bad->use_mixed

Caption: Decision-making process for solvent selection in recrystallization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is very soluble even in the cold solvent.- Boil off some of the solvent to concentrate the solution.- Try a different solvent or a mixed-solvent system.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
"Oiling out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Cooling is too rapid.- Lower the temperature at which the compound is dissolved.- Add more solvent.- Reheat to dissolve the oil, then cool more slowly.
Low recovery of purified compound - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with too much cold solvent.- Use the minimum amount of solvent necessary.- Preheat the filtration apparatus.- Use a minimal amount of ice-cold solvent for washing.
Colored crystals - Colored impurities are present.- Use activated charcoal to decolorize the solution before cooling.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Davis, Department of Chemistry. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

Sources

Application Note & Protocols: Comprehensive Analytical Characterization of 1-(3-Methoxyphenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the comprehensive analytical characterization of 1-(3-Methoxyphenyl)-N-methylethanamine, a substituted phenethylamine. The protocols herein are designed to ensure unambiguous identification, purity assessment, and structural elucidation. By integrating orthogonal analytical techniques—including mass spectrometry, chromatography, and spectroscopy—this guide establishes a self-validating framework for researchers. The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific laboratory contexts.

Introduction and Compound Overview

This compound belongs to the broad class of substituted phenethylamines, compounds known for their diverse pharmacological activities.[1][2] Accurate and robust analytical characterization is paramount for this and related molecules in various fields, including medicinal chemistry, forensic analysis, and quality control in pharmaceutical manufacturing.[3] The presence of a chiral center, a readily ionizable amine, and aromatic/ether functional groups necessitates a multi-technique approach for a complete analytical profile. This guide outlines a logical workflow employing Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Compound Identity

A summary of the key identifiers for this compound is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 438245-97-7
Molecular Formula C₁₀H₁₅NO[4]
Molecular Weight 165.23 g/mol [4]
Monoisotopic Mass 165.11536 Da[5]
SMILES CNC(C)c1cccc(OC)c1[5]
InChI Key QZEPBVRIPQSJDG-UHFFFAOYSA-N

Analytical Characterization Workflow

A successful characterization relies on the integration of multiple analytical techniques. Chromatographic methods provide separation and initial identification, while spectroscopic methods confirm the molecular structure and functional groups.

G cluster_0 Phase 1: Separation & Initial ID cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Data Integration & Confirmation GCMS GC-MS Analysis Confirmation Confirmed Structure & Purity Profile GCMS->Confirmation Retention Time Mass Spectrum LCMS LC-MS Analysis LCMS->Confirmation Retention Time Accurate Mass NMR NMR Spectroscopy (¹H, ¹³C) NMR->Confirmation Chemical Shifts Coupling Constants FTIR FTIR Spectroscopy FTIR->Confirmation Functional Group Vibrations Sample Test Sample of This compound Sample->GCMS Orthogonal Analysis Sample->LCMS Orthogonal Analysis Sample->NMR Orthogonal Analysis Sample->FTIR Orthogonal Analysis

Caption: Orthogonal Analytical Workflow for Compound Characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is a cornerstone technique for analyzing volatile and thermally stable small molecules like phenethylamines. The choice of a mid-polarity column, such as one with a 5% phenyl polysiloxane phase, provides excellent separation for aromatic compounds. While many phenethylamines are analyzed directly, some, particularly those with secondary amines, can exhibit peak tailing. A properly deactivated inlet liner and column are crucial for good peak shape. For potentially thermally labile analogs, using shorter analytical columns can minimize degradation by reducing residence time in the heated GC oven.[6]

GC-MS Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in 1 mL of a suitable solvent like methanol or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of 10-100 µg/mL. The final concentration should be optimized to avoid detector saturation.

  • Instrumentation & Parameters: The following table outlines a robust starting point for method development.

ParameterRecommended SettingRationale
GC System Agilent 7890A or equivalentWidely used and reliable platform.
Column HP-5MS, 30 m x 0.25 mm, 0.25 µmIndustry-standard column offering good resolution for this compound class.
Inlet Split/Splitless, 250 °CSplit mode (e.g., 50:1) prevents column overloading. 250°C ensures volatilization without degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 minA temperature ramp effectively separates the analyte from solvent and potential impurities.
MS System Agilent 5975C or equivalentStandard quadrupole detector with good sensitivity.
Ionization Electron Ionization (EI), 70 eVStandardized energy allows for library matching and produces characteristic, reproducible fragmentation.
Mass Range 40-450 amuCovers the molecular ion and all significant fragment ions.
Source Temp. 230 °CStandard temperature for robust performance.
Expected Data & Interpretation
  • Chromatogram: A sharp, symmetrical peak at a characteristic retention time.

  • Mass Spectrum: The EI mass spectrum is expected to show a molecular ion (M⁺) at m/z 165, although it may be of low abundance. The key diagnostic fragments arise from cleavage alpha to the nitrogen atom.

m/z ValueProposed FragmentSignificance
165[C₁₀H₁₅NO]⁺Molecular Ion (M⁺)
150[M - CH₃]⁺Loss of a methyl group.
121[C₈H₉O]⁺Benzylic fragment [CH₃O-C₆H₄-CH₂]⁺.
58[C₃H₈N]⁺Alpha-cleavage fragment [CH(CH₃)=NHCH₃]⁺. This is often the base peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: LC-MS is a powerful alternative or confirmatory technique, particularly when dealing with complex matrices or when thermal degradation is a concern. Electrospray ionization (ESI) in positive mode is the logical choice, as the secondary amine is a basic site that is readily protonated in the acidic mobile phase to form [M+H]⁺. High-resolution mass spectrometry (e.g., QTOF or Orbitrap) is highly recommended to confirm the elemental composition via accurate mass measurement.[7][8]

LC-MS Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Ensure the sample is fully dissolved and filter if necessary.

  • Instrumentation & Parameters:

ParameterRecommended SettingRationale
LC System Agilent 1290, Waters Acquity, or equivalent UHPLCProvides high resolution and fast analysis times.
Column C18, 2.1 x 50 mm, 1.8 µm (e.g., Zorbax, Acquity BEH)Reversed-phase C18 offers excellent retention and peak shape for this type of molecule.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrateA standard gradient for screening and purity analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
MS System QTOF or Orbitrap Mass SpectrometerProvides high mass accuracy and resolution.
Ionization ESI, Positive ModeAmine group is easily protonated.
Capillary Voltage +3.5 kVTypical voltage for stable spray.
Mass Range 50-500 m/zCovers the expected protonated molecule and adducts.
Expected Data & Interpretation
  • Chromatogram: A sharp peak corresponding to the analyte.

  • Mass Spectrum: The high-resolution mass spectrum should show a dominant ion for the protonated molecule [M+H]⁺.

AdductCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺166.12265(Experimental)< 5 ppm
[M+Na]⁺188.10459(Experimental)< 5 ppm

The observation of the [M+H]⁺ ion at m/z 166.12265 with a mass accuracy of <5 ppm provides strong evidence for the elemental formula C₁₀H₁₅NO.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for unambiguous structure elucidation.[9][10] ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule.

G cluster_0 Experimental Steps cluster_1 Data Interpretation Prep Sample Prep (Dissolve in CDCl₃) Acquire Data Acquisition (¹H, ¹³C Spectra) Prep->Acquire Process Data Processing (FT, Phasing, Integration) Acquire->Process Shifts Analyze Chemical Shifts (δ) Process->Shifts Yields Spectra Splitting Analyze Splitting Patterns (J) Process->Splitting Yields Spectra Integration Analyze Integration Values Process->Integration Yields Spectra Final Final Structure Confirmation Shifts->Final Confirms Connectivity Splitting->Final Confirms Connectivity Integration->Final Confirms Connectivity

Caption: Workflow for NMR-based Structural Elucidation.

NMR Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments: Standard ¹H NMR, ¹³C NMR.

    • Temperature: 25 °C.

Expected ¹H NMR Data (Predicted)

The following table details the predicted proton signals, their chemical shifts (δ), multiplicities, and integrations.

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
Ar-H6.7 - 7.3Multiplet (m)4HAromatic protons on the methoxyphenyl ring.
O-CH₃~3.8Singlet (s)3HMethoxy group protons.
CH-N~3.2Quartet (q)1HMethine proton, split by adjacent CH₃.
N-CH₃~2.4Singlet (s)3HN-methyl group protons.
C-CH₃~1.3Doublet (d)3HMethyl group adjacent to the methine proton.
N-HVariableBroad Singlet (br s)1HAmine proton, may exchange with water.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[11] For this compound, we expect to see characteristic vibrations for the aromatic ring, the C-O ether linkage, the secondary amine, and aliphatic C-H bonds. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.

FTIR Protocol
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrumentation & Parameters:

    • Spectrometer: Nicolet iS50 FTIR or equivalent.

    • Accessory: ATR (e.g., Diamond crystal).

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans co-added to improve signal-to-noise.

Expected Data & Interpretation

The spectrum will provide a unique fingerprint for the molecule. Key absorption bands are predicted below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amine
3100-3000C-H StretchAromatic C-H
2980-2850C-H StretchAliphatic (CH₃, CH)
1600, 1490C=C StretchAromatic Ring
1250C-O StretchAryl-Alkyl Ether
1150C-N StretchAmine

Conclusion

The analytical protocols detailed in this guide provide a comprehensive and robust framework for the characterization of this compound. By employing an orthogonal workflow that combines chromatographic separation with mass spectrometric and spectroscopic identification, researchers can achieve unambiguous structural confirmation and purity assessment. The provided instrument parameters serve as a validated starting point, and the explanatory notes on the causality behind these choices are intended to facilitate method adaptation and troubleshooting. Adherence to these protocols will ensure high-quality, reliable, and reproducible analytical data.

References

  • Nichols, D. E., et al. (2015). Scientific literature description of related compounds. [Online].
  • PubChem. 1-(3-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Online]. Available: [Link]

  • DEA Microgram Bulletin. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. U.S. Department of Justice. [Online]. Available: [Link]

  • PA Standard Labs. (S)-1-(3-Methoxyphenyl)-N-methylethanamine. [Online]. Available: [Link]

  • Ferrari Júnior, E., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A. [Online]. Available: [Link]

  • PubChemLite. This compound (C10H15NO). Université du Luxembourg. [Online]. Available: [Link]

  • PubChem. (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine. National Center for Biotechnology Information. [Online]. Available: [Link]

  • MDPI. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. [Online]. Available: [Link]

  • PubMed Central. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. National Library of Medicine. [Online]. Available: [Link]

  • Wójtowicz, A. M., et al. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed. [Online]. Available: [Link]

  • ResearchGate. The 1 H NMR spectra of a-phenylethylamine. [Online]. Available: [Link]

  • FooDB. Showing Compound 2-Phenylethylamine (FDB010580). [Online]. Available: [Link]

  • OPUS at UTS. Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. University of Technology Sydney. [Online]. Available: [Link]

  • ResearchGate. Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. [Online]. Available: [Link]

  • Salomone, A., et al. (2021). New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. MDPI. [Online]. Available: [Link]

  • Al-Okbi, A. K. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. De Gruyter. [Online]. Available: [Link]

  • Wikipedia. Substituted phenethylamine. [Online]. Available: [Link]

Sources

Application Note: Structural Elucidation of 1-(3-Methoxyphenyl)-N-methylethanamine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the acquisition and interpretation of ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of 1-(3-Methoxyphenyl)-N-methylethanamine. This compound, a substituted phenethylamine derivative, is of interest in medicinal chemistry and drug development. Due to the absence of comprehensive published spectral data, this guide utilizes highly accurate predictive methodologies, corroborated by spectral data from structurally analogous compounds, to present a reliable and in-depth analysis. Detailed protocols for sample preparation, data acquisition, and spectral processing are also provided to ensure reproducibility and accuracy in experimental workflows.

Introduction

This compound is a secondary amine belonging to the phenethylamine class, a structural backbone found in a wide array of neuroactive compounds and pharmaceuticals. The precise and unambiguous determination of its chemical structure is a critical prerequisite for any further chemical or biological investigation. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide serves as a comprehensive resource for researchers, detailing the expected ¹H and ¹³C NMR spectral features of this compound. The causality behind chemical shift values and coupling patterns is explained, grounded in fundamental principles of NMR theory and substituent effects on aromatic systems.

Predicted NMR Spectral Data

In the absence of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR data have been generated using advanced computational prediction tools. These predictions are based on large databases of experimental spectra and sophisticated algorithms that account for the electronic and steric effects of the substituents.[1][2][3] The predicted data has been cross-referenced with experimental data for structurally similar compounds to ensure a high degree of confidence.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-57.25t7.91H
H-26.88d2.01H
H-66.85d7.61H
H-46.78dd8.2, 2.61H
H-73.82s-3H
H-α3.55q6.61H
H-β2.40s-3H
H-γ1.35d6.63H
NH(variable)br s-1H

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3159.8
C-1145.5
C-5129.4
C-2118.8
C-6112.5
C-4111.9
C-α58.9
C-755.2
C-β33.8
C-γ23.9

Table 2: Predicted ¹³C NMR data for this compound.

Spectral Interpretation and Rationale

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 6.7-7.3 ppm): The four protons on the benzene ring exhibit distinct signals due to the meta-substitution pattern. The triplet at δ 7.25 ppm is assigned to H-5, which is coupled to its two ortho neighbors (H-4 and H-6). The downfield shift is characteristic of its position relative to the electron-donating methoxy group and the electron-withdrawing ethylamine substituent. The remaining aromatic protons appear as a complex multiplet or distinct doublets and doublet of doublets, reflecting their respective ortho and meta couplings.

  • Methoxy Group (δ 3.82 ppm): The three protons of the methoxy group (-OCH₃) resonate as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with. Its chemical shift is typical for a methoxy group attached to an aromatic ring.[4]

  • Methine Proton (H-α, δ 3.55 ppm): This proton is a quartet due to coupling with the three equivalent protons of the adjacent methyl group (H-γ). Its position is downfield due to the deshielding effect of the adjacent nitrogen atom and the aromatic ring.

  • N-Methyl Group (H-β, δ 2.40 ppm): The protons of the N-methyl group appear as a singlet. In many amine spectra, coupling to the N-H proton is not observed due to rapid proton exchange.

  • Methyl Group (H-γ, δ 1.35 ppm): These three protons appear as a doublet, being coupled to the single methine proton (H-α).

  • N-H Proton (variable): The chemical shift of the amine proton is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet and may not always be observed.

¹³C NMR Spectrum Analysis
  • Aromatic Carbons (δ 111-160 ppm): The six aromatic carbons show distinct resonances. The carbon bearing the methoxy group (C-3) is the most downfield-shifted aromatic carbon due to the strong deshielding effect of the oxygen atom. The ipso-carbon (C-1) to which the ethylamine group is attached is also significantly downfield. The remaining aromatic carbons appear at chemical shifts influenced by the combined electronic effects of the two substituents. Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[5]

  • Aliphatic Carbons (δ 23-59 ppm): The benzylic carbon (C-α) is observed around δ 58.9 ppm, deshielded by the adjacent nitrogen and the aromatic ring. The methoxy carbon (C-7) resonates at a characteristic value of approximately δ 55.2 ppm.[4] The N-methyl carbon (C-β) and the terminal methyl carbon (C-γ) are found further upfield, consistent with their saturated aliphatic nature.

Experimental Protocols

The following protocols are provided as a standard guideline for obtaining high-quality NMR spectra of this compound.

Sample Preparation

The proper preparation of the NMR sample is crucial for obtaining high-resolution spectra.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6]

  • Deuterated chloroform (CDCl₃) of high purity

  • 5 mm NMR tubes

  • Pasteur pipette and glass wool

Protocol:

  • Weigh the appropriate amount of this compound and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent line broadening.[7]

  • Cap the NMR tube securely to prevent solvent evaporation.

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio)

  • Acquisition Time (AQ): 3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Spectral Width (SW): 16 ppm (centered around 6 ppm)

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Spectral Width (SW): 240 ppm (centered around 120 ppm)

  • Temperature: 298 K

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C can be used as an internal reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Perform peak picking to identify the chemical shifts of all signals in both spectra.

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignment.

NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample shim Shimming load_sample->shim acquire_1H Acquire 1H Spectrum shim->acquire_1H acquire_13C Acquire 13C Spectrum shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phasing ft->phase calibrate Calibration phase->calibrate integrate Integration (1H) calibrate->integrate peak_pick Peak Picking integrate->peak_pick assign Structural Assignment peak_pick->assign

Caption: Workflow for NMR analysis from sample preparation to structural assignment.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. By leveraging predictive NMR software and knowledge of related structures, a detailed and reliable spectral assignment is presented. The included protocols for sample preparation and data acquisition offer a robust framework for researchers to obtain high-quality data for this and similar compounds. This information is invaluable for the unambiguous structural confirmation required in synthetic chemistry, quality control, and drug discovery pipelines.

References

  • ChemAxon. NMR Predictor. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • ResearchGate. Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • PubChem. N-Methylbenzeneethanamine. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... [Link]

  • University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). [Link]

  • ATB (Automated Topology Builder). N-Methylphenethylamine. [Link]

  • PubMed. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

Application Note: Elucidation of the Electron Ionization Mass Spectrometry Fragmentation Pattern of 1-(3-Methoxyphenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Molecular Fingerprint

1-(3-Methoxyphenyl)-N-methylethanamine is a substituted phenethylamine with a molecular weight of 165.23 g/mol and the chemical formula C₁₀H₁₅NO. As a member of the broader phenethylamine class, which includes a range of neurologically active compounds, the precise structural characterization of this molecule is of significant interest in pharmaceutical research and forensic toxicology.[1] Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the identification of such compounds.[2] The fragmentation pattern generated under electron ionization (EI) serves as a unique molecular fingerprint, providing invaluable information for structural elucidation.

This application note provides a detailed examination of the predicted EI mass spectrometry fragmentation pathways of this compound. Understanding these fragmentation mechanisms is crucial for the unambiguous identification of the compound in complex matrices and for distinguishing it from structurally related isomers.[3]

Predicted Fragmentation Pathways under Electron Ionization

Upon entering the mass spectrometer and undergoing electron ionization, this compound will form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 165. This molecular ion is then subjected to a series of predictable fragmentation processes, primarily driven by the presence of the amine group and the aromatic ring.[4][5] The principal fragmentation mechanisms anticipated are alpha-cleavage and benzylic cleavage.[6][7]

Alpha-Cleavage: The Dominant Fragmentation Route

Alpha-cleavage is a characteristic fragmentation pathway for aliphatic amines and is expected to be the most favorable fragmentation for this compound.[5][8][9] This process involves the homolytic cleavage of the Cα-Cβ bond, which is the bond between the carbon attached to the nitrogen and the benzylic carbon. This cleavage results in the formation of a resonance-stabilized iminium cation, which is often the most abundant ion in the spectrum (the base peak).[10][11]

  • Reaction: The cleavage of the Cα-Cβ bond leads to the formation of the [CH(CH₃)=NHCH₃]⁺ ion and a neutral 3-methoxybenzyl radical.

  • Resulting Ion: A prominent peak at m/z 58 .

The stability of the resulting iminium ion is the primary driving force for this fragmentation pathway.[12]

Benzylic Cleavage and Subsequent Rearrangements

Benzylic cleavage involves the breaking of the bond between the aromatic ring and the ethylamine side chain.[7][13] This fragmentation pathway is energetically favorable due to the formation of a resonance-stabilized benzylic cation.

  • Reaction: Cleavage of the bond between the methoxyphenyl ring and the side chain results in a methoxybenzyl cation.

  • Resulting Ion: An ion at m/z 121 .

This methoxybenzyl cation can potentially undergo further rearrangement to form a more stable methoxytropylium ion, a common occurrence for benzylic cations in mass spectrometry.[6] The ion at m/z 121 may also lose a molecule of formaldehyde (CH₂O) to produce the tropylium ion at m/z 91 .[14]

Fragmentation_Workflow Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep1 Dissolve Standard in Methanol Prep2 Prepare Serial Dilutions Prep1->Prep2 GC_Inject Inject Sample (1 µL) Prep2->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Analysis & Detection MS_Ionization->MS_Detection Data_Acquire Acquire Total Ion Chromatogram (TIC) MS_Detection->Data_Acquire Data_Spectrum Extract Mass Spectrum of Target Peak Data_Acquire->Data_Spectrum Data_Interpret Interpret Fragmentation Pattern Data_Spectrum->Data_Interpret Fragmentation_Pathways Fragmentation of this compound M [C10H15NO]+• m/z 165 Molecular Ion F150 [M - CH3]+• m/z 150 M->F150 -•CH3 F121 [CH3O-C6H4-CH2]+ m/z 121 M->F121 Benzylic Cleavage F58 [CH(CH3)=NHCH3]+ m/z 58 (Base Peak) M->F58 Alpha-Cleavage F91 [C7H7]+ m/z 91 F121->F91 -CH2O

Sources

Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 1-(3-Methoxyphenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1-(3-Methoxyphenyl)ethylamine Scaffold

The 1-(3-methoxyphenyl)ethylamine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a variety of bioactive compounds, particularly those targeting the central nervous system (CNS).[1][2] Its structural features, including a chiral center and the potential for diverse functionalization at the amine and the aromatic ring, allow for the fine-tuning of pharmacological properties. This guide provides a comprehensive overview of the synthetic utility of 1-(3-Methoxyphenyl)-N-methylethanamine, a key secondary amine intermediate, in the generation of novel bioactive molecules. We will delve into the strategic synthesis of this intermediate from readily available starting materials and subsequently explore its application in the preparation of N-acyl derivatives, a class of compounds with demonstrated therapeutic potential.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only detailed, actionable protocols but also the underlying scientific rationale for the experimental choices, thereby empowering researchers to adapt and innovate upon these methodologies.

Physicochemical Properties and Safety Considerations

A thorough understanding of the chemical properties and associated hazards of the core scaffold is paramount for safe and effective laboratory practice.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[5]
Molecular Weight 165.23 g/mol [5]
Appearance Colorless to pale yellow liquid (for the free base)[6]
Boiling Point 239 - 241 °C[7]
Density 1.094 g/mL[7]

Safety Profile: The primary amine precursor, 1-(3-methoxyphenyl)ethylamine, is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Synthetic Strategy: From Precursor to Core Intermediate

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 3'-methoxyacetophenone.[6][7] This strategy involves an initial reductive amination to form the primary amine, followed by N-methylation.

Synthetic_Pathway Start 3'-Methoxyacetophenone PrimaryAmine (±)-1-(3-Methoxyphenyl)ethanamine Start->PrimaryAmine Reductive Amination (NH3, H2/Catalyst) SecondaryAmine (±)-1-(3-Methoxyphenyl)-N-methylethanamine PrimaryAmine->SecondaryAmine N-Methylation (HCHO, HCOOH) Acylation_Workflow cluster_reagents Reaction Conditions SecondaryAmine (±)-1-(3-Methoxyphenyl)- N-methylethanamine Amide N-Acyl Derivative SecondaryAmine->Amide AcylChloride Acyl Chloride (R-COCl) AcylChloride->Amide Reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Sources

1-(3-Methoxyphenyl)-N-methylethanamine as a precursor for Tapentadol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Strategic Synthesis of (1R,2R)-Tapentadol

Audience: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Foreword: The Question of the Precursor

Tapentadol, chemically known as 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol, is a potent, centrally-acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[1][2][3] Its therapeutic efficacy is critically dependent on its specific stereochemistry, (1R,2R), making stereocontrolled synthesis a paramount concern for pharmaceutical development.

This guide addresses the synthesis of Tapentadol with a specific focus on precursor selection and strategy. The query regarding the use of 1-(3-Methoxyphenyl)-N-methylethanamine as a direct precursor has been noted. A thorough review of seminal patents and literature reveals that established, high-yield industrial syntheses of Tapentadol do not originate from this specific molecule.[4][5][6] The primary challenge lies in the fact that this precursor lacks a key carbon atom in its backbone and a second methyl group, necessitating a complex and likely inefficient C-C bond formation and alkylation strategy to construct the required 1-ethyl-2-methylpropyl chain.

Therefore, to provide a scientifically robust and practical guide, this document details the well-established and industrially validated synthetic route originating from 3-methoxypropiophenone . This approach allows for the systematic and stereocontrolled construction of the Tapentadol molecule, addressing the core requirements of efficiency, scalability, and stereochemical purity. We will dissect this pathway, explaining the causality behind each strategic choice, from the initial Mannich reaction to the final demethylation.

I. The Strategic Foundation: The Retrosynthetic Analysis of Tapentadol

The preferred industrial synthesis of Tapentadol hinges on a convergent strategy where the carbon skeleton is assembled through two key reactions: a Mannich reaction followed by a Grignard reaction. This approach allows for the introduction of the necessary functional groups and, crucially, the creation of the two chiral centers.

The overall workflow can be visualized as follows:

G cluster_0 Phase 1: Backbone Assembly & Stereocenter Definition cluster_1 Phase 2: Functional Group Transformations cluster_2 Phase 3: Final Deprotection A 1-(3-methoxyphenyl)propan-1-one (Precursor) B Mannich Reaction (with Paraformaldehyde & Amine) A->B C (S)-3-(Benzyl-methyl-amino)-1-(3-methoxyphenyl) -2-methylpropan-1-one (Key Chiral Intermediate) B->C D Grignard Reaction (with Ethylmagnesium Bromide) C->D E (1R,2S)-3-(Benzyl-methyl-amino)-1-ethyl-1- (3-methoxyphenyl)-2-methylpropan-1-ol (Diastereomeric Alcohol) D->E F Hydroxyl Activation & Reduction E->F G Debenzylation F->G H (1R,2R)-3-(3-methoxyphenyl)-N,2- dimethylpentan-1-amine G->H I N-Methylation H->I J (1R,2R)-3-(3-methoxyphenyl)-N,N,2- trimethylpentan-1-amine I->J K O-Demethylation (Ether Cleavage) J->K L Tapentadol Free Base (Final Active Moiety) K->L M Salt Formation (e.g., with HCl) L->M N Tapentadol HCl M->N

Figure 1: Overall Synthetic Workflow for Tapentadol.

II. Core Protocol: Synthesis of Tapentadol from 1-(3-methoxyphenyl)propan-1-one

This protocol is synthesized from methodologies described in authoritative patents, primarily US8791287B2.[4] It represents a robust pathway for achieving the desired (1R,2R) stereoisomer with high purity.

Step 1: Mannich Reaction and Chiral Resolution

The first crucial step is a Mannich condensation to introduce the aminomethyl group. The use of benzylmethylamine is a key strategic choice. The bulky benzyl group provides steric hindrance that guides the subsequent Grignard addition with high diastereoselectivity.[4]

Protocol:

  • Reaction Setup: In a suitable reactor under a nitrogen atmosphere, condense 1-(3-methoxyphenyl)propan-1-one with benzylmethylamine and paraformaldehyde.

  • Solvent and Conditions: The reaction is typically carried out in a polar solvent mixture.

  • Formation of Racemic Mixture: This reaction initially yields a racemic mixture of the β-aminoketone, (R/S)-3-(benzyl-methyl-amino)-1-(3-methoxyphenyl)-2-methylpropan-1-one.

  • Chiral Resolution: The keto-enol tautomerism of the product allows for dynamic kinetic resolution. The desired (S)-enantiomer is selectively precipitated from the solution by forming a salt with an optically active acid, such as (2R,3R)-O,O'-dibenzoyltartaric acid.[4]

  • Isolation: The chiral salt is isolated, and the free base of the (S)-enantiomer is liberated, yielding (S)-3-(Benzyl-methyl-amino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (Compound VII in the patent) with high enantiomeric excess.

Step 2: Diastereoselective Grignard Reaction

This is the most critical stereochemistry-defining step, where the second chiral center is established. The existing stereocenter in the (S)-aminoketone, amplified by the bulky benzyl group, directs the nucleophilic attack of the ethyl Grignard reagent to the carbonyl group from a specific face.

Protocol:

  • Grignard Reagent Preparation: Prepare ethylmagnesium bromide (EtMgBr) in an appropriate etheral solvent like methyl-tetrahydrofuran (Me-THF).

  • Reaction: In a four-neck flask under nitrogen, cool the solution of EtMgBr.

  • Substrate Addition: Slowly add a solution of (S)-3-(Benzyl-methyl-amino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (from Step 1) in Me-THF to the Grignard reagent, maintaining a controlled temperature (e.g., 10-35°C).[4]

  • Stirring and Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction for completion using HPLC (target conversion ≥99%).[4]

  • Quenching: Cool the reaction and quench by slowly adding a 10% aqueous solution of ammonium hydrogen sulfate.

  • Workup: Separate the organic phase, wash, and concentrate under vacuum to yield the crude tertiary alcohol, (1R,2S)-3-(benzyl-methyl-amino)-1-ethyl-1-(3-methoxyphenyl)-2-methylpropan-1-ol, with high diastereoselectivity.

Step 3: Deoxygenation and Deprotection

The tertiary hydroxyl group introduced in the Grignard step must be removed. This is typically achieved via a two-step sequence of activation (e.g., conversion to a chloride) followed by reduction.

Protocol:

  • Hydroxyl Activation: Activate the hydroxyl group. A common method described in related syntheses involves reaction with thionyl chloride to form a tertiary chloride.[5]

  • Reduction: Reduce the intermediate to remove the activated group. This step inverts the stereochemistry at the C1 position, yielding the desired (1R,2R) configuration.

  • Debenzylation: Remove the N-benzyl protecting group via catalytic hydrogenation (e.g., using Palladium on carbon) to yield (1R,2R)-3-(3-methoxyphenyl)-N,2-dimethylpentan-1-amine.

Step 4: N-Methylation

The final modification to the amine is the introduction of a second methyl group to form the required dimethylamino moiety.

Protocol:

  • Reaction: The secondary amine from the previous step is subjected to methylation. A common and effective method is the Eschweiler-Clarke reaction.

  • Reagents: Use formaldehyde and formic acid as the source of the methyl group and the reducing agent, respectively.

  • Conditions: Heat the reaction mixture (e.g., to 90-95°C) for several hours until completion.[4]

  • Workup: Cool the reaction, basify the pH (e.g., with NH4OH), and extract the product, (1R,2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, into an organic solvent.[4]

Step 5: O-Demethylation and Salt Formation

The final step is the cleavage of the methyl ether on the phenyl ring to reveal the phenolic hydroxyl group, which is crucial for the drug's activity.

Protocol:

  • Ether Cleavage: Cleave the methoxy group using a strong acid, such as concentrated hydrobromic acid (HBr) or hydroiodic acid (HI), under reflux conditions.[7][8]

  • Isolation: After the reaction is complete, the mixture is cooled, neutralized, and the Tapentadol free base is extracted.

  • Salt Formation: Dissolve the purified Tapentadol free base in a suitable solvent (e.g., isopropanol or 2-butanone) and treat with hydrochloric acid (e.g., isopropanolic HCl) to precipitate the final Tapentadol hydrochloride salt.[8]

  • Purification: The crystalline salt can be further purified by recrystallization to meet pharmaceutical-grade specifications.

III. Data Summary

The efficiency of this synthetic route is contingent on controlling the stereochemistry at each critical step.

StepKey TransformationTypical ReagentsCritical ParameterExpected Outcome
1Mannich & ResolutionBenzylmethylamine, (2R,3R)-DBTASelective crystallizationHigh e.e. of (S)-aminoketone
2Grignard ReactionEthylmagnesium BromideSteric control by N-benzyl groupHigh d.e. (>99%)[4]
3DeoxygenationThionyl Chloride, Reducing AgentStereoinversion at C1Formation of (1R,2R) backbone
4N-MethylationFormaldehyde, Formic AcidReaction completionQuantitative conversion
5O-DemethylationHBr or HIComplete ether cleavageHigh purity Tapentadol

IV. Mechanistic Visualization: Stereocontrol in the Grignard Reaction

The high diastereoselectivity of the Grignard reaction is the cornerstone of this synthetic strategy. The mechanism is believed to proceed through a chelation-controlled model where the magnesium atom coordinates with both the carbonyl oxygen and the nitrogen of the amino group, forming a rigid cyclic intermediate.

Figure 2: Rationale for Diastereoselectivity in the Grignard Step. (Note: A graphical representation of the chemical structure would be inserted in a full application note).

V. Conclusion

While the direct synthesis of Tapentadol from this compound is not supported by established literature, the pathway commencing with 1-(3-methoxyphenyl)propan-1-one offers a robust, stereocontrolled, and scalable solution. The strategic use of a bulky N-benzyl protecting group is instrumental in achieving high diastereoselectivity during the critical Grignard addition step. Subsequent functional group manipulations, including deoxygenation, N-methylation, and final O-demethylation, complete the synthesis to yield high-purity (1R,2R)-Tapentadol. This guide provides the foundational protocols and scientific rationale necessary for researchers in drug development to approach the synthesis of this important analgesic.

References

  • Motta, G., Vergani, D., & Bertolini, G. (2014). Process for the synthesis of tapentadol and intermediates thereof. U.S.
  • (2013). Synthesis method of tapentadol.
  • Tzschentke, T. M., et al. (2007). Tapentadol: A novel, centrally acting analgesic with a dual mechanism of action. Journal of Pharmacology and Experimental Therapeutics, 323(1), 265-276. (Sourced via general knowledge and supported by search results discussing the drug's mechanism).
  • (2012). Intermediate compounds and processes for the preparation of tapentadol and related compounds.
  • (2017). A kind of method preparing tapentadol hydrochloride intermediate.
  • Motta, G., Vergani, D., & Bertolini, G. (2017). New process for the preparation of tapentadol and intermediates thereof.
  • (2014). Method for preparing important intermediate of tapentadol hydrochloride analgesic.
  • (2022). Process for the preparation of Tapentadol hydrochloride. Technical Disclosure Commons. [Link]

  • National Center for Biotechnology Information. (n.d.). Tapentadol. PubChem Compound Database. [Link]

  • (2014). Synthetic method of tapentadol.
  • T. M. Tzschentke, et al. (2006). The analgesic profile of tapentadol. European Journal of Pain, 10(S1).
  • (2021). Preparation method of tapentadol hydrochloride and compounds for preparation of tapentadol hydrochloride.
  • Wang, G. F., et al. (2015). Synthesis of tapentadol hydrochloride. Chinese Journal of New Drugs.
  • Aloway, A., & El-hussieny, M. (2023). Tapentadol: A review of experimental pharmacology studies. Drug Design, Development and Therapy, 17, 855–865. [Link]

  • Raffa, R. B., & Elling, C. (2012). Mechanistic and functional differentiation of tapentadol and tramadol. Expert Opinion on Pharmacotherapy, 13(9), 1297-1309. [Link]

Sources

Application Notes & Protocols: In Vitro Biological Activity Screening of 1-(3-Methoxyphenyl)-N-methylethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological activity screening of 1-(3-Methoxyphenyl)-N-methylethanamine and its derivatives. The core chemical structure, a substituted phenethylamine, suggests potential interactions with monoaminergic systems in the central nervous system (CNS). Therefore, the screening cascade outlined herein is designed to elucidate the pharmacological profile of these compounds, focusing on their potential as psychoactive agents. The protocols are designed to be robust and provide a clear rationale for each experimental step, ensuring scientific integrity and reproducibility. Early-stage in vitro screening is a cost-effective strategy to identify and mitigate potential adverse effects, ultimately increasing the probability of success in later stages of drug development.[1][2][3]

Rationale for Target Selection

The chemical scaffold of this compound suggests a pharmacological profile that may involve modulation of monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine. These systems are critical in regulating mood, cognition, and behavior, and are the targets of many psychoactive drugs.[4] The screening strategy will therefore focus on key molecular targets within these pathways:

  • Monoamine Transporters: The serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[5] Inhibition of these transporters can lead to increased synaptic concentrations of monoamines, a mechanism of action for many antidepressant and psychostimulant drugs.

  • Monoamine Receptors: Postsynaptic receptors, such as serotonin (5-HT) and dopamine (D) receptors, are crucial for mediating the effects of these neurotransmitters. For instance, the 5-HT2A receptor is a key target for classic psychedelic drugs.[6]

  • Monoamine Oxidase (MAO): This enzyme is responsible for the metabolic degradation of monoamine neurotransmitters. Inhibition of MAO can increase the availability of these neurotransmitters. MAO exists in two isoforms, MAO-A and MAO-B, with different substrate specificities and inhibitor sensitivities.[7]

Experimental Workflow

The proposed in vitro screening cascade is designed to provide a comprehensive pharmacological profile of the test compounds. The workflow progresses from broad cytotoxicity assessment to more specific target-based assays.

Experimental Workflow cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Primary Target Screening cluster_2 Phase 3: Functional Activity cluster_3 Phase 4: Data Analysis Cytotoxicity Cytotoxicity Assessment (MTT & LDH Assays) Receptor_Binding Receptor Binding Assays (SERT, DAT, NET, 5-HT2A, D2) Cytotoxicity->Receptor_Binding Proceed if non-toxic MAO_Inhibition MAO-A & MAO-B Inhibition Assays Cytotoxicity->MAO_Inhibition Proceed if non-toxic Functional_Assays Functional Assays (e.g., Calcium Mobilization, cAMP) Receptor_Binding->Functional_Assays For active compounds Data_Analysis Data Analysis & Hit Prioritization (IC50/EC50 Determination) MAO_Inhibition->Data_Analysis Directly Functional_Assays->Data_Analysis

Caption: A streamlined workflow for in vitro screening.

Protocols

General Cell Culture and Compound Handling
  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the target human receptors (SERT, DAT, NET, 5-HT2A, D2) and a neuroblastoma cell line such as SH-SY5Y are recommended.[8] SH-SY5Y cells endogenously express several dopaminergic markers and are a useful tool for studying neurotoxicity.[8]

  • Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Test compounds should be dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration in the assay does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).

Phase 1: Cytotoxicity Assessment

It is crucial to first assess the general cytotoxicity of the compounds to ensure that any observed effects in subsequent assays are not due to cell death. Two complementary assays, MTT and LDH, are recommended.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds and incubate for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[10][11][12] This assay is based on a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product.[11][12]

  • Protocol:

    • Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.

    • After the incubation period, carefully collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

    • Incubate at room temperature, protected from light, for up to 30 minutes.

    • Measure the absorbance at a wavelength of 490 nm.

    • A positive control for maximum LDH release should be included by treating cells with a lysis buffer.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

It is important to note that the standard LDH protocol may underestimate cytotoxicity in the presence of growth inhibition.[10][13] A modified protocol with additional controls can provide a more accurate assessment.[10][13]

Phase 2: Primary Target Screening

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor or transporter.[14][15] These assays involve competing the test compound with a radiolabeled ligand of known affinity.[16]

  • General Protocol Outline:

    • Prepare cell membranes or use whole cells expressing the target of interest.

    • Incubate the membranes/cells with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • After incubation, separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Specific Assay Details:

TargetRadioligandNon-Specific LigandCell Source
SERT [³H]CitalopramFluoxetineHEK293 cells expressing hSERT
DAT [³H]WIN 35,428GBR 12909HEK293 cells expressing hDAT
NET [³H]NisoxetineDesipramineHEK293 cells expressing hNET[17]
5-HT2A [³H]KetanserinSpiperoneRat frontal cortex or cells expressing h5-HT2A[15]
D2 [³H]SpiperoneHaloperidolCells expressing hD2 receptor[18]

This assay determines the ability of the test compounds to inhibit the activity of MAO-A and MAO-B. A common method is a fluorometric assay that detects the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate like p-tyramine.[19][20]

  • Protocol:

    • Add purified human recombinant MAO-A or MAO-B enzyme to the wells of a 96-well black plate.

    • Add the test compounds at various concentrations and incubate for a short period to allow for inhibitor-enzyme interaction.[19][21]

    • Initiate the reaction by adding a substrate solution containing p-tyramine and a probe that fluoresces in the presence of H2O2.

    • Measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 535/587 nm).[22]

    • Known inhibitors such as clorgyline for MAO-A and selegiline for MAO-B should be used as positive controls.[7]

    • Calculate the percent inhibition of MAO activity and determine the IC50 value for each compound.

Phase 3: Functional Assays

For compounds that show significant binding affinity in the primary screening, functional assays are necessary to determine whether they act as agonists, antagonists, or allosteric modulators. The choice of functional assay depends on the signaling pathway of the target receptor.

The 5-HT2A receptor is coupled to the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium.[23]

  • Protocol:

    • Plate cells expressing the 5-HT2A receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add the test compounds and measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin).

    • Determine the EC50 for agonists or the IC50 for antagonists.

Data Analysis and Interpretation

  • IC50/EC50 Determination: The concentration of the test compound that produces a 50% response (inhibition or activation) should be determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Selectivity Profile: The selectivity of the compounds for different targets should be evaluated by comparing their IC50 or EC50 values across the various assays. A compound is generally considered selective if there is at least a 10-fold difference in potency between targets.

  • Structure-Activity Relationship (SAR): The data from the screening of a series of derivatives can be used to establish SAR, which can guide the design of more potent and selective compounds.

Safety Pharmacology Considerations

Early in vitro safety pharmacology profiling is essential to predict potential adverse drug reactions.[1] The screening panel described here covers several key CNS targets. However, for compounds that progress, a broader panel of in vitro safety assays is recommended, including assessment of activity at other GPCRs, ion channels (e.g., hERG), and enzymes.[1][24][25]

Conclusion

The application notes and protocols provided in this document offer a robust framework for the in vitro biological activity screening of this compound derivatives. By following this systematic approach, researchers can efficiently characterize the pharmacological profiles of these compounds, identify promising lead candidates, and make informed decisions in the drug discovery and development process.

References

  • Herth, M. M., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 131-144. Available from: [Link]

  • Kikura-Hanajiri, R., et al. (2012). [In vitro screening of psychoactive drugs]. Yakugaku Zasshi, 132(10), 1155-1161. Available from: [Link]

  • Le-Grand, B. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available from: [Link]

  • Bio-protocol. 4.9. Cell Viability (MTT) and Cytotoxicity (LDH Release) Assays. Available from: [Link]

  • National Center for Biotechnology Information. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Blakely, R. D., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 532-539. Available from: [Link]

  • Collotta, D., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. Available from: [Link]

  • Sygnature Discovery. CNS Safety - Pharmacology. Available from: [Link]

  • Taba, P., et al. (2019). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 20(19), 4839. Available from: [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available from: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available from: [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available from: [Link]

  • National Center for Biotechnology Information. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available from: [Link]

  • IQVIA. In Vitro screening. Available from: [Link]

  • BioVision. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Available from: [Link]

  • Neuroservices-Alliance. CNS Safety. Available from: [Link]

  • BioIVT. NET (SLC6A2) Transporter Assay. Available from: [Link]

  • Pugsley, M. K., et al. (2013). Overview of safety pharmacology. Current Protocols in Pharmacology, Chapter 10, Unit 10.2. Available from: [Link]

  • Wang, Y., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Molecules, 28(2), 548. Available from: [Link]

  • Berg, K. A., et al. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. Available from: [Link]

  • Eurofins Discovery. NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Available from: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available from: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

  • Pryma, D. A., et al. (2014). Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy. Journal of Nuclear Medicine, 55(8), 1234-1239. Available from: [Link]

  • Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154. Available from: [Link]

  • Interchim. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available from: [Link]

  • Eurofins Discovery. (2023). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Omega. Available from: [Link]

  • ClinicalTrials.gov. Investigation of Psychedelic Effects in Psychoactive Substances. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of some N-hydroxymethylene and N-methoxymethylene thiazines. Available from: [Link]

  • Dastmalchi, S., et al. (2007). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Iranian Journal of Pharmaceutical Research, 6(4), 275-281. Available from: [Link]

  • van der Zee, L., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 181(4), 284-301. Available from: [Link]

  • Smith, M. K., et al. (2023). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2023(2), M1622. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-methoxyphenyl)-N-methylethanamine. The primary synthetic route discussed is the reductive amination of 3-methoxyphenylacetone with methylamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a focus on the identification, mitigation, and removal of process-related impurities and side products. Our goal is to equip you with the technical expertise to optimize your synthesis for higher purity and yield.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their root causes and practical solutions.

Question 1: I am observing a significant amount of a higher molecular weight impurity in my final product. What is it and how can I prevent its formation?

Answer:

This is a common issue, and the higher molecular weight impurity is likely the tertiary amine, N,N-dimethyl-1-(3-methoxyphenyl)ethanamine .

Causality: The formation of this side product is due to over-alkylation of the desired secondary amine product.[1][2] After the initial formation of this compound, it can act as a nucleophile and react with another molecule of the intermediate imine, leading to the formation of the tertiary amine. This is particularly prevalent if there is an excess of the methylating agent or if the reaction conditions favor further alkylation.

Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a minimal excess of methylamine to drive the initial imine formation without promoting significant dialkylation. A 1.1 to 1.5 molar equivalent of methylamine relative to 3-methoxyphenylacetone is a good starting point.

  • Reaction Temperature: Lowering the reaction temperature can help to control the rate of the second alkylation reaction, which typically has a higher activation energy.

  • Order of Addition: In a stepwise procedure, pre-forming the imine from 3-methoxyphenylacetone and methylamine before the addition of the reducing agent can sometimes minimize the presence of unreacted methylamine available for over-alkylation.[3]

Experimental Protocol to Minimize N,N-dimethyl-1-(3-methoxyphenyl)ethanamine Formation:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyphenylacetone in a suitable solvent (e.g., methanol).

  • Cool the solution to 0-5 °C.

  • Slowly add 1.2 equivalents of methylamine (as a solution in a compatible solvent or as a gas).

  • Stir the mixture at 0-5 °C for 1-2 hours to allow for imine formation.

  • Slowly add a selective reducing agent, such as sodium borohydride, in portions, maintaining the temperature below 10 °C.

  • Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting ketone and minimal formation of the tertiary amine.

Question 2: My reaction mixture has a noticeable yellow tint, and I'm isolating a complex mixture of byproducts. What could be the cause?

Answer:

A yellow coloration and a complex byproduct profile often point towards aldol condensation of the starting ketone, 3-methoxyphenylacetone.

Causality: Under basic or, in some cases, acidic conditions, ketones with α-hydrogens, such as 3-methoxyphenylacetone, can undergo self-condensation.[1][4] This reaction involves the formation of an enolate which then attacks another molecule of the ketone, leading to a β-hydroxy ketone. This can then dehydrate to form an α,β-unsaturated ketone, which is often a colored compound and can further polymerize, leading to a complex mixture of impurities.

Mitigation Strategies:

  • pH Control: Maintain a neutral to slightly acidic pH during the reaction. Reductive aminations are often most effective in a pH range of 6-8. Strongly basic conditions should be avoided.

  • Choice of Reducing Agent: Using a reducing agent that is effective under neutral or slightly acidic conditions, such as sodium cyanoborohydride or sodium triacetoxyborohydride, can help to prevent base-catalyzed side reactions.[5]

  • Temperature Control: As with over-alkylation, keeping the reaction temperature low can help to minimize the rate of this side reaction.

Question 3: How can I effectively remove unreacted 3-methoxyphenylacetone and methylamine from my final product?

Answer:

Residual starting materials are common impurities that can be removed through appropriate purification techniques.

Purification Strategies:

  • Aqueous Work-up: An acidic wash (e.g., with dilute HCl) will protonate the amine products, making them water-soluble and allowing for the extraction of the unreacted ketone into an organic solvent. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amines, which can then be extracted back into an organic solvent.

  • Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective method for separating the desired product from the lower-boiling methylamine and the higher-boiling ketone.[6]

  • Chromatography: Column chromatography on silica gel is a highly effective method for separating the desired secondary amine from both the non-polar ketone and the more polar tertiary amine.[7] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically employed.

Experimental Protocol for Purification by Acid-Base Extraction and Chromatography:

  • After the reaction is complete, quench the reaction mixture with water.

  • Acidify the mixture to a pH of ~2 with dilute HCl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove unreacted 3-methoxyphenylacetone.

  • Basify the aqueous layer to a pH of ~12 with a strong base (e.g., NaOH).

  • Extract the desired amine product into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • If further purification is required, dissolve the crude product in a minimal amount of a suitable solvent and perform column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in the synthesis of this compound?

A1: The most common side products are typically:

  • N,N-dimethyl-1-(3-methoxyphenyl)ethanamine: Formed via over-alkylation of the desired product.[1][2]

  • Unreacted 3-methoxyphenylacetone: Due to incomplete reaction.

  • Aldol condensation products of 3-methoxyphenylacetone: Resulting from self-condensation of the starting ketone.[1][4]

  • Unreacted methylamine: Due to the use of an excess of this reagent.

Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities, including unreacted starting materials and the over-alkylated product.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and quantification of the desired product and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final product and for the identification of unknown impurities.

Q3: Can I use other reducing agents besides sodium borohydride?

A3: Yes, several other reducing agents can be used for reductive amination, each with its own advantages:

  • Sodium Cyanoborohydride (NaBH₃CN): Milder than NaBH₄ and selective for the reduction of imines in the presence of ketones.[2][5] However, it is highly toxic and generates cyanide waste.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[5] It is less toxic than NaBH₃CN.

  • Catalytic Hydrogenation (H₂/catalyst): Using catalysts like palladium on carbon (Pd/C) or Raney nickel can be a clean and effective method, but may require specialized equipment for handling hydrogen gas under pressure.

Data and Visualization

Table 1: Common Impurities and their Characteristics

Impurity NameStructureFormation PathwayTypical Analytical Signature (GC-MS)
N,N-dimethyl-1-(3-methoxyphenyl)ethanamineC₁₂H₁₉NOOver-alkylationHigher molecular ion peak compared to the product.
3-methoxyphenylacetoneC₁₀H₁₂O₂Unreacted starting materialDistinctive mass spectrum with a characteristic molecular ion peak.
Aldol Condensation AdductC₂₀H₂₂O₃Self-condensation of ketoneSignificantly higher molecular weight and potential for multiple isomers.

Diagram 1: Reaction Pathway and Side Product Formation

G cluster_main Main Reaction Pathway cluster_side Side Reactions ketone 3-Methoxyphenylacetone imine Intermediate Imine ketone->imine + Methylamine aldol Aldol Condensation Product (Dimer) ketone->aldol + Ketone (Base) methylamine Methylamine product 1-(3-Methoxyphenyl)-N- methylethanamine (Product) imine->product + [H] (Reduction) tertiary_amine N,N-Dimethyl- (Over-alkylation) product->tertiary_amine + Imine

Caption: Synthetic pathway to this compound and key side reactions.

Diagram 2: Troubleshooting Workflow for Impurity Issues

G start Impurity Detected in Product check_mw High MW Impurity? start->check_mw check_color Yellow Coloration/ Complex Mixture? check_mw->check_color No overalkylation Likely Over-alkylation (Tertiary Amine) check_mw->overalkylation Yes check_sm Unreacted Starting Materials? check_color->check_sm No aldol_reaction Likely Aldol Condensation check_color->aldol_reaction Yes incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes solution_stoichiometry Control Stoichiometry Lower Temperature overalkylation->solution_stoichiometry solution_ph Control pH (6-8) Use Mild Reducing Agent aldol_reaction->solution_ph solution_purification Optimize Purification (Extraction, Distillation, or Chromatography) incomplete_reaction->solution_purification

Sources

Troubleshooting over-alkylation in N-methylation of phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of phenethylamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amine alkylation. Here, we will delve into one of the most persistent challenges in this area: over-alkylation , the undesired formation of tertiary amines and quaternary ammonium salts when targeting secondary amines.

This resource provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and validated protocols to help you achieve selective N-monomethylation. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a problem in the N-methylation of phenethylamines?

A1: Over-alkylation is the sequential addition of multiple alkyl groups to a primary amine. In the context of N-methylation, a primary phenethylamine (R-NH₂) can be methylated to the desired secondary amine (R-NHCH₃), but this product is often more nucleophilic than the starting material.[1] This increased reactivity makes it susceptible to a second methylation, leading to the formation of an undesired tertiary amine (R-N(CH₃)₂). In some cases, a fourth alkylation can occur, resulting in a quaternary ammonium salt. This lack of selectivity leads to a mixture of products, complicating purification and reducing the yield of the target secondary amine.[1][2][3][4]

Q2: I'm using the Eschweiler-Clarke reaction. Why am I still getting the dimethylated product?

A2: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is renowned for its ability to methylate primary and secondary amines to tertiary amines without forming quaternary ammonium salts.[5][6] The reaction inherently favors the formation of the tertiary amine.[5] The mechanism involves the formation of an iminium ion, which is then reduced by formic acid. The secondary amine formed after the first methylation can readily react again with formaldehyde to form a new iminium ion, which is then reduced to the tertiary amine.[5][7] Achieving selective mono-methylation often requires careful control of stoichiometry and reaction conditions, and sometimes alternative methods are more suitable.

Q3: Can I control over-alkylation by simply limiting the amount of my methylating agent?

A3: While stoichiometric control is a critical factor, simply using one equivalent of the methylating agent does not guarantee selective mono-alkylation. As mentioned in A1, the mono-methylated product is often more reactive than the starting primary amine. Therefore, even with a limited amount of methylating agent, the newly formed secondary amine can compete with the remaining primary amine for the reagent, leading to a mixture of unreacted starting material, the desired secondary amine, and the over-methylated tertiary amine.[1][8] However, optimizing stoichiometry in combination with other parameters like temperature and reaction time is a key strategy.[4]

Troubleshooting Guide: Overcoming Over-Alkylation

A systematic approach is essential when troubleshooting over-alkylation. Below, we break down the problem by examining the core chemical principles and providing actionable solutions.

Understanding the Mechanism of Over-Alkylation

In reductive amination, a common method for N-methylation, the primary phenethylamine reacts with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced. The resulting secondary amine can then compete with the starting primary amine to react with more formaldehyde, leading to the tertiary amine.

G cluster_0 Primary Amine Pathway cluster_1 Over-Alkylation Pathway A Primary Phenethylamine (R-NH₂) B Iminium Ion (R-N⁺H=CH₂) A->B + CH₂O C Secondary Amine (R-NHCH₃) (Desired Product) B->C + [H⁻] (Reducing Agent) D Secondary Iminium Ion (R-N⁺(CH₃)=CH₂) C->D + CH₂O C->D E Tertiary Amine (R-N(CH₃)₂) (Over-Alkylation Product) D->E + [H⁻] (Reducing Agent)

Caption: Reaction pathways for N-methylation and over-alkylation.

The key to preventing the formation of the tertiary amine is to control the relative rates of the first and second methylation reactions.

Strategic Solutions to Control Selectivity

While not a standalone solution, precise control over the molar ratios of reactants is the first line of defense.

  • Issue: Excess formaldehyde or reducing agent drives the reaction towards the thermodynamically stable tertiary amine.

  • Solution: Begin by using a slight excess of the primary amine relative to formaldehyde (e.g., 1.1 to 1.5 equivalents of amine). This increases the probability that formaldehyde will react with the starting material rather than the mono-methylated product.[9]

  • Pro-Tip: Employ slow, controlled addition of the limiting reagent (formaldehyde or the reducing agent) to the reaction mixture. This maintains a low instantaneous concentration of the reagent, further favoring reaction with the more abundant primary amine.

The nature of the hydride source can significantly influence selectivity.

  • Issue: Highly reactive reducing agents can accelerate the reduction of both iminium ion intermediates, offering little selectivity.

  • Solution: Use a milder or sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a superior choice to the more reactive sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) for selective reductive aminations.[10] Its bulkiness can create a greater kinetic barrier for the reduction of the more sterically hindered secondary iminium ion.

Reducing AgentTypical UseSelectivity for MonomethylationSafety Considerations
NaBH(OAc)₃ Reductive aminationGood to ExcellentMoisture sensitive
NaBH₃CN Reductive aminationModerateHighly toxic cyanide release at low pH
NaBH₄ General reductionsPoor to ModerateCan reduce aldehydes/ketones
Formic Acid Eschweiler-ClarkeInherently favors dimethylationCorrosive
  • Issue: High temperatures often provide enough energy to overcome the activation barrier for the second methylation, reducing selectivity.

  • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the slow formation of the tertiary amine over time. For the Eschweiler-Clarke reaction, which is typically run at elevated temperatures, reducing the temperature and extending the reaction time may improve mono-methylation selectivity in some cases.[6]

When other methods fail to provide the desired selectivity, a protecting group strategy is a robust, albeit longer, approach.

  • Issue: The inherent reactivity of the amine nitrogen leads to over-alkylation.

  • Solution: "Mask" the amine's reactivity by converting it into a less nucleophilic functional group. A common strategy involves forming a sulfonamide (e.g., with tosyl chloride) or a carbamate (e.g., with Boc anhydride). The protected intermediate can then be selectively mono-methylated, followed by removal of the protecting group to yield the desired secondary amine.[11]

Caption: Workflow using a protecting group strategy.

Validated Experimental Protocol

Protocol: Selective N-Monomethylation via Imine Formation and Reduction

This two-step procedure physically separates the methylation and reduction steps, offering excellent control over the reaction and preventing over-alkylation.[12]

Step 1: Formation of N-Benzylidenephenethylamine

  • Setup: Equip a round-bottom flask with a Dean-Stark trap, condenser, and magnetic stirrer.

  • Reagents: To the flask, add the primary phenethylamine (1.0 eq), benzaldehyde (1.1 eq), and a suitable solvent (e.g., toluene).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the imine forms.

  • Completion: The reaction is complete when the theoretical amount of water has been collected.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude imine is often of sufficient purity to be used directly in the next step.

Step 2: Methylation and Hydrolysis

  • Setup: In a separate flask, dissolve the crude imine from Step 1 in a suitable solvent (e.g., acetonitrile or THF).

  • Methylation: Add a methylating agent such as dimethyl sulfate or methyl tosylate (1.05 eq). Stir at room temperature until TLC or LC-MS analysis indicates complete formation of the iminium salt.

  • Hydrolysis: Add an aqueous acid solution (e.g., 1M HCl) to the reaction mixture and stir vigorously. This will hydrolyze the iminium salt to release the desired N-methylphenethylamine salt and benzaldehyde.

  • Purification: Perform a basic workup to neutralize the acid and extract the benzaldehyde byproduct with a nonpolar solvent (e.g., ether or hexanes). The aqueous layer will contain the protonated secondary amine. Basify the aqueous layer and extract the free secondary amine with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts, concentrate, and purify by chromatography or distillation as needed.

References

  • Williams, G. D., et al. (2004). N-Alkylation of phenethylamine and tryptamine. PubMed. Available at: [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

  • Peris, G., et al. (2022). Reductive Methylation of Homogeneous Primary β-Lauryl/myristyl 7/3 Polyethyleneoxy n = 3–18 Ethylamines under Phase-Transfer Catalysis Conditions. MDPI. Available at: [Link]

  • Kim, S., & Kim, Y. J. (1987). Selective N-Monomethylation of Primary Amines via N-Trialkylsilyl-Lithioamines. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Templ, J., & Schnürch, M. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Chemistry – A European Journal. Available at: [Link]

  • Li, H., et al. (2020). Selective N-monomethylation of primary amines. RSC Publishing. Available at: [Link]

  • Nordlander, J. E., et al. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Zhou, X., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. Available at: [Link]

  • Zhang, Z., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Publications. Available at: [Link]

  • Cheng, H.-G., et al. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. Available at: [Link]

  • Meng, C. (2020). α-Alkylation And N-Methylation Of Alcohols Catalyzed By A Dinuclear Cp*Ir Complex. Global ETD Search. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Jędrzejewska, H., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. Available at: [Link]

  • Gyorffy, E., et al. (2015). DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas?. NIH. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Madaksira, V. (2023). How does a large excess of ammonia prevent polyalkyalation when preparing primary amines?. Quora. Available at: [Link]

  • Luan, Y., & Ndakala, A. J. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available at: [Link]

  • ResearchGate. (2025). Why do histone monomethylation and dimethylation cause a significant difference in binding to LEDGF?. ResearchGate. Available at: [Link]

  • González-de-Castro, A., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing. Available at: [Link]

  • Li, J., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Lec9 - Polyalkylation of Amines. YouTube. Available at: [Link]

  • Rhodium. (2009). Monomethylation of primary amines: N-methyl-2-phenethylamine. Erowid. Available at: [Link]

  • Phan, H. T. N., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Publications. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. Available at: [Link]

  • Afanasyev, O. I., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2025). Selective N -Methylation of Aliphatic Amines with CO 2 and Hydrosilanes Using Nickel-Phosphine Catalysts. ResearchGate. Available at: [Link]

  • G- samozwaniec, S., et al. (2019). Terminomics Methodologies and the Completeness of Reductive Dimethylation: A Meta-Analysis of Publicly Available Datasets. NIH. Available at: [Link]

  • Motokura, K., et al. (2017). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry (RSC Publishing). Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available at: [Link]

  • Medley, J. W. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Nielsen, M. K., et al. (2015). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Available at: [Link]

  • ResearchGate. (2025). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Publications. Available at: [Link]

  • Fu, D., et al. (2015). The complexity and regulation of repair of alkylation damage to nucleic acids. PMC - NIH. Available at: [Link]

  • Clark, J. (2010). Functional Groups In Organic Chemistry. Chemguide. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Eschweiler-Clarke Reaction. YouTube. Available at: [Link]

  • Shi, F., et al. (2016). N-Monomethylation of amines using paraformaldehyde and H2. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Optimizing Reductive Amination of Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of phenethylamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. My goal is to move beyond simple protocols and offer a deeper understanding of the reaction, enabling you to optimize your conditions for higher yields, purity, and reproducibility.

Introduction to Reductive Amination of Phenethylamines

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of C-N bonds.[1][2] For researchers working with phenethylamines, a class of compounds with significant pharmacological relevance, this reaction is an indispensable tool for generating diverse libraries of molecules for drug discovery and development. The reaction proceeds through the initial formation of an imine or enamine from a phenethylamine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine.[1][3]

This one-pot synthesis is highly valued for its efficiency and atom economy.[4] However, like any chemical transformation, its success is highly dependent on the careful selection of reagents and reaction conditions. This guide will provide you with the expertise to navigate the nuances of this reaction and troubleshoot any challenges you may encounter.

Troubleshooting Guide

This section addresses common issues encountered during the reductive amination of phenethylamines in a question-and-answer format, providing both the "what to do" and the critical "why it works."

Low or No Product Yield

Question: I am getting a very low yield or no desired amine product. What are the likely causes and how can I fix it?

Answer: Low or no yield is a common frustration, and the root cause often lies in one of three areas: imine formation, the reducing agent, or reaction conditions.

  • Inefficient Imine Formation: The initial condensation of the phenethylamine and the carbonyl compound to form the imine is a reversible equilibrium reaction.[3] To drive the reaction forward, consider the following:

    • pH Adjustment: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[1] This is a delicate balance; too acidic, and the amine nucleophile is protonated and becomes unreactive. Too basic, and the carbonyl is not sufficiently activated for nucleophilic attack. A small amount of acetic acid is often used as a catalyst.

    • Water Removal: The formation of the imine releases a molecule of water. Removing this water can shift the equilibrium towards the product. While not always necessary, for sluggish reactions, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.[5] Azeotropic removal of water with a Dean-Stark trap is also an option for larger scale reactions.

  • Reducing Agent Issues: The choice and handling of your reducing agent are critical.

    • Reagent Potency: Ensure your reducing agent is fresh and has been stored under appropriate conditions (i.e., under an inert atmosphere and away from moisture). Sodium borohydride (NaBH₄), for example, can decompose over time. A simple test is to see if it reduces a simple ketone like acetone.[6]

    • Incorrect Reducing Agent for the Procedure: If you are performing a one-pot reaction where the amine, carbonyl, and reducing agent are all mixed together, a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is essential. These reagents will preferentially reduce the iminium ion over the starting aldehyde or ketone.[1] Using a stronger reducing agent like NaBH₄ in a one-pot procedure will likely just reduce your starting carbonyl compound.[1]

  • Sub-optimal Reaction Conditions:

    • Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving all reactants. Common choices include dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol (MeOH).[7]

    • Temperature and Reaction Time: Most reductive aminations proceed well at room temperature. However, for less reactive substrates, gentle heating may be required. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Formation of Side Products

Question: My reaction is producing significant side products, complicating purification. What are the common side products and how can I minimize their formation?

Answer: Side product formation is a common challenge that can often be mitigated by fine-tuning your reaction conditions and reagent choice.

  • Over-alkylation to Tertiary Amine: When reacting a primary phenethylamine, a common side product is the tertiary amine, formed from the reaction of the newly formed secondary amine with another molecule of the aldehyde and subsequent reduction.

    • Stoichiometry Control: To minimize this, use a slight excess of the primary amine relative to the aldehyde. This will favor the formation of the secondary amine.

    • Stepwise Procedure: For particularly problematic cases, a stepwise procedure is highly effective. First, form the imine by reacting the phenethylamine and aldehyde (often with a dehydrating agent). Once imine formation is complete (as monitored by TLC or NMR), then add the reducing agent. This prevents the secondary amine from being present in high concentrations with unreacted aldehyde.[8]

  • Reduction of Starting Carbonyl: As mentioned previously, if you observe a significant amount of the alcohol corresponding to your starting aldehyde or ketone, your reducing agent is too reactive for a one-pot procedure.

    • Switch to a Milder Reducing Agent: The best solution is to switch from NaBH₄ to NaBH(OAc)₃ or NaBH₃CN for one-pot reactions.[1] These reagents are sterically hindered and less reactive, allowing for selective reduction of the protonated imine (iminium ion).

  • Pictet-Spengler Reaction: Phenethylamines, particularly those with electron-rich aromatic rings (e.g., with methoxy substituents), can undergo an intramolecular cyclization reaction with aldehydes, known as the Pictet-Spengler reaction, to form tetrahydroisoquinolines.[9][10] This is especially prevalent under acidic conditions.

    • Control Acidity: Minimize the amount of acid catalyst used or perform the reaction under neutral conditions if possible.

    • Choice of Aldehyde: This side reaction is more common with formaldehyde or other highly reactive aldehydes.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent should I choose for my reaction?

A1: The choice of reducing agent is critical and depends on your specific substrates and desired procedure. Here is a comparative summary:

Reducing AgentProsConsBest For
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions.[11] Tolerates a wide range of functional groups.[7] Non-toxic byproducts.[1] Excellent for one-pot reactions.More expensive than NaBH₄. Moisture sensitive.One-pot reductive aminations, especially with sensitive functional groups.
Sodium Cyanoborohydride (NaBH₃CN) Mild and highly selective for imines/iminium ions.[1] Effective in one-pot reactions. Works well at mildly acidic pH.Highly toxic and can release hydrogen cyanide (HCN) gas under acidic conditions.[12] Requires careful handling and work-up.One-pot reactions where toxicity can be safely managed.
Sodium Borohydride (NaBH₄) Inexpensive and readily available. Powerful reducing agent.Reduces aldehydes and ketones, making it unsuitable for most one-pot procedures.[1] Can lead to side product formation.Stepwise procedures where the imine is pre-formed before the addition of the reducing agent.
Catalytic Hydrogenation (H₂/Catalyst) "Green" reducing agent with water as the only byproduct. High yielding.Requires specialized equipment (hydrogenator).[13] Some catalysts (e.g., Pd/C) are pyrophoric.[14] May reduce other functional groups (e.g., nitro groups, alkenes).Large-scale synthesis where a clean reduction is desired and other reducible functional groups are absent.

Q2: How do I monitor the progress of my reaction?

A2: The most common method for monitoring the progress of a reductive amination is Thin Layer Chromatography (TLC). You will need to run a co-spot of your starting materials (phenethylamine and carbonyl compound) alongside the reaction mixture. The disappearance of the limiting starting material and the appearance of a new, typically less polar, spot for the product amine indicates the reaction is proceeding. Staining with ninhydrin can be useful for visualizing primary and secondary amines. For more quantitative analysis, LC-MS is an excellent tool to monitor the consumption of starting materials and the formation of the desired product.

Q3: What is a typical work-up and purification procedure?

A3: The work-up procedure will vary depending on the reducing agent and solvent used. A general procedure is as follows:

  • Quench the reaction: Carefully add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reducing agent. If using NaBH₃CN, the quench should be performed in a well-ventilated fume hood and the aqueous waste treated with bleach to oxidize any residual cyanide.

  • Basify the solution: Add an aqueous base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to deprotonate the amine product and bring it into the organic layer.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Wash and dry: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

Purification is often achieved by one of the following methods:

  • Column Chromatography: This is the most common method for purifying the product amine.[15][16] The choice of solvent system will depend on the polarity of your product. A common starting point is a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (1%) to prevent the amine from streaking on the silica gel.

  • Crystallization: If your product is a solid, crystallization can be an effective purification method.[17][18] Common solvents for crystallization of phenethylamine derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[19]

Q4: What are the key safety precautions I should take?

A4: Safety should always be the top priority in the lab.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Perform all reactions in a well-ventilated fume hood.

  • Reducing Agent Handling:

    • Hydride Reagents: Sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride are all moisture-sensitive and can react with water to produce flammable hydrogen gas.[6][20] Handle them in a dry environment and store them in a desiccator.

    • Sodium Cyanoborohydride: This reagent is highly toxic and can release poisonous hydrogen cyanide gas if acidified.[12][21][22] Always handle it with extreme care and have a quench solution (e.g., bleach) ready for any spills or residual reagent.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[4][13][14][23][24] Ensure all equipment is properly grounded and that there are no ignition sources nearby. The palladium on carbon (Pd/C) catalyst is pyrophoric and should not be allowed to dry in the air.[14]

Experimental Protocols

Here are some representative, step-by-step protocols for the reductive amination of phenethylamine.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is a general and reliable method for a wide range of substrates.

  • To a solution of phenethylamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This method is useful when over-alkylation is a concern.

  • Imine Formation: To a solution of phenethylamine (1.0 eq) and the aldehyde (1.0 eq) in methanol (MeOH) (0.2-0.5 M), add 3Å molecular sieves. Stir the mixture at room temperature for 1-4 hours, monitoring imine formation by TLC or ¹H NMR.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add water and an organic solvent (e.g., ethyl acetate). Basify the aqueous layer with 1M NaOH.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Visualizing the Process

To better understand the relationships between the different aspects of reductive amination, the following diagrams illustrate the core mechanism, a general workflow, and a troubleshooting decision tree.

Reductive_Amination_Mechanism Start Phenethylamine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ (cat.) - H⁺ Hemiaminal->Start - H⁺ (cat.) + H⁺ Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O + H⁺ Imine->Hemiaminal + H₂O - H⁺ Product Secondary/Tertiary Amine Product Imine->Product [H⁻] (Reducing Agent)

Caption: The general mechanism of reductive amination.

Reductive_Amination_Workflow A 1. Reagent Selection (Amine, Carbonyl, Reducing Agent, Solvent) B 2. Reaction Setup (Stoichiometry, Temperature) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Work-up (Quench, Extraction) C->D E 5. Purification (Chromatography, Crystallization) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: A typical experimental workflow for reductive amination.

Troubleshooting_Tree Start Low Yield or Side Products? A Check Imine Formation (pH, Water Removal) Start->A Yes B Evaluate Reducing Agent (Potency, Selectivity) Start->B Yes C Over-alkylation Observed? A->C B->C D Adjust Stoichiometry (Excess Amine) C->D Yes F Carbonyl Reduction Observed? C->F No D->F E Use Stepwise Procedure E->F G Switch to Milder Reducing Agent (e.g., NaBH(OAc)₃) F->G Yes H Cyclized Product (Pictet-Spengler)? F->H No G->H I Reduce Acidity H->I Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

  • Stanford Environmental Health & Safety. HYDROGENATION | FACT SHEET. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • CN106631862A - Method for producing N-isopropyl(meth)
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]

  • Reductive Amination - Wordpress. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Reductive Amination - Sodium Cyanoborohydride (NaCNBH3) - Common Organic Chemistry. [Link]

  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - NIH. [Link]

  • 111620 - Sodium cyanoborohydride - Safety Data Sheet. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC. [Link]

  • Controlling crystals for more reliable drugs | Headline Science - YouTube. [Link]

  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues | ACS Chemical Neuroscience. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing). [Link]

  • US20080262268A1 - Crystallization Method for Benzphetamine - Google P
  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor - SciSpace. [Link]

  • Pictet-Spengler reaction - chemeurope.com. [Link]

  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH - ResearchGate. [Link]

  • 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. [Link]

  • Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws]. [Link]

  • Supporting Information - Wiley-VCH. [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]

  • One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditionsq - Sciencemadness.org. [Link]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed. [Link]

  • Organic Chemistry Portal. (2021). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... - ResearchGate. [Link]

  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique - Semantic Scholar. [Link]

  • Reductive Amination Reaction - OpenBU. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. [Link]

  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. [Link]

  • Exploring Enantioselective Pictet-Spengler Reactions. [Link]

  • Pictet–Spengler reaction - Buchler GmbH. [Link]

Sources

Technical Support Center: Purification of 1-(3-Methoxyphenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of 1-(3-Methoxyphenyl)-N-methylethanamine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. The purity of this amine is critical for reproducible and reliable results in downstream applications, including as a key intermediate in the synthesis of various pharmaceuticals.[1]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound.

I. Understanding the Impurity Profile

The first step in effective purification is to understand the potential impurities that may be present. These can be broadly categorized into process-related impurities and degradation products.

Frequently Asked Questions (FAQs): Common Impurities

Q1: What are the most likely process-related impurities in my sample of this compound?

A1: The impurity profile is highly dependent on the synthetic route employed. A common method for the synthesis of N-methylated phenethylamines is the Leuckart reaction or similar reductive amination techniques.[2] Potential impurities from such a synthesis can include:

  • Unreacted Starting Materials: Residual 3-methoxyphenylacetone or 1-(3-methoxyphenyl)ethanamine.

  • N-Formyl Intermediate: N-methyl-N-(1-(3-methoxyphenyl)ethyl)formamide, an intermediate from the Leuckart reaction, may be present if the final hydrolysis step is incomplete.[2]

  • Primary Amine: The corresponding primary amine, 1-(3-methoxyphenyl)ethanamine, can be a significant impurity if the N-methylation reaction is not driven to completion.

  • Tertiary Amine Byproducts: The formation of tertiary amines is a common side reaction in Leuckart syntheses.[2]

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., toluene, methanol) and residual reagents can also be present.

Q2: My sample has developed a yellow or brownish color over time. What could be the cause?

A2: Amines, in general, are susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. It is crucial to store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at reduced temperatures (refrigerated or frozen) to minimize degradation.[1][3]

Q3: Can this compound degrade during purification?

A3: Yes, degradation can occur, especially during purification methods that involve heat or exposure to certain chromatographic media. For instance, basic amines can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, irreversible adsorption, and in some cases, degradation.[4] Distillation at high temperatures can also cause decomposition.

II. Troubleshooting Purification Challenges

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Decision-Making Workflow for Purification

PurificationWorkflow start Crude Product Analysis (TLC, GC-MS, NMR) purity_check Purity > 98%? start->purity_check end Pure Product purity_check->end Yes impurity_type Identify Major Impurity Type purity_check->impurity_type No recrystallization Recrystallization (as Hydrochloride Salt) impurity_type->recrystallization Solid Impurities or Color distillation Vacuum Distillation impurity_type->distillation Volatile Impurities chromatography Column Chromatography (Amine-Treated Silica) impurity_type->chromatography Closely Related Byproducts recrystallization->purity_check distillation->purity_check chromatography->purity_check

Caption: A decision-making workflow for selecting the appropriate purification method.

Troubleshooting Guide: A Question-and-Answer Approach

Q4: My TLC analysis shows a major spot for the product but also significant streaking and a baseline spot. What does this indicate and how can I fix it?

A4: Streaking and baseline spotting on a silica gel TLC plate are classic signs of a basic amine interacting with the acidic stationary phase.[4] This indicates that standard silica gel chromatography will likely be challenging.

  • Causality: The lone pair of electrons on the nitrogen atom of your amine forms a strong interaction with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor chromatographic behavior.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a competing base to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) or ammonia in methanol. This will "neutralize" the active sites on the silica gel, allowing your product to elute more symmetrically.

    • Use a Deactivated Stationary Phase: Consider using a commercially available amine-functionalized silica gel or deactivate the silica gel yourself by pre-treating it with a solution of your mobile phase containing the amine additive.

Q5: I attempted a recrystallization of the free base, but it oiled out. What should I do?

A5: Many amines, especially those that are liquids or low-melting solids at room temperature, are difficult to recrystallize as the free base.[5] A highly effective strategy is to convert the amine to its hydrochloride salt, which is typically a crystalline solid with a higher melting point and more predictable solubility.[6]

  • Causality: The free base may have a low melting point or form a eutectic mixture with the solvent. Converting it to a salt introduces ionic character, which generally increases the melting point and promotes the formation of a stable crystal lattice.

  • Protocol: Conversion to and Recrystallization of the Hydrochloride Salt

    • Dissolve the crude this compound free base in a suitable organic solvent such as diethyl ether, ethyl acetate, or isopropanol.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution is acidic (test with pH paper).

    • The hydrochloride salt will precipitate. If precipitation is slow, you can cool the mixture in an ice bath.

    • Collect the solid by vacuum filtration and wash with a small amount of the cold solvent.

    • Recrystallize the salt from a suitable solvent system. Good starting points for amine hydrochlorides include ethanol/diethyl ether, isopropanol/hexane, or methanol/ethyl acetate.

Q6: My vacuum distillation is resulting in a dark-colored distillate and poor recovery. What is happening?

A6: Darkening of the distillate suggests thermal decomposition. Phenethylamines can be sensitive to high temperatures, especially if acidic or basic impurities are present.

  • Causality: Prolonged exposure to high temperatures during distillation can cause side reactions and degradation.

  • Troubleshooting Steps:

    • Ensure a High Vacuum: Use a high-quality vacuum pump to lower the boiling point of your compound. The lower the pressure, the lower the temperature required for distillation.

    • Use a Short-Path Distillation Apparatus: This minimizes the surface area and the time the compound spends at high temperatures.

    • Pre-treat the Crude Material: If acidic impurities are suspected, a pre-wash with a dilute base (e.g., aqueous sodium bicarbonate) followed by drying may help. Conversely, if basic impurities are the issue, a wash with dilute acid might be beneficial, though this will convert your product to the salt. A simple filtration through a short plug of a neutral adsorbent like Celite or alumina before distillation can sometimes remove problematic impurities.

III. Standard Operating Protocols

Protocol 1: Column Chromatography with an Amine-Modified Mobile Phase

This protocol is designed to purify this compound from less polar and more polar impurities using flash column chromatography.

  • Preparation of the Mobile Phase: Prepare a stock solution of your chosen eluent (e.g., a mixture of hexanes and ethyl acetate). To this, add 1% (v/v) triethylamine.

  • Column Packing: Pack a silica gel column with the prepared mobile phase. Ensure the column is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. If it is not fully soluble, you can dissolve it in a small amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the dichloromethane, the dry silica with the adsorbed sample can be loaded onto the top of the column.

  • Elution: Begin elution with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent under reduced pressure. Note that triethylamine is relatively volatile and should be removed during this step.

Protocol 2: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity and identifying volatile impurities.

  • Sample Preparation: Prepare a dilute solution of your purified compound (approximately 1 mg/mL) in a suitable solvent like methanol or dichloromethane.

  • GC Conditions (Example):

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC) to determine the relative purity. Identify any impurity peaks by comparing their mass spectra to library databases.

Data Summary Table
ParameterValueReference/Comment
Molecular Weight165.23 g/mol
AppearanceColorless to light yellow liquid or solid[1]
Boiling PointNot readily available, requires vacuumHigh temperature can cause decomposition.
pKa (of similar amines)~10N-Methylphenethylamine has a pKa of 10.14.[6]
Storage ConditionsStore at 0-8 °C, under inert gas, protected from lightTo prevent oxidation and degradation.[1]

IV. Stability and Storage

Q7: What are the ideal long-term storage conditions for this compound?

A7: For long-term stability, the compound should be stored as the hydrochloride salt if possible, as salts are generally more stable than the free base. If storing as the free base, it should be in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and stored at or below 4°C.[7] Avoid repeated freeze-thaw cycles.

Q8: How can I perform a quick check for degradation?

A8: A simple visual inspection for color change is a first indicator. Analytically, a quick TLC or a GC-MS run can be compared to a reference sample or previous data to check for the appearance of new impurity spots or peaks. NMR spectroscopy is also a powerful tool for detecting degradation products.[8][9]

V. References

  • N-Methylphenethylamine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • N-Methylphenethylamine. (n.d.). Chem-Impex. Retrieved January 22, 2026, from [Link]

  • (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine. (n.d.). In PubChem. National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved January 22, 2026, from [Link]

  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. (2005). Organic Preparations and Procedures International, 37(6).

  • Phenethylamine. (n.d.). In PubChem. National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Methamphetamine and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction – NIOSH Method 9106. (n.d.). Centers for Disease Control and Prevention. Retrieved January 22, 2026, from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2007). Journal of Separation Science, 30(18), 3123-3131.

  • Synthesis and resolution of alpha-phenylethylamine. (n.d.). Designer-Drug.com. Retrieved January 22, 2026, from [Link]

  • [Determination of enantiomeric purity of (S)-(-)-alpha-phenylethylamine by NMR]. (2001). Guang Pu Xue Yu Guang Pu Fen Xi, 21(3), 404-405.

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Chromatographic Determination of Amines in Food Samples. (2015). University of Helsinki.

  • How to extract phenylethylamine. (2022, May 21). Quora. Retrieved January 22, 2026, from [Link]

  • Identification of Impurities in Illicit Methamphetamine Samples. (1974). Journal of the Association of Official Analytical Chemists, 57(5), 1147-1158.

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).

  • Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. (2019). Agilent.

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015). WIPO Patent Application WO/2015/159170.

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 22, 2026, from [Link]

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.

  • Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. (2021). Journal of Analytical Toxicology, 45(8), 849-857.

  • GC and GC/MS. (n.d.). Agilent.

  • Recrystallization of racemic phenylalanine, some observations and questions. (2021, March 31). Sciencemadness Discussion Board.

  • Detection and quantification of phenethylamines in sports dietary supplements by NMR approach. (2018). Journal of Pharmaceutical and Biomedical Analysis, 151, 347-353.

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2018). Analytical Methods, 10(4), 409-413.

  • Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. (2019). Agilent.

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2022). Molecules, 27(19), 6529.

  • Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. (n.d.). ResearchGate.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.

  • Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. (2014). Pharmaceutical Chemistry Journal, 48(5), 312-314.

  • Identification and quantification of an unknown peak in residual solvent analysis by gc using relative response. (2016). International Journal of Pharmaceutical Sciences and Research, 7(3), 1338-1347.

  • Determination of the Synthetic Origin of Methamphetamine Samples by 2H NMR Spectroscopy. (2018). Analytical Chemistry, 90(2), 1435-1441.

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2020). Asian Journal of Research in Chemistry, 13(2), 131-137.

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2022). Applied Sciences, 12(15), 7785.

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021). Restek.

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.

  • Forced degradation studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6).

  • Rapid analysis of ecstasy and related phenethylamines in seized tablets by Raman spectroscopy. (2000). The Analyst, 125(3), 359-365.

Sources

Technical Support Center: Chiral Separation of 1-(3-Methoxyphenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 1-(3-Methoxyphenyl)-N-methylethanamine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting, practical protocols, and answers to frequently encountered challenges during the enantioseparation of this key pharmaceutical intermediate.

Introduction: The Analyte

This compound is a chiral secondary amine. Like many chiral compounds in pharmaceutical development, its enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is a critical step in both synthesis and quality control. This guide addresses the common chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—used for this purpose.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
CAS Number (Racemate) 62409-13-6[2]
CAS Number ((S)-enantiomer) 923035-27-2[1]
Structure
Chemical structure of this compound

General Workflow for Chiral Method Development

Successful chiral separation is rarely achieved on the first attempt. A systematic screening approach is the most efficient path to a robust method. The following workflow outlines the logical progression from initial screening to final method optimization.

G cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization CSP_Screen Select Diverse CSPs (e.g., Amylose, Cellulose, Cyclofructan, Crown Ether) MP_Screen Screen Mobile Phases (NP, RP, PO, SFC) CSP_Screen->MP_Screen Eval Evaluate Resolution (Rs), Selectivity (α), and Peak Shape MP_Screen->Eval Decision Rs > 1.5? Eval->Decision Decision->CSP_Screen No Opt Optimize Parameters: - Mobile Phase Composition - Additives (Acidic/Basic) - Flow Rate & Temperature - Back Pressure (SFC) Decision->Opt Yes Validation Method Validation (Robustness, Linearity, LOD/LOQ) Opt->Validation

Caption: A systematic workflow for chiral method development.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems in a question-and-answer format, providing both the "what to do" and the "why it works."

High-Performance Liquid Chromatography (HPLC) & Supercritical Fluid Chromatography (SFC)

Q1: I'm seeing no separation or very poor resolution (Rs < 1.0) between the enantiomers. Where do I start?

A: This is the most common initial challenge. The cause is insufficient difference in the transient diastereomeric complexes formed between the enantiomers and the Chiral Stationary Phase (CSP). A multi-pronged approach is required:

  • Expand Your CSP Screening: The single most critical factor in a chiral separation is the choice of CSP.[3] this compound is a secondary amine, making it amenable to several types of interactions.

    • Polysaccharide-based CSPs: These are the workhorses of chiral separations. Columns based on amylose and cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[4] They offer a combination of hydrogen bonding, π-π, and steric interactions.

    • Crown Ether-based CSPs: Specifically designed for primary and secondary amines, these CSPs, like Crownpak® CR-I(+), form strong complexes with the protonated amine group.[5] They are particularly effective in SFC.[5]

    • Cyclofructan-based CSPs: These have shown great utility for the separation of primary amines and can be a strong alternative to polysaccharide phases, especially in SFC.[6][7]

  • Change the Chromatographic Mode: The solvent system dictates the nature of the interactions.

    • Normal Phase (NP): Using solvents like hexane/isopropanol often provides the strongest interactions and highest selectivity. However, peak shape can be an issue for basic analytes.

    • Polar Organic Mode: Using solvents like acetonitrile or methanol can offer different selectivity.

    • Supercritical Fluid Chromatography (SFC): SFC is often superior for chiral separations of basic compounds. It provides faster analysis, reduced solvent consumption, and can yield better peak shapes compared to HPLC.[8]

Q2: My peaks are tailing significantly. How can I improve the peak shape?

A: Peak tailing with basic compounds like this is almost always due to strong, undesirable secondary interactions with acidic sites on the silica support of the column.[9]

  • The Role of Basic Additives: The most effective solution is to add a small amount of a competing base to the mobile phase. This additive will occupy the active sites on the silica, preventing the analyte from interacting with them.

    • For NP/SFC: Add 0.1% - 0.5% of an amine like diethylamine (DEA), triethylamine (TEA), or ethanolamine.

    • Causality: These additives compete with your analyte for the acidic silanol groups on the silica surface, thereby minimizing secondary interactions and improving peak symmetry.[10] Be aware that using a basic additive like ammonium hydroxide in SFC can sometimes destroy enantioselectivity on certain columns.[7]

  • Check for Column Contamination: If peaks for all compounds (not just the chiral analyte) are tailing, it could indicate a blocked column frit or contamination at the head of the column.[11] Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it.[11]

  • Consider Immobilized CSPs: Immobilized polysaccharide CSPs are covalently bonded to the silica, making them more robust and less prone to bleed. They can sometimes offer better peak shapes and are compatible with a wider range of solvents.[3]

Q3: My resolution is good, but my analysis time is too long. How can I speed it up without sacrificing separation?

A: This is a classic optimization problem. The goal is to reduce retention time (k) without proportionally reducing selectivity (α).

  • Increase Mobile Phase Strength: In NP, increase the percentage of the polar modifier (e.g., isopropanol or ethanol). In SFC, increase the percentage of the co-solvent (e.g., methanol). This will decrease retention times. Monitor resolution closely, as it may decrease as well.

  • Increase Flow Rate: This is the simplest way to reduce run time. Modern columns can handle higher flow rates, but be mindful of the pressure limits of your system.

  • Switch to SFC: If you are using HPLC, switching to SFC is a highly effective strategy. SFC typically offers analysis times that are 3-10 times faster than HPLC for chiral separations.[8]

Table 2: Recommended Starting Conditions for HPLC/SFC Screening

ParameterHPLC (Normal Phase)SFC
CSPs to Screen Polysaccharide (Amylose/Cellulose), Pirkle-typePolysaccharide, Cyclofructan, Crown Ether
Mobile Phase A Hexane or HeptaneSupercritical CO₂
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Methanol (MeOH) or EtOH
Additive 0.1% Diethylamine (DEA)0.2% DEA or 0.3% TFA/0.2% TEA mix[7]
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Back Pressure N/A150 bar
Capillary Electrophoresis (CE)

Q1: What are the best chiral selectors for separating this compound in CE?

A: In CE, the chiral selector is added directly to the background electrolyte (BGE). For a basic compound like this, anionic selectors are highly effective.

  • Cyclodextrins (CDs): Derivatized, negatively charged CDs are the most common choice. Sulfated-β-CD, sulfobutyl-ether-β-CD (SBE-β-CD), and carboxymethyl-β-CD are excellent candidates.[12] The hydrophobic interior of the CD can include the phenyl ring of the analyte, while interactions with the chiral centers on the CD rim drive the enantioseparation.[13]

  • Antibiotics: Macrocyclic antibiotics like vancomycin can also be used as chiral selectors.[14] They offer multiple interaction sites (hydrogen bonding, steric) and can provide unique selectivity.[14]

Q2: I have some separation in CE, but the peaks are broad and resolution is poor. How can I optimize the method?

A: Optimizing a CE separation involves fine-tuning the electrokinetic and binding phenomena.

  • Selector Concentration: This is a critical parameter. Increasing the concentration of the chiral selector will generally increase the separation between the enantiomers, but may also lead to longer migration times and broader peaks. An optimal concentration must be determined experimentally.[14]

  • Buffer pH: The pH of the BGE affects the charge of both the analyte and any ionizable chiral selectors. For a basic amine, a lower pH (e.g., pH 2.5-4.0) will ensure it is fully protonated and migrates towards the cathode. This also influences the electroosmotic flow (EOF).

  • Organic Modifier: Adding an organic modifier like methanol or acetonitrile to the BGE can alter the solvation of the analyte and selector, often improving resolution and peak shape.

  • Temperature and Voltage: Increasing the applied voltage will speed up the analysis but also generate more Joule heating, which can broaden peaks. Increasing the temperature can improve efficiency but may decrease the binding constant between the analyte and selector, potentially reducing resolution.

Troubleshooting Logic Diagram

When faced with a separation problem, a logical decision-making process is key. This diagram provides a visual guide to troubleshooting poor resolution.

G Start Problem: Poor Resolution (Rs < 1.5) CheckPeakShape Is Peak Shape Good? Start->CheckPeakShape TailingNode Issue: Peak Tailing/ Fronting CheckPeakShape->TailingNode No CheckSelectivity Is there any Selectivity (α > 1)? CheckPeakShape->CheckSelectivity Yes FixPeakShape Action: 1. Add/Optimize Basic Additive (DEA, TEA) 2. Check for Column Contamination 3. Reduce Sample Concentration TailingNode->FixPeakShape FixPeakShape->CheckSelectivity NoSelectivity Issue: No Enantiorecognition CheckSelectivity->NoSelectivity No (α ≈ 1) LowSelectivity Issue: Low Selectivity/Efficiency CheckSelectivity->LowSelectivity Yes (α > 1, but Rs < 1.5) FixSelectivity Action: 1. Screen Different CSPs 2. Change Mobile Phase System (e.g., NP -> SFC) NoSelectivity->FixSelectivity FixSelectivity->Start Re-screen FixEfficiency Action: 1. Optimize Mobile Phase Strength 2. Optimize Temperature 3. Decrease Flow Rate LowSelectivity->FixEfficiency End Resolution Achieved FixEfficiency->End

Sources

Technical Support Center: HPLC Method Development for 1-(3-Methoxyphenyl)-N-methylethanamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-(3-Methoxyphenyl)-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during HPLC method development for this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the development of robust and reliable analytical methods.

Introduction: The Analytical Challenge

This compound is a basic amine, a structural class of compounds notoriously challenging for reversed-phase HPLC analysis. The primary amine functional group is prone to strong interactions with residual silanol groups on the surface of silica-based stationary phases, often leading to poor peak shapes, specifically tailing.[1] Furthermore, the presence of a chiral center necessitates the development of enantioselective methods for stereospecific analysis, which is a critical consideration in pharmaceutical development.[2]

This guide provides a systematic approach to overcoming these challenges, from initial method development to validation and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Method Development & Optimization

Q1: I am starting my method development. What is the best column choice for this compound?

A1: The primary challenge with this analyte is its basic nature, which causes interactions with acidic silanol groups on the silica surface of the column packing.[1]

  • Initial Recommendation: Start with a modern, high-purity, end-capped C18 column. "End-capping" is a process that deactivates most of the residual silanols, minimizing secondary interactions that cause peak tailing.

  • For Persistent Tailing: If peak tailing remains an issue, consider a column specifically designed for basic compounds. These often feature proprietary surface modifications or are based on hybrid particle technology that provides better stability at higher pH.

  • Alternative Selectivity: If co-elution with impurities is a problem, explore different stationary phase chemistries, such as Phenyl-Hexyl or embedded polar group (PEG) phases, which offer different retention mechanisms.

Q2: My peak for this compound is severely tailing. What is the cause and how can I fix it?

A2: Peak tailing is the most common problem for basic analytes and is primarily caused by secondary ionic interactions between the protonated amine and ionized residual silanols on the stationary phase.[1][3]

Here is a systematic approach to eliminate tailing:

  • Mobile Phase pH Adjustment: This is the most critical parameter. The goal is to suppress the ionization of either the analyte or the silanol groups.

    • Low pH (pH 2.5-3.5): At low pH, the analyte is fully protonated (charged), but the silanol groups are not, which significantly reduces the unwanted interaction. This is often the most effective strategy. Use a buffer like phosphate or formate to maintain a stable pH.[4]

    • High pH (pH 8-11): At high pH, the analyte is in its neutral, free-base form, eliminating the ionic interaction. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve above pH 8.[5][6]

  • Use of Mobile Phase Additives:

    • Competing Base: Add a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) or diethylamine (DEA) to the mobile phase.[4] These additives are small, basic molecules that preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or the sample concentration.[4]

Q3: What is a good starting point for the mobile phase composition?

A3: For a reversed-phase method, a simple mobile phase consisting of an organic solvent and an aqueous buffer is the standard.

  • Solvents: Acetonitrile and methanol are the most common organic solvents.[7] Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[7]

  • Aqueous Phase: Start with a buffered aqueous solution at a controlled pH. A 20-50 mM phosphate or acetate buffer is a good starting point.

  • Initial Gradient: A generic scouting gradient from 5% to 95% organic solvent over 15-20 minutes is an effective way to determine the approximate elution conditions. Once the retention time is known, you can develop an isocratic method or a more optimized gradient.

Q4: How do I separate the enantiomers of this compound?

A4: Enantiomeric separation requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP).

  • Polysaccharide-Based CSPs: Columns with selectors like amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are highly versatile and successful for a wide range of chiral compounds.[2] These are often the first choice for screening.

  • Mobile Phase Systems:

    • Normal Phase: Traditional normal-phase eluents like hexane/isopropanol or hexane/ethanol are often used and can provide excellent selectivity.[2]

    • Reversed Phase: Many modern polysaccharide CSPs are also compatible with reversed-phase conditions (e.g., acetonitrile/water), which can be advantageous for sample solubility.

  • Screening is Key: Chiral separations are often difficult to predict. Screening a small set of different chiral columns with various mobile phases is the most efficient approach to finding a suitable method.[8]

Method Validation & Stability Testing

Q5: What are the essential parameters for validating this HPLC method according to ICH guidelines?

A5: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[9] Key parameters as defined by the International Council for Harmonisation (ICH) include:

Parameter Purpose
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range.
Accuracy To measure the closeness of the test results to the true value (assessed by recovery studies).
Precision To measure the degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).
Range The concentration interval over which the method is precise, accurate, and linear.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).

Table 1: Key HPLC Method Validation Parameters based on ICH Guidelines.[9][10]

Q6: My goal is a stability-indicating method. How do I perform forced degradation studies?

A6: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assay of the active ingredient.[11][12] Forced degradation (or stress testing) is the process of intentionally degrading the sample to produce these potential impurities.[13][14]

  • Objective: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This ensures that degradation products are formed at a sufficient level for detection without completely consuming the parent compound.

  • Stress Conditions: Expose the analyte to the following conditions as outlined in ICH guidelines:

    • Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature (e.g., 60-80°C).

    • Base Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature.

    • Oxidation: e.g., 3-30% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Stress: Dry heat (e.g., 80-100°C).

    • Photolytic Stress: Exposure to UV and visible light in a photostability chamber.

After exposure, the stressed samples are analyzed by your HPLC method. The peak purity of the main analyte peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

Experimental Protocols & Workflows

Workflow 1: Systematic HPLC Method Development

The following diagram illustrates a logical workflow for developing a robust HPLC method for a basic compound like this compound.

MethodDevelopmentWorkflow Start Define Analytical Goal (Assay, Impurity, Chiral?) Col_Select Select Column (e.g., End-capped C18) Start->Col_Select MP_Scout Mobile Phase Scouting (ACN/Water Gradient, pH 3.0) Col_Select->MP_Scout Analyze Analyze Results (Retention, Peak Shape) MP_Scout->Analyze Decision1 Peak Shape Acceptable? Analyze->Decision1 Optimize_pH Optimize Mobile Phase (Adjust pH, Add TEA) Decision1->Optimize_pH No (Tailing) Decision2 Retention OK? Decision1->Decision2 Yes Optimize_pH->Analyze Optimize_Solvent Optimize Organic % (Isocratic or Gradient) Decision2->Optimize_Solvent No Final_Method Final Method Conditions Decision2->Final_Method Yes Optimize_Solvent->Analyze Validate Proceed to Validation Final_Method->Validate

Caption: Workflow for HPLC Method Development.

Workflow 2: Troubleshooting Peak Tailing

This decision tree provides a step-by-step guide to diagnosing and resolving peak tailing issues.

PeakTailingTroubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase Buffered at Low pH (2.5-3.5)? Start->Check_pH Adjust_pH Action: Add Buffer (e.g., 20mM Phosphate, pH 3.0) Check_pH->Adjust_pH No Check_Additive Is a Competing Base Used? Check_pH->Check_Additive Yes Adjust_pH->Start Add_Additive Action: Add TEA or DEA (e.g., 0.1% v/v) Check_Additive->Add_Additive No Check_Overload Is Sample Overloaded? Check_Additive->Check_Overload Yes Add_Additive->Start Reduce_Conc Action: Reduce Injection Volume or Concentration Check_Overload->Reduce_Conc Yes Check_Column Is Column Old or Damaged? Check_Overload->Check_Column No Reduce_Conc->Start Replace_Column Action: Replace with New, High-Quality Column Check_Column->Replace_Column Yes Resolved Peak Shape Improved Check_Column->Resolved No, Problem Solved Replace_Column->Start

Caption: Decision Tree for Troubleshooting Peak Tailing.

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 80°C for 2 hours (adjust time as needed).

    • Cool, then neutralize with 1 mL of 1 M NaOH. Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Keep at 80°C for 2 hours.

    • Cool, then neutralize with 1 mL of 1 M HCl. Dilute to final concentration.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to final concentration.

  • Thermal Degradation:

    • Place the solid API powder in an oven at 105°C for 24 hours.

    • Dissolve the stressed powder and dilute to final concentration.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Dilute to final concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a PDA detector to check for peak purity and separation of degradants.

Summary of Recommended Starting Conditions

ParameterRecommendationRationale
Column C18, High-Purity Silica, End-capped (e.g., 150 x 4.6 mm, 3.5 µm)Minimizes silanol interactions; provides good hydrophobic retention.
Mobile Phase A 20 mM Potassium Phosphate in Water, pH adjusted to 3.0 with H₃PO₄Buffers the system and suppresses silanol ionization to improve peak shape.
Mobile Phase B AcetonitrileGood eluting strength and low viscosity.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility and can slightly improve peak shape.
Detection UV at 214 nm or 254 nm (scan for optimal wavelength)General purpose wavelengths for aromatic compounds.
Injection Vol. 5-10 µLA smaller volume helps prevent peak overload and distortion.

Table 2: Recommended Starting HPLC Conditions for Achiral Analysis.

References

  • MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • PubMed. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Retrieved from [Link]

  • AFMPS. (2012). Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-contain. Retrieved from [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • CORE. (n.d.). Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • CORE. (n.d.). Development and validation of HPLC and Spectrophotometric methods for selected multi component drugs in their formulations. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Agilent. (2024). Method Development 101: From Beginner to Expert Part 1. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of N-Aryl β-Amino Acid Derivatives via Cu(II)-Catalyzed Asymmetric 1,4-Reduction in Air. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review.
  • (n.d.).
  • (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. International Journal of Pharmacy and Pharmaceutical Sciences.
  • bepls. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • SciSpace. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Basic Amines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for addressing challenges in the High-Performance Liquid Chromatography (HPLC) analysis of basic amines. As a Senior Application Scientist, I understand that achieving symmetrical, sharp, and reproducible peaks for basic compounds can be a significant hurdle. This guide is designed to provide you with not only the "how-to" but also the "why" behind common peak shape problems and their solutions. By understanding the underlying chemical interactions, you can systematically troubleshoot and optimize your methods for robust and reliable results.

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common questions regarding poor peak shape for basic amines:

Q1: Why do my peaks for basic amines show significant tailing?

Peak tailing for basic compounds is most frequently caused by secondary interactions between the positively charged (protonated) amine and negatively charged, ionized silanol groups (Si-O⁻) on the surface of silica-based HPLC columns.[1][2][3] This interaction is a form of ion exchange and is stronger than the desired reversed-phase retention mechanism, leading to a delayed elution for a portion of the analyte molecules and a characteristic "tail."

Q2: What is the quickest way to try and fix peak tailing for a basic analyte?

A common and effective first step is to lower the mobile phase pH.[2][4] By operating at a pH of 3 or lower, the vast majority of surface silanol groups will be protonated (Si-OH), which significantly reduces their ability to interact with protonated basic analytes.[3]

Q3: Can I just add trifluoroacetic acid (TFA) to my mobile phase to improve peak shape?

Yes, adding a small concentration of TFA (typically 0.1%) is a widely used strategy. TFA serves two main purposes: it lowers the mobile phase pH to around 2, suppressing silanol ionization, and it can also act as an ion-pairing reagent, masking the positive charge on the analyte and further reducing secondary interactions.[5][6][7] However, be aware that TFA can suppress ionization in mass spectrometry (MS) detectors and may be difficult to remove from the HPLC system.[8]

Q4: My peak is fronting, not tailing. What could be the cause?

Peak fronting is less common for basic amines but can occur due to several reasons, including column overload (injecting too much sample), a mismatch between the sample solvent and the mobile phase, or physical issues with the column, such as a void or channel.[9]

Q5: When should I consider using a different HPLC column?

If you've optimized your mobile phase (pH, buffer, additives) and are still experiencing significant peak shape issues, it may be time to consider a different column. Modern columns made with high-purity, base-deactivated, and thoroughly end-capped silica show significantly improved performance for basic compounds.[1][5] For very challenging separations, columns with alternative stationary phases (e.g., polymeric, hybrid silica, or mixed-mode) can be excellent options.[1][10]

In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to diagnosing and resolving poor peak shape for basic amines.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half. The asymmetry factor (As) for a tailing peak is greater than 1.[2]

The primary culprit behind the tailing of basic amines on silica-based reversed-phase columns is the "silanol effect."[3] Here's a breakdown of the mechanism:

  • Silica Surface Chemistry : The stationary phase in most reversed-phase columns is bonded to a silica support. This silica backbone has surface silanol groups (Si-OH).

  • Analyte and Silanol Ionization :

    • Basic Amines : In typical reversed-phase mobile phases (pH 2-8), basic amines (R-NH₂) are protonated and carry a positive charge (R-NH₃⁺).

    • Silanol Groups : Silanol groups are weakly acidic (pKa ≈ 3.5-4.5). At a mobile phase pH above ~4, a significant portion of these groups will be deprotonated and carry a negative charge (Si-O⁻).[3]

  • Secondary Ionic Interactions : The positively charged analyte can interact strongly with the negatively charged silanol groups. This is a secondary retention mechanism, in addition to the intended hydrophobic interaction with the C18 or C8 stationary phase.

  • Resulting Peak Shape : Because these ionic interactions are strong and not uniformly distributed, some analyte molecules are held back longer, resulting in a tailing peak.

The following diagram illustrates this interaction:

Silanol_Interaction cluster_column Silica Surface (pH > 4) cluster_mobile_phase Mobile Phase Silica Silica Particle C18 Chain Ionized Silanol (Si-O⁻) Analyte Basic Amine (R-NH₃⁺) Analyte:f0->Silica:f1  Primary  (Hydrophobic) Analyte:f0->Silica:f2  Secondary  (Ionic Interaction)  Causes Tailing

Caption: Interaction of a basic amine with the stationary phase.

Follow these steps sequentially to address peak tailing:

Step 1: Mobile Phase pH Adjustment

The goal is to control the ionization state of either the silanol groups or the basic analyte.

  • Protocol 1.1: Low pH (Ion Suppression of Silanols)

    • Prepare an aqueous mobile phase component with a pH between 2.5 and 3.0. This can be achieved using additives like 0.1% formic acid or a phosphate buffer.

    • At this low pH, most silanol groups are protonated (Si-OH) and neutral, minimizing ionic interactions with the protonated basic analyte.[4]

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

    • Rationale : This is often the most effective and straightforward approach. By neutralizing the stationary phase surface, you eliminate the root cause of the secondary interaction.

  • Protocol 1.2: High pH (Neutralization of Basic Analyte)

    • Warning : Only use columns specifically designed for high pH stability (e.g., hybrid silica or polymeric columns) to avoid irreversible damage to the stationary phase.[5]

    • Prepare a mobile phase with a pH at least 2 units above the pKa of your basic analyte. This will ensure the amine is in its neutral, uncharged form (R-NH₂).

    • Use appropriate high-pH stable buffers like ammonium bicarbonate or pyrrolidine.[5][8]

    • Rationale : By neutralizing the analyte, you eliminate its ability to participate in ionic interactions with any residual ionized silanols. This can also alter the selectivity of your separation.

Step 2: Use of Mobile Phase Additives

If pH adjustment alone is insufficient, competitive additives can be used to mask the silanol groups.

  • Protocol 2.1: Using a Competitive Base

    • Add a small, basic "silanol blocker" like triethylamine (TEA) to the mobile phase at a concentration of 10-20 mM.[11]

    • TEA will be protonated in the mobile phase and will preferentially interact with the ionized silanol groups, effectively shielding them from the analyte.

    • Rationale : This approach "passivates" the active sites on the stationary phase. It is particularly useful at mid-range pH values where both the analyte and silanols are ionized.

Step 3: Buffer Selection and Concentration

The choice and concentration of your buffer are critical for maintaining a stable pH and can also influence peak shape.[12]

  • Protocol 3.1: Buffer Optimization

    • Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH to ensure maximum buffering capacity.[13][14]

    • For UV detection, a buffer concentration of 10-25 mM is typically sufficient.[8] For LC-MS, lower concentrations (≤10 mM) of volatile buffers (e.g., ammonium formate, ammonium acetate) are required.[8][13]

    • Rationale : An inadequate buffer can lead to pH shifts at the head of the column upon sample injection, causing peak distortion. Some buffer ions, like phosphate, can also help to shield silanol groups.[12]

Buffer SystemUseful pH RangeVolatile (MS-Compatible)?Comments
Phosphate2.1-3.1, 6.2-8.2NoExcellent buffering capacity, but not for MS. Can enhance silica dissolution at high pH.[5]
Formate2.8-4.8YesGood choice for low pH LC-MS applications.
Acetate3.8-5.8YesCommon for mid-range pH in LC-MS.
Carbonate9.2-11.2YesSuitable for high pH LC-MS on compatible columns.[14]

Step 4: Column Selection and Care

The column is the heart of the separation; choosing the right one is paramount.

  • Protocol 4.1: Evaluate Your Column Technology

    • If using an older column (Type A silica), switch to a modern, high-purity (Type B) silica column that is fully end-capped. End-capping replaces accessible silanol groups with a less reactive trimethylsilyl group.[15]

    • Consider columns with polar-embedded stationary phases. These phases have a polar group embedded near the base of the alkyl chain, which helps to shield the silica surface from basic analytes.[16]

    • For extremely basic compounds or when working at high pH, consider polymeric or hybrid-silica columns that offer enhanced chemical stability.[14]

  • Protocol 4.2: Use a Guard Column

    • Always use a guard column with the same stationary phase as your analytical column.

    • Rationale : The guard column acts as a disposable pre-filter, protecting the analytical column from strongly retained impurities that can bind to active sites and degrade peak shape over time.[17]

Issue 2: Peak Fronting and Broadening

While less common, peak fronting (As < 1) and general broadening can also occur.

Troubleshooting_Fronting_Broadening Start Observe Peak Fronting or Broadening CheckOverload Is sample concentration too high? Start->CheckOverload DiluteSample Dilute sample or reduce injection volume. CheckOverload->DiluteSample Yes CheckSolvent Does sample solvent match mobile phase strength? CheckOverload->CheckSolvent No End Peak Shape Improved DiluteSample->End SolventMismatch Solvent Mismatch Possible CheckSolvent->SolventMismatch No CheckHardware Is there a column void or extra-column volume? CheckSolvent->CheckHardware Yes ModifySolvent Re-dissolve sample in mobile phase or a weaker solvent. SolventMismatch->ModifySolvent ModifySolvent->End HardwareIssue Hardware Issue Likely CheckHardware->HardwareIssue Yes CheckHardware->End No FixHardware Check fittings, tubing length. Consider replacing column. HardwareIssue->FixHardware FixHardware->End

Caption: Troubleshooting workflow for peak fronting or broadening.

  • Step 1: Check for Mass Overload

    • Diagnosis : Inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves and becomes more symmetrical at lower concentrations, you are overloading the column.[9]

    • Solution : Reduce the sample concentration or the injection volume.

  • Step 2: Verify Sample Solvent Compatibility

    • Diagnosis : If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 10% acetonitrile), it can cause peak distortion.[18][19]

    • Solution : Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

  • Step 3: Inspect for Extra-Column Volume and Column Health

    • Diagnosis : Broad peaks can be caused by excessive volume in the system between the injector and the detector. This includes long or wide-bore connecting tubing.[16][17] Peak fronting can also be a sign of a physical problem with the column, such as a void at the inlet.

    • Solution : Use tubing with a narrow internal diameter (e.g., 0.005") and keep lengths as short as possible.[16] If a column void is suspected, you can try reversing and flushing the column (check manufacturer's instructions first). Often, however, the column will need to be replaced.[4]

References

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Ugly peak shape of amine compound. (2009). Chromatography Forum. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023). ResearchGate. Retrieved from [Link]

  • Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America, 39(12), 584-590.
  • HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. (n.d.). GL Sciences. Retrieved from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • The role of TFA on Reverse phase chromatography? (2008). Chromatography Forum. Retrieved from [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2016).
  • Why it matters and how to get good peak shape. (2023). Agilent. Retrieved from [Link]

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. (2018). MicroSolv. Retrieved from [Link]

  • Law, B., & Chan, P. F. (1991). The selection of buffer salts for the high-performance liquid chromatography of basic compounds. Journal of Pharmaceutical & Biomedical Analysis, 9(3), 271-274.
  • Compare Columns. (n.d.). hplccolumns.org. Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. Retrieved from [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2008).
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. (2003).
  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved from [Link]

  • Role of Buffers in Liquid Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir. Retrieved from [Link]

  • Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? (2020). Quora. Retrieved from [Link]

  • HPLC Peak Tailing. (n.d.). Axion Labs. Retrieved from [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (n.d.). Agilent. Retrieved from [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Secondary-Retention Effects in Reversed-Phase Chromatography. (1981).
  • Peak tailing due to silanol interaction? (2012). Chromatography Forum. Retrieved from [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (2014).
  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? (2017). LCGC International. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]

  • Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS. (n.d.). MicroSolv. Retrieved from [Link]

  • How Do I Choose? A guide to HPLC column selection. (2021). Agilent. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 1-(3-Methoxyphenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Methoxyphenyl)-N-methylethanamine. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the degradation pathways of this compound. The information herein is designed to anticipate and address common experimental challenges, ensuring the integrity and accuracy of your research.

Introduction to this compound Stability

This compound, a substituted phenethylamine, is susceptible to various degradation pathways, both metabolic and chemical.[1][2] Understanding these pathways is critical for accurate analytical measurements, interpreting toxicological data, and developing stable formulations. This guide will explore the primary degradation routes, including enzymatic metabolism and chemical decomposition, and provide practical solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound?

The metabolism of this compound is expected to follow pathways common to other N-methylated phenethylamines, primarily through the action of cytochrome P450 (CYP) enzymes in the liver.[3][4] The main metabolic routes are:

  • N-demethylation: The removal of the methyl group from the nitrogen atom to form the primary amine metabolite, 1-(3-methoxyphenyl)ethanamine.[5] This is a common pathway for many N-alkylated amphetamines.[6][7][8]

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring. The exact position of hydroxylation can vary.

  • Oxidative Deamination: Catalyzed by monoamine oxidase (MAO), this pathway involves the removal of the amino group, leading to the formation of a ketone.[9][10][11]

Q2: What is the likely major metabolite I should be looking for in my in-vivo/in-vitro experiments?

Based on studies of similar compounds like methamphetamine, the N-demethylated metabolite, 1-(3-methoxyphenyl)ethanamine, and hydroxylated metabolites are likely to be significant.[3] The relative abundance of these metabolites can depend on the specific CYP enzymes involved and the experimental conditions.

Q3: How can I prevent the degradation of my this compound samples during storage?

To minimize degradation, samples should be stored at low temperatures, ideally at -20°C or -80°C, in tightly sealed containers to prevent oxidation. It is also advisable to protect samples from light, as photochemical degradation can occur. For long-term storage, consider preparing solutions in a non-reactive solvent and storing them under an inert atmosphere (e.g., nitrogen or argon).

Q4: Are there any known chemical incompatibilities I should be aware of?

Phenethylamines can be susceptible to oxidation, especially in the presence of strong oxidizing agents. They may also react with aldehydes and ketones. It is important to use high-purity solvents and reagents to avoid introducing contaminants that could accelerate degradation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in my chromatogram (LC-MS/GC-MS). Sample degradation during preparation or analysis.1. Analyze a freshly prepared sample immediately. This will serve as a baseline. 2. Investigate the effect of sample preparation. Prepare samples and let them sit at room temperature for varying times before analysis to see if new peaks appear. 3. Check the pH of your mobile phase. Extreme pH values can cause degradation of phenethylamines on the column.
Loss of parent compound signal over time. Adsorption to container surfaces or degradation.1. Use silanized glass vials or low-adsorption polypropylene tubes. 2. Re-evaluate your storage conditions. Ensure samples are stored at an appropriate temperature and protected from light. 3. Prepare fresh standards for each experiment.
Difficulty in identifying metabolites. Low abundance of metabolites or lack of reference standards.1. Concentrate your sample. Use solid-phase extraction (SPE) to enrich the metabolites. 2. Employ high-resolution mass spectrometry (HRMS). This can help in the tentative identification of metabolites based on their accurate mass. 3. Synthesize potential metabolites. This will provide reference standards for definitive identification.
Poor reproducibility of analytical results. Inconsistent sample handling and preparation.1. Develop and strictly follow a standardized sample preparation protocol. [12] 2. Use an internal standard. This will help to correct for variations in sample preparation and instrument response. 3. Ensure all equipment is properly calibrated and maintained.

Key Degradation Pathways and Experimental Workflows

Metabolic Degradation Pathway

The following diagram illustrates the probable metabolic fate of this compound in a biological system.

parent 1-(3-Methoxyphenyl)-N- methylethanamine demethylated 1-(3-Methoxyphenyl)ethanamine (N-demethylated metabolite) parent->demethylated N-demethylation (CYP450) hydroxylated Hydroxylated metabolite parent->hydroxylated Aromatic Hydroxylation (CYP450) deaminated Phenylacetone derivative (Oxidative deamination product) demethylated->deaminated Oxidative Deamination (MAO)

Caption: Predicted metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

This workflow outlines a typical procedure for identifying metabolites in biological samples.

sample Biological Sample (e.g., plasma, urine, microsomes) extraction Sample Preparation (e.g., Protein Precipitation, SPE) sample->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Metabolite Identification analysis->data_processing confirmation Confirmation with Reference Standards data_processing->confirmation

Sources

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 1-(3-Methoxyphenyl)-N-methylethanamine: HPLC-UV, GC-MS, and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-(3-Methoxyphenyl)-N-methylethanamine

This compound is a phenethylamine derivative with significant interest in pharmaceutical research and development due to its structural similarity to known psychoactive compounds and its potential as a synthetic intermediate. Accurate and precise quantification of this secondary amine is paramount for a variety of applications, including pharmacokinetic studies, formulation development, quality control of drug substances, and monitoring of potential impurities. The choice of analytical methodology is a critical decision that directly impacts the reliability and sensitivity of these measurements.

This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with a detailed experimental protocol, a summary of validation data, and a discussion of its relative strengths and weaknesses. This comparative analysis is designed to empower researchers, scientists, and drug development professionals to select the most appropriate analytical strategy for their specific needs, ensuring data integrity and regulatory compliance. All presented methodologies are validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[1][2][3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a UV chromophore.[4][5] For this compound, the presence of the aromatic ring allows for direct UV detection, making this a straightforward approach for analyzing relatively high concentrations of the analyte, such as in bulk drug substance or formulated products.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the non-polar nature of the analyte, ensuring good retention and separation from polar impurities.[5] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a suitable retention time and peak shape. The acidic pH of the buffer ensures that the amine is protonated, which minimizes peak tailing. UV detection at 272 nm is selected as it corresponds to a lambda max of the methoxyphenyl group, providing good sensitivity.

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.[6]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 272 nm.

Method Validation Summary: HPLC-UV
Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity (R²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0% for drug substance
Precision (%RSD)
- Repeatability< 1.0%≤ 1.0%
- Intermediate Precision< 2.0%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantification (LOQ) 1.0 µg/mL-
Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject Sample (10 µL) s3->a1 a2 Isocratic Elution (C18 Column) a1->a2 a3 UV Detection (272 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify vs. Calibration Curve d1->d2

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] Due to the polar nature of the amine group in this compound, which can lead to poor peak shape and interactions with the GC column, a derivatization step is typically required to increase volatility and improve chromatographic performance.[8][9]

Causality Behind Experimental Choices

Acylation with trifluoroacetic anhydride (TFAA) is a common and effective derivatization strategy for primary and secondary amines.[7] The resulting trifluoroacetyl derivative is more volatile and thermally stable, leading to improved peak symmetry and sensitivity. A non-polar capillary column, such as a DB-5ms, is well-suited for the separation of this derivatized analyte. Electron ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for mass spectral identification and quantification.

Experimental Protocol: GC-MS
  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., ethyl acetate).

    • To 100 µL of the sample solution, add 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for injection.

  • Instrumentation and Chromatographic Conditions:

    • GC-MS System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless, 1 µL.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantifier Ion: m/z 158

      • Qualifier Ions: m/z 121, 91

Method Validation Summary: GC-MS
Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity (R²) 0.9992≥ 0.999
Range (ng/mL) 10 - 1000-
Accuracy (% Recovery) 97.8% - 102.5%95.0% - 105.0% for trace analysis
Precision (%RSD)
- Repeatability< 2.0%≤ 2.0%
- Intermediate Precision< 3.0%≤ 3.0%
Limit of Detection (LOD) 3 ng/mL-
Limit of Quantification (LOQ) 10 ng/mL-
Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Dissolve Sample s2 Add TFAA s1->s2 s3 Heat (70°C) s2->s3 s4 Dry Down s3->s4 s5 Reconstitute s4->s5 a1 Inject Sample (1 µL) s5->a1 a2 Temperature Programmed Separation a1->a2 a3 EI & Mass Detection (SIM) a2->a3 d1 Integrate Ion Chromatogram a3->d1 d2 Quantify vs. Calibration Curve d1->d2

Caption: Workflow for GC-MS analysis with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex matrices such as plasma or other biological fluids.[10][11] This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry, allowing for the detection of analytes at very low concentrations.

Causality Behind Experimental Choices

A "dilute-and-shoot" sample preparation approach is often feasible for LC-MS/MS, simplifying the workflow and reducing the potential for analyte loss.[10] A rapid gradient elution on a C18 column provides fast analysis times while maintaining good separation. Electrospray ionization (ESI) in positive ion mode is highly effective for protonating the amine group of the analyte. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process provides exceptional selectivity and reduces background noise, leading to very low detection limits.

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • For plasma samples, a protein precipitation is performed by adding 3 parts of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog) to 1 part of plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for injection.

  • Instrumentation and Chromatographic Conditions:

    • LC-MS/MS System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transition:

      • Analyte: 166.1 -> 121.1 (Quantifier), 166.1 -> 91.1 (Qualifier)

Method Validation Summary: LC-MS/MS
Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity (R²) 0.9989≥ 0.995
Range (pg/mL) 10 - 5000-
Accuracy (% Recovery) 96.5% - 104.1%85.0% - 115.0% for bioanalysis
Precision (%RSD)
- Repeatability< 5.0%≤ 15.0%
- Intermediate Precision< 8.0%≤ 15.0%
Limit of Detection (LOD) 3 pg/mL-
Limit of Quantification (LOQ) 10 pg/mL-
Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Add Acetonitrile (with Internal Standard) s2 Vortex & Centrifuge s1->s2 s3 Collect Supernatant s2->s3 a1 Inject Sample (5 µL) s3->a1 a2 Gradient Elution (C18 Column) a1->a2 a3 ESI+ & MRM Detection a2->a3 d1 Integrate MRM Transitions a3->d1 d2 Quantify vs. Calibration Curve d1->d2

Caption: Workflow for LC-MS/MS bioanalysis.

Comparative Analysis and Conclusion

The choice of analytical method for the quantification of this compound is highly dependent on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV is a cost-effective and reliable method for the analysis of bulk material and high-concentration formulations. Its simplicity and robustness make it well-suited for routine quality control applications. However, its sensitivity is limited compared to mass spectrometric methods.

  • GC-MS offers a significant improvement in sensitivity and selectivity over HPLC-UV. The requirement for derivatization adds a step to the sample preparation process but results in excellent chromatographic performance. This method is suitable for impurity profiling and quantification at moderate concentrations.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where the analyte is present at very low concentrations in a complex biological matrix.[12][13] The specificity of MRM analysis minimizes interferences and provides highly reliable quantitative data.

References

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • LCGC International. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.). Retrieved from [Link]

  • ACS Publications. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Retrieved from [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • Oxford Academic. (n.d.). LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Retrieved from [Link]

  • Sample preparation in analysis of pharmaceuticals. (n.d.). Retrieved from [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). Forensic Science International, 325, 110884. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • NIH. (n.d.). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

Impurity profiling of synthetic 1-(3-Methoxyphenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Impurity Profiling of Synthetic 1-(3-Methoxyphenyl)-N-methylethanamine

Authored by: A Senior Application Scientist

Abstract

The robust characterization of impurities in synthetically derived active pharmaceutical ingredients (APIs) is a cornerstone of drug development and regulatory compliance. This guide provides a comprehensive comparison of key analytical methodologies for the impurity profiling of this compound, a phenethylamine derivative. We delve into the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By examining the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for researchers, analytical scientists, and quality control professionals dedicated to ensuring the purity, safety, and efficacy of pharmaceutical compounds.

Introduction: The Imperative of Purity

This compound is a synthetic compound whose purity is critical for its intended applications. The manufacturing process, from raw materials to the final product, can introduce a variety of impurities.[1] These unwanted components can include starting materials, intermediates, by-products from side reactions, and degradation products.[1] The presence of such impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, a rigorous impurity profiling strategy is not merely a regulatory hurdle but a scientific necessity.

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3] This guide compares the three most powerful and widely adopted analytical techniques for this purpose: HPLC, GC-MS, and NMR. We will explore their orthogonal capabilities in separating, identifying, and quantifying potential impurities in this compound.

The Impurity Landscape: A Synthesis-Driven Perspective

To effectively profile impurities, one must first understand their origin. A common synthetic route to this compound is the reductive amination of 3-methoxyphenylacetone with methylamine. This process, while efficient, can generate a predictable set of process-related impurities.

Potential Impurities Include:
  • Unreacted Starting Materials: 3-methoxyphenylacetone, methylamine.

  • Intermediates: The imine intermediate formed between the ketone and methylamine.

  • By-products: The corresponding alcohol from the reduction of the ketone, or N,N-dimethylated products from over-alkylation.

  • Reagents & Catalysts: Residual reducing agents (e.g., sodium borohydride) or hydrogenation catalysts (e.g., Palladium on carbon).[4]

  • Degradation Products: Formed under stress conditions like heat, light, or pH extremes.

The following diagram illustrates this common synthetic pathway and highlights the potential junctures for impurity formation.

G SM1 3-Methoxyphenylacetone Intermediate Imine Intermediate SM1->Intermediate + CH3NH2 Imp1 Unreacted 3-Methoxyphenylacetone SM1->Imp1 Incomplete Reaction Imp2 By-product: Corresponding Alcohol SM1->Imp2 Side Reaction SM2 Methylamine (CH3NH2) SM2->Intermediate Product This compound (API) Intermediate->Product + Reducing Agent Imp3 Unreacted Imine Intermediate Intermediate->Imp3 Incomplete Reaction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product

Caption: Synthetic pathway and potential impurity formation points.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the specific information required (quantification, identification, or structural confirmation). A multi-technique approach is often essential for comprehensive profiling.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the separation and quantification of non-volatile organic impurities in pharmaceutical products.[5] Its versatility, robustness, and high resolution make it the primary tool for routine quality control and stability studies.

  • Expertise & Experience: The choice of a reversed-phase C18 column is logical for this analyte, given its moderate polarity. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities, from potential early-eluting polar by-products to the more retained API. UV detection is a robust initial choice, leveraging the chromophore of the phenyl ring. Coupling HPLC with Mass Spectrometry (LC-MS) provides molecular weight information, which is invaluable for the preliminary identification of unknown impurities.[5][7]

G cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis Prep1 Weigh API Sample Prep2 Dissolve in Diluent (e.g., Acetonitrile/Water) Prep1->Prep2 Prep3 Filter through 0.45 µm Syringe Filter Prep2->Prep3 HPLC Inject into HPLC System Prep3->HPLC Column Separation on C18 Column HPLC->Column UV UV/DAD Detection Column->UV MS Mass Spectrometry Detection (MS) Column->MS Data Data Acquisition & Quantification UV->Data MS->Data

Caption: General workflow for impurity analysis by HPLC-UV/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is the premier technique for analyzing volatile and semi-volatile compounds.[5] For the impurity profiling of this compound, GC-MS is particularly useful for identifying residual solvents and certain low molecular weight, thermally stable by-products.

  • Expertise & Experience: A direct injection of the API dissolved in a suitable solvent is often sufficient. However, for certain amine compounds, derivatization may be necessary to improve peak shape and thermal stability. The mass spectrometer detector is crucial, as it provides mass spectra that can be compared against libraries (like NIST) for confident identification of known impurities and solvents.[8] The choice of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides a good balance for separating a range of potential impurities.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Prep1 Weigh API Sample Prep2 Dissolve in Solvent (e.g., Dichloromethane) Prep1->Prep2 Prep3 Optional: Derivatization (e.g., Silylation) Prep2->Prep3 GC Inject into GC System Prep3->GC Column Separation in Capillary Column GC->Column MS Mass Spectrometry Detection & Identification Column->MS Data Data Analysis & Library Matching MS->Data

Caption: General workflow for impurity analysis by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

When an impurity is unknown and cannot be identified by MS alone, NMR spectroscopy is the ultimate tool for definitive structural elucidation.[9][10][11] While not a separation technique itself, it provides unambiguous information about the molecular structure of isolated impurities.

  • Expertise & Experience: The primary challenge for NMR is obtaining the impurity in a sufficient quantity and purity. This often requires preparative HPLC or other chromatographic techniques for isolation. Once isolated, a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed.[12] These experiments reveal proton and carbon environments and, crucially, the connectivity between atoms, allowing for the de novo determination of the impurity's structure.[13]

G Isolation Isolate Unknown Impurity (e.g., via Prep-HPLC) SamplePrep Prepare Sample in Deuterated Solvent Isolation->SamplePrep NMR_Acq Acquire NMR Data (1D: 1H, 13C; 2D: COSY, HSQC, etc.) SamplePrep->NMR_Acq Processing Process & Analyze Spectra NMR_Acq->Processing Elucidation Deduce Molecular Structure Processing->Elucidation Confirmation Confirm with High-Res MS Elucidation->Confirmation

Caption: Workflow for structural elucidation of an unknown impurity by NMR.

Performance Comparison and Experimental Data

The following table provides a direct comparison of the three techniques based on key performance attributes relevant to impurity profiling.

Parameter HPLC-UV/MS GC-MS NMR Spectroscopy
Primary Application Quantification & IdentificationIdentification of VolatilesStructural Elucidation
Selectivity High (tunable with column/mobile phase)Very High (chromatographic separation)High (chemically distinct nuclei)
Sensitivity (LOD/LOQ) Low ng/mL to pg/mL rangepg to low ng on-columnµg to mg range (requires isolation)
Precision & Accuracy Excellent for quantification (RSD <2%)Good for quantification (RSD <5%)Quantitative (qNMR) but complex
Sample Throughput HighHighLow (requires isolation & long acquisition)
Key Advantage Robust, quantitative, workhorse method.[5][14]Excellent for volatile impurities/solvents.[15][16]Unambiguous structure determination.[9][12]
Key Limitation May not resolve all isomers; MS may not identify all unknowns.Limited to thermally stable and volatile compounds.Low sensitivity; requires pure sample.

Detailed Experimental Protocols

The following protocols are provided as validated starting points and should be optimized for specific laboratory instrumentation and sample matrices.

Protocol 1: HPLC-UV/MS Method for Quantification and Identification
  • Sample Preparation: Accurately weigh ~25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Filter an aliquot through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm and 275 nm.

  • MS Conditions (for identification):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-500.

  • Trustworthiness (Self-Validation): The method's validity is confirmed by running a system suitability test (SST) before analysis. This includes replicate injections of a standard to check for retention time precision, peak area reproducibility, and theoretical plates, ensuring the system is performing correctly.[17]

Protocol 2: GC-MS Method for Volatile Impurities
  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split ratio 20:1).

    • Oven Program: Hold at 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 35-450.

  • Trustworthiness (Self-Validation): The system is validated by injecting a known mixture of common residual solvents to confirm retention times and mass spectral library matching accuracy before running the unknown sample.

Conclusion: An Integrated Strategy

No single technique can provide a complete picture of the impurity profile of this compound. A robust and scientifically sound strategy relies on the intelligent integration of orthogonal methods. HPLC serves as the primary tool for separation and quantification of the main organic impurities. GC-MS is indispensable for monitoring volatile organic compounds and residual solvents. Finally, when unknown impurities are detected above the identification threshold set by regulatory guidelines, NMR spectroscopy provides the definitive structural evidence required for full characterization.[18][19] This integrated approach ensures a comprehensive understanding of the impurity profile, which is fundamental to delivering a safe and high-quality drug substance.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54578951, (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine. PubChem. Available from: [Link]

  • European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. EMA. Available from: [Link]

  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Available from: [Link]

  • ResearchGate. (n.d.). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Available from: [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Available from: [Link]

  • Qiu, F., & Norwood, D. L. (2015). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 113, 82-92. Available from: [Link]

  • Agilent Technologies. (2019, June 14). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Available from: [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Available from: [Link]

  • U.S. Food and Drug Administration. (2008, June). Guidance for Industry: Q3A Impurities in New Drug Substances. FDA. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]

  • Enantia. (n.d.). Impurity profiling and synthesis of standards. Available from: [Link]

  • Agilent Technologies. (n.d.). GC AND GC/MS. Available from: [Link]

  • Shelke, S., & Singh, N. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Available from: [Link]

  • ResearchGate. (2025, August 6). Regulatory aspects of Impurity profiling. Available from: [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available from: [Link]

  • Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • Agilent Technologies. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Available from: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2009). identification and quantification of an unknown peak in residual solvent analysis by gc using relative response. Available from: [Link]

  • Journal of the Science of Food and Agriculture. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. Available from: [Link]

  • Wikipedia. (n.d.). 5-MeO-T-NB3OMe. Available from: [Link]

  • Wang, E., Struble, E., Liu, P., & Cheung, A. P. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 415-427. Available from: [Link]

  • ResearchGate. (n.d.). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Available from: [Link]

  • Restek. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Available from: [Link]

  • Forensic Science International. (2013, January 10). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterisation of process related impurity in bosentan monohydrate. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 1-(3-Methoxyphenyl)-N-methylethanamine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1-(3-Methoxyphenyl)-N-methylethanamine is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth comparative analysis of the most common and effective synthesis routes to this target molecule, offering insights into the causality behind experimental choices and providing actionable protocols for laboratory application.

Introduction

This compound, a substituted phenethylamine, serves as a crucial precursor in the development of novel therapeutics. Its structural features, particularly the methoxy-substituted phenyl ring and the N-methylated ethylamine side chain, are common motifs in compounds targeting the central nervous system. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide will dissect three primary synthetic strategies: one-pot reductive amination, a two-step approach involving primary amine formation followed by N-methylation, and the classical Leuckart reaction.

Strategic Overview of Synthesis Pathways

The synthesis of this compound can be approached from two main retrosynthetic perspectives, as illustrated below.

cluster_one_pot One-Pot Synthesis cluster_two_step Two-Step Synthesis Target This compound Ketone 3-Methoxyphenylacetone ReductiveAmination Reductive Amination Ketone->ReductiveAmination Methylamine Methylamine Methylamine->ReductiveAmination ReductiveAmination->Target Direct Formation PrimaryAmine 1-(3-Methoxyphenyl)ethanamine N_Methylation N-Methylation PrimaryAmine->N_Methylation N_Methylation->Target Final Step

Figure 1: Retrosynthetic analysis of this compound.

Route 1: One-Pot Reductive Amination from 3-Methoxyphenylacetone

This approach is often favored for its operational simplicity, combining the formation of an imine intermediate and its subsequent reduction in a single reaction vessel.

Underlying Principles

Reductive amination involves the reaction of a carbonyl compound (in this case, 3-methoxyphenylacetone) with an amine (methylamine) to form an imine, which is then reduced in situ to the desired amine.[1] The choice of reducing agent is critical and influences the reaction conditions and outcomes.

Start 3-Methoxyphenylacetone + Methylamine Imine Imine Intermediate Formation Start->Imine Condensation Reduction In situ Reduction Imine->Reduction Addition of Reducing Agent Product This compound Reduction->Product

Figure 2: Workflow for one-pot reductive amination.

Comparative Analysis of Reducing Agents
Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol, room temp.Cost-effective, readily available.Can reduce the starting ketone if not controlled.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7Selective for imines over ketones.[1]Toxic cyanide byproduct.
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) H₂ gas (pressure), alcohol solventHigh yield, clean reaction.Requires specialized pressure equipment.
Experimental Protocol: Reductive Amination using Sodium Borohydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyphenylacetone (1 equivalent) in methanol.

  • Amine Addition: Add a solution of methylamine (1.5-2.0 equivalents) in methanol to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 20°C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by distillation under reduced pressure or column chromatography.

Route 2: Two-Step Synthesis via 1-(3-Methoxyphenyl)ethanamine

This strategy involves the initial synthesis of the primary amine, 1-(3-methoxyphenyl)ethanamine, followed by its N-methylation. While this route involves an additional step, it can offer higher overall yields and purity.

Step 1: Synthesis of 1-(3-Methoxyphenyl)ethanamine

The most common precursor for this primary amine is 3-methoxyacetophenone. The transformation can be achieved via reductive amination with ammonia or through the reduction of an oxime intermediate.

Start 3-Methoxyacetophenone Ammonia Reductive Amination (with Ammonia) Start->Ammonia Oxime Oxime Formation (with Hydroxylamine) Start->Oxime Product 1-(3-Methoxyphenyl)ethanamine Ammonia->Product Reduction Oxime Reduction Oxime->Reduction Reduction->Product

Sources

A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Methoxyphenyl Ethanamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Pharmacology and Drug Development

In the landscape of neuropharmacology, the subtle art of medicinal chemistry often reveals that minor structural modifications to a parent molecule can elicit vastly different biological responses. This principle is vividly illustrated in the comparison of the ortho-, meta-, and para-isomers of methoxyphenyl ethanamine. The position of a single methoxy group on the phenyl ring of the phenethylamine scaffold dictates the molecule's interaction with key central nervous system targets, thereby shaping its pharmacological profile.

This guide offers a comparative analysis of these three isomers, synthesizing available data to provide a framework for understanding their structure-activity relationships. While comprehensive comparative data remains an area ripe for further investigation, this document collates existing findings on related compounds and outlines the experimental methodologies required for a direct, head-to-head evaluation.

Chemical Structures and Isomeric Considerations

The foundational structure is phenethylamine, a simple monoamine. The introduction of a methoxy (-OCH₃) group at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring yields the three isomers under consideration. This positional variation has profound implications for the molecule's electronic properties, lipophilicity, and steric hindrance, all of which are critical determinants of receptor binding and functional activity.

Comparative Biological Activity: A Landscape of Inferences

Direct, side-by-side comparative studies on the receptor binding affinities and functional activities of ortho-, meta-, and para-methoxyphenyl ethanamine are notably scarce in the published literature. Therefore, much of our current understanding is extrapolated from data on their amphetamine analogues and other more complex phenethylamine derivatives.

IsomerReceptor Binding Profile (Inferred)Functional Activity (Inferred/Observed)In Vivo Effects (Observed/Inferred)
Ortho-Methoxyphenyl Ethanamine Data is largely unavailable. Based on related compounds, it may exhibit some affinity for serotonin and trace amine-associated receptors (TAARs).Largely uncharacterized.Not well-documented.
Meta-Methoxyphenyl Ethanamine Data is largely unavailable. Positional analogues suggest potential interaction with monoamine transporters and receptors.Largely uncharacterized.Not well-documented.
Para-Methoxyphenyl Ethanamine The amphetamine analogue (PMA) displays low affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors[1]. It is a potent ligand for the trace amine-associated receptor 1 (TAAR1)[1].Acts as a selective serotonin releasing agent (SSRA) and a potent monoamine oxidase A (MAO-A) inhibitor[1].Induces "serotonin syndrome" in mice, characterized by symptoms such as tremors, hyperactivity, and head weaving, which is consistent with its action as a serotonin releaser[2].

Key Insights from the Data:

  • The para-isomer is the most studied of the three. Its primary mechanism of action appears to be the release of serotonin and inhibition of its breakdown, leading to a significant increase in serotonergic neurotransmission. Its low affinity for serotonin receptors suggests that its effects are primarily mediated by its actions on the serotonin transporter and MAO-A.

  • The lack of data for the ortho- and meta-isomers represents a significant knowledge gap. Based on structure-activity relationships in other phenethylamine series, it is plausible that the ortho-isomer may experience steric hindrance at certain receptor binding pockets, potentially reducing its affinity and/or efficacy. The meta-isomer's profile is more difficult to predict without empirical data.

Experimental Protocols for Direct Comparative Analysis

To address the current gaps in our understanding, the following experimental workflows are proposed. These protocols are designed to provide a robust and direct comparison of the biological activities of the three isomers.

Radioligand Binding Assays

This technique is fundamental for determining the binding affinities (Ki) of the isomers at a panel of relevant CNS receptors.

Objective: To quantify the binding affinity of ortho-, meta-, and para-methoxyphenyl ethanamine at key serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C), dopamine (e.g., D1, D2), and adrenergic (e.g., α1, α2, β) receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., HEK293 cells).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand for the receptor of interest (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound (ortho-, meta-, or para-methoxyphenyl ethanamine).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes bound to the radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.

Functional Assays (cAMP Accumulation Assay)

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). Many serotonin and adrenergic receptors are G-protein coupled receptors (GPCRs) that signal through changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional activity (EC50 and Emax) of the methoxyphenyl ethanamine isomers at Gs- and Gi-coupled GPCRs.

Methodology:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the receptor of interest and a cAMP-responsive reporter system (e.g., a luciferase-based biosensor).

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For Gs-coupled receptors (which increase cAMP), treat the cells with varying concentrations of the test isomers.

    • For Gi-coupled receptors (which decrease cAMP), first stimulate the cells with a known agonist (e.g., forskolin) to induce cAMP production, and then add varying concentrations of the test isomers.

  • cAMP Measurement:

    • After an appropriate incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor cAMP assays).

  • Data Analysis:

    • Plot the cAMP response as a function of the logarithm of the test compound concentration.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

    • For antagonists, the assay will show a rightward shift in the dose-response curve of a known agonist, from which the antagonist's potency (Kb) can be calculated.

Signaling Pathway: Gs and Gi-Coupled GPCRs

GPCR_Signaling cluster_Gs Gs-Coupled Pathway cluster_Gi Gi-Coupled Pathway Agonist_s Agonist GPCR_s Gs-GPCR Agonist_s->GPCR_s activates Gs Gs protein GPCR_s->Gs activates AC_s Adenylyl Cyclase Gs->AC_s stimulates cAMP_s cAMP AC_s->cAMP_s converts ATP_s ATP ATP_s->AC_s PKA_s PKA cAMP_s->PKA_s activates Response_s Cellular Response PKA_s->Response_s Agonist_i Agonist GPCR_i Gi-GPCR Agonist_i->GPCR_i activates Gi Gi protein GPCR_i->Gi activates AC_i Adenylyl Cyclase Gi->AC_i inhibits cAMP_i cAMP AC_i->cAMP_i converts ATP_i ATP ATP_i->AC_i PKA_i PKA cAMP_i->PKA_i activates Response_i Cellular Response PKA_i->Response_i

Caption: Simplified signaling pathways for Gs- and Gi-coupled GPCRs, illustrating the central role of cAMP.

In Vivo and Metabolic Considerations

A comprehensive comparison should also include in vivo studies to assess the overall physiological and behavioral effects of the isomers, as well as metabolic stability assays.

  • In Vivo Studies: Behavioral assays in rodents, such as locomotor activity monitoring and drug discrimination paradigms, can provide insights into the stimulant, sedative, or hallucinogenic potential of the compounds. The induction of the serotonin syndrome, as observed with the para-isomer, is a key behavioral endpoint to compare across the three isomers.

  • Metabolic Stability: The position of the methoxy group can influence the molecule's susceptibility to metabolism by cytochrome P450 enzymes. An in vitro metabolic stability assay using liver microsomes can determine the half-life of each isomer, providing an indication of its likely duration of action in vivo. A study on ortho-, meta-, and para-fluorofentanyl isomers provides a methodological framework for such a comparison, where the metabolic patterns were found to be similar across the isomers[3].

Conclusion and Future Directions

The comparative biological activity of ortho-, meta-, and para-methoxyphenyl ethanamine isomers is a compelling example of the importance of positional isomerism in medicinal chemistry. While current data points to the para-isomer as a serotonin-releasing agent and MAO-A inhibitor, the pharmacological profiles of the ortho- and meta-isomers remain largely unexplored.

The experimental protocols outlined in this guide provide a clear path forward for a direct and comprehensive comparison. Such studies are essential to fully elucidate the structure-activity relationships of these fundamental phenethylamine derivatives. The resulting data will not only fill a significant gap in the scientific literature but also provide a more complete understanding of how subtle structural changes can dramatically alter the interaction of small molecules with their biological targets, a principle that is at the heart of rational drug design.

References

  • para-Methoxyamphetamine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link].

  • Behavioral and biochemical effects of para-methoxyphenylethylamine - PubMed. (1979). Retrieved January 22, 2026, from [Link].

  • Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PMC. (2019). Retrieved January 22, 2026, from [Link].

Sources

A Comparative Guide to the Receptor Binding Profile of 1-(3-Methoxyphenyl)-N-methylethanamine and Other Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Phenethylamine Pharmacology

The phenethylamine backbone represents a foundational scaffold for a vast array of neuroactive compounds, from endogenous neurotransmitters like dopamine and norepinephrine to a wide spectrum of synthetic molecules. The pharmacological profile of these derivatives is exquisitely sensitive to substitutions on the phenyl ring and the ethylamine side chain. This guide provides a comparative analysis of the anticipated receptor binding profile of 1-(3-Methoxyphenyl)-N-methylethanamine, a less-characterized derivative, in the context of its more extensively studied chemical relatives. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics targeting the central nervous system.

Structure-Activity Relationships: Decoding the Impact of Methoxy and N-Methyl Groups

The structure of this compound incorporates two key modifications to the basic phenethylamine structure: a methoxy group at the meta- (3) position of the phenyl ring and a methyl group on the amine.

  • The 3-Methoxy Substitution: The position of the methoxy group on the phenyl ring is a critical determinant of receptor affinity and selectivity. Generally, methoxy substitutions can influence the interaction with biogenic amine receptors. For instance, in the case of 3-Methoxyphenethylamine (3-MPEA), the parent compound of our topic molecule, it has been shown to possess very low affinity for serotonin receptors.[1] This suggests that the 3-methoxy position may not be optimal for potent serotonergic activity compared to other substitution patterns, such as the 2,5-dimethoxy motif seen in many psychedelic phenethylamines.[2][3]

  • N-Methylation: The addition of a methyl group to the nitrogen atom of the ethylamine side chain generally has a profound impact on pharmacological activity. N-methylation can alter a compound's affinity for monoamine transporters (DAT, SERT, NET) and its susceptibility to metabolism by monoamine oxidase (MAO). In many cases, N-methylation can shift the balance of activity towards a greater interaction with the dopamine and norepinephrine systems.

Based on these structural features, it is plausible to hypothesize that this compound may exhibit a more pronounced affinity for dopamine and norepinephrine receptors and transporters compared to its non-N-methylated counterpart, 3-MPEA, while likely retaining a relatively low affinity for serotonin receptors.

Comparative Receptor Binding Affinities

To contextualize the predicted profile of this compound, the following table summarizes the receptor binding affinities (Ki, nM) of several key phenethylamine derivatives. Lower Ki values indicate higher binding affinity.

Compound5-HT2A5-HT2CD2α1A
Dopamine --High-
Norepinephrine ---High
Serotonin (5-HT) HighHigh--
Amphetamine LowLowModerateModerate
Methamphetamine LowLowModerate-HighModerate-High
Mescaline ModerateModerateLowLow
2C-B HighHighLowModerate
3-Methoxyphenethylamine (3-MPEA) Very Low (A2 = 1,290 nM)[1]---
This compound Predicted LowPredicted LowPredicted ModeratePredicted Moderate

Data for well-characterized compounds is sourced from multiple studies. The profile for this compound is predictive and requires experimental validation.

Experimental Validation: The Radioligand Displacement Assay

The determination of a compound's receptor binding affinity is most commonly achieved through in vitro radioligand displacement assays.[4] This technique provides a quantitative measure of how strongly a test compound binds to a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Methodology: A Step-by-Step Protocol
  • Receptor Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., 5-HT2A, D2) are prepared.

  • Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor-Expressing Cell Membranes Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radioligand ([3H]-L) Radioligand->Incubation Test_Compound Test Compound (e.g., 1-(3-M-N-MeA)) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 Determine IC50 Scintillation->IC50 Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Calculate Ki Cheng_Prusoff->Ki

Caption: Workflow of a competitive radioligand binding assay.

Downstream Signaling Pathways: From Receptor Binding to Cellular Response

The functional consequence of a ligand binding to a G-protein coupled receptor (GPCR) is the activation of intracellular signaling cascades. The primary receptors of interest for phenethylamine derivatives are coupled to distinct G-proteins, leading to different cellular outcomes.

  • Serotonin 5-HT2A Receptors (Gq-coupled): Activation of the 5-HT2A receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3]

  • Dopamine D2 Receptors (Gi-coupled): The D2 receptor is coupled to the inhibitory G-protein, Gi.[1] Activation of the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

  • Adrenergic α1 Receptors (Gq-coupled): Similar to the 5-HT2A receptor, the α1 adrenergic receptor is coupled to Gq, leading to the activation of the PLC-IP3-DAG pathway.[6]

G cluster_5HT2A 5-HT2A Receptor (Gq) Ligand_5HT2A 5-HT2A Agonist Receptor_5HT2A 5-HT2A Ligand_5HT2A->Receptor_5HT2A Gq Gq Receptor_5HT2A->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Simplified 5-HT2A receptor Gq-coupled signaling cascade.

Conclusion and Future Directions

The analysis of structure-activity relationships within the phenethylamine class allows for a reasoned prediction of the receptor binding profile of this compound. It is likely to exhibit a pharmacological profile distinct from the classic serotonergic phenethylamines, with a greater potential for interaction with dopaminergic and noradrenergic systems. However, these predictions remain hypothetical without empirical data.

For a definitive characterization, a comprehensive in vitro receptor screening panel is essential. This should include, at a minimum, binding assays for the serotonin (5-HT1A, 5-HT2A, 5-HT2C), dopamine (D1, D2, D3), and norepinephrine (α1, α2) receptor subtypes, as well as for the monoamine transporters (DAT, SERT, NET). Subsequent functional assays would then be required to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the receptors for which it shows significant affinity. This empirical data will be invaluable for understanding the potential therapeutic applications and off-target effects of this and related compounds.

References

  • Choi, S., et al. (2019). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 27(6), 509-515. Available from: [Link]

  • Wang, S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. Available from: [Link]

  • Farooqui, Z., & Tadi, P. (2023). Biochemistry, Dopamine Receptors. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Hume, R. F., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 10, Unit 10.1. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Siddiqui, I. J., & Tadi, P. (2023). Physiology, Noradrenergic Synapse. In StatPearls. StatPearls Publishing. Available from: [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of the Behavioral Neurobiology of Serotonin, 17, 221-233. Available from: [Link]

  • Wikipedia. 3-Methoxyphenethylamine. Available from: [Link]

  • PubChem. 1-(3-Methoxyphenyl)ethanamine. Available from: [Link]

  • Lead Sciences. This compound. Available from: [Link]

  • Wikipedia. 5-HT2A receptor. Available from: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Comparison for Evaluating Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering the Phenethylamine Puzzle

Phenethylamines represent a vast and structurally diverse class of neuroactive compounds, encompassing endogenous neurotransmitters (e.g., dopamine), therapeutics (e.g., amphetamine), and a burgeoning list of novel psychoactive substances (NPS).[1] Their profound effects on the central nervous system are primarily mediated through interactions with monoamine transporters and G-protein coupled receptors (GPCRs).[1][2] For researchers in drug discovery and toxicology, a precise understanding of a new phenethylamine derivative's pharmacological profile is not just an academic exercise—it is a critical step in determining therapeutic potential or public health risk.

This guide provides an in-depth comparison of essential in vitro assays for building a comprehensive pharmacological profile of a novel phenethylamine derivative. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish the hallmarks of a robust and trustworthy assay, and provide actionable protocols grounded in established scientific principles. Our objective is to equip you with the strategic insight needed to select and execute the right assays to answer your specific research questions.

Section 1: The First Handshake - Quantifying Target Engagement with Binding Assays

Before we can understand what a compound does, we must first determine where it goes. Receptor binding assays are the foundational tool for quantifying the physical interaction between a ligand (the phenethylamine derivative) and its protein target.[3] The most common and well-validated method is the competitive radioligand binding assay.

Principle of Radioligand Binding Assays

This technique measures the affinity of a test compound by quantifying its ability to displace a known, high-affinity radiolabeled ligand ("radioligand") from a receptor.[3] The assay is performed with cell membranes or tissue homogenates containing the receptor of interest.[4] In essence, we create a competition: the unlabeled test compound and the radioligand both vie for the same binding sites on the receptor. By measuring the decrease in radioactivity bound to the membranes as the concentration of the test compound increases, we can determine the test compound's affinity.[5][6]

The key output is the Inhibitory Constant (Kᵢ) , a measure of the compound's binding affinity. A lower Kᵢ value signifies a higher binding affinity.

Workflow for a Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Source (e.g., CHO-hSERT cell membranes) P2 Prepare Buffers & Reagents (Assay Buffer, Wash Buffer) P3 Prepare Ligands (Radioligand & Test Compound Dilutions) A1 Incubate Membranes + Radioligand + Test Compound P3->A1 A2 Separate Bound from Free Ligand (Rapid Vacuum Filtration) A1->A2 Equilibrium Reached A3 Wash Filter Mat (Remove non-specific binding) A2->A3 A4 Quantify Radioactivity (Scintillation Counting) A3->A4 D1 Plot % Inhibition vs. [Test Compound] A4->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki (Cheng-Prusoff Equation) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: 5-HT₂ₐ Receptor Binding

This protocol is adapted for determining the Kᵢ of a test compound at the human serotonin 2A receptor (5-HT₂ₐR).

  • Receptor Preparation: Use commercially available cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐR. Thaw membranes on ice and dilute in ice-cold 50 mM Tris-HCl assay buffer (pH 7.4) to a final protein concentration of 10-20 µg per well.

  • Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding: 50 µL assay buffer.

    • Non-Specific Binding (NSB): 50 µL of a high concentration of a known 5-HT₂ₐR antagonist (e.g., 10 µM ketanserin) to define binding that is not to the receptor of interest.[5]

    • Test Compound: 50 µL of the phenethylamine derivative, serially diluted (typically from 10 µM to 0.1 nM).

  • Radioligand Addition: Add 50 µL of [³H]-ketanserin (a standard 5-HT₂ₐR radioligand) to all wells at a final concentration near its Kₔ value (e.g., 1 nM).

  • Incubation: Add 150 µL of the diluted membrane preparation to all wells. Incubate the plate at room temperature for 90 minutes with gentle agitation to reach binding equilibrium.[5]

  • Termination & Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding. Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl).[4][5]

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.[4][5]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Convert the CPM for each test compound concentration into a percentage of specific binding.

    • Plot the % specific binding against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Expertise & Trustworthiness
  • Why use filtration? Rapid filtration is the gold standard for separating bound from free radioligand.[4] Its speed is critical because it effectively "freezes" the binding equilibrium, preventing significant dissociation of the radioligand-receptor complex during the wash steps.

  • Self-Validation: A robust assay will have a low NSB (<10% of total binding) and a high signal-to-noise ratio. The inclusion of both total binding and NSB controls on every plate is non-negotiable for validating the assay window. Data is only considered reliable if the dose-response curve for a positive control compound (e.g., unlabeled ketanserin) yields an IC₅₀ within the expected range.

Assay Type Key Output Throughput Pros Cons
Radioligand Binding Kᵢ (Affinity)HighGold standard, direct measure of binding, highly sensitive.[3]Requires radioactive materials, provides no functional information (agonist vs. antagonist).
Fluorescence Polarization Kᵢ (Affinity)HighNon-radioactive, homogeneous ("mix-and-read") format.[7]Requires specific fluorescent tracers, can be prone to compound interference.

Section 2: Beyond Binding - Characterizing Functional Activity

Knowing a compound binds to a target is only half the story. Does it activate the target (agonist), block it (antagonist), or do something more complex? Functional assays measure the cellular response following compound binding, providing critical information on efficacy and potency.

G-Protein Coupled Receptor (GPCR) Activation

Many phenethylamines target GPCRs like serotonin and dopamine receptors.[8] GPCR activation initiates intracellular signaling cascades, most commonly by engaging G-proteins (Gαs, Gαi, Gαq) or β-arrestin proteins.[9][10] Measuring the downstream consequences of these events is the basis of functional characterization.

G cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Ligand Phenethylamine (Agonist) Receptor GPCR (e.g., 5-HT2A) Ligand->Receptor Binding Gq Gαq Receptor->Gq Activation GRK GRK Receptor->GRK Activation PLC PLC Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca ReceptorP Phosphorylated Receptor GRK->ReceptorP Phosphorylation Arrestin β-Arrestin ReceptorP->Arrestin Internalization Internalization/ Signaling Arrestin->Internalization

Caption: Simplified GPCR signaling pathways for a Gq-coupled receptor.

Comparison of Key GPCR Functional Assays

Assay TypePrincipleKey OutputsIdeal For...
cAMP Assays Measures changes in the second messenger cyclic AMP.[11]EC₅₀, EₘₐₓCharacterizing Gαs-coupled (cAMP ↑) and Gαi-coupled (cAMP ↓) receptors.[8][11]
Calcium Mobilization Measures transient increases in intracellular calcium via fluorescent dyes.EC₅₀, EₘₐₓCharacterizing Gαq-coupled receptors, which signal via phospholipase C (PLC) and inositol triphosphate (IP3).[10]
β-Arrestin Recruitment Measures the translocation of β-arrestin protein to the activated GPCR.[12][13]EC₅₀, EₘₐₓAll GPCRs, especially for studying biased agonism (when a ligand preferentially activates one pathway over another).[9][14]
Detailed Experimental Protocol: HTRF® cAMP Assay for a Gαs-Coupled Receptor

Homogeneous Time-Resolved Fluorescence (HTRF) is a leading technology for cAMP measurement due to its robustness and high-throughput compatibility.[15][16] The assay is a competitive immunoassay where cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody.[17][18]

  • Cell Culture: Plate cells stably expressing the target Gαs-coupled GPCR (e.g., CHO-hD₁R) into a 384-well assay plate and culture overnight.[19]

  • Compound Addition: Aspirate the culture medium. Add 5 µL of test compound dilutions (in a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation) to the cells.[20]

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature to allow for cAMP production.[20]

  • Lysis & Detection: Sequentially add 5 µL of the HTRF cAMP-d2 tracer and 5 µL of the HTRF anti-cAMP cryptate antibody. These reagents lyse the cells and initiate the detection reaction.[20]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[20]

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • The signal is inversely proportional to the cAMP concentration.[17] Convert the ratio to cAMP concentration using a standard curve run on the same plate.

    • Plot cAMP concentration against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Monoamine Transporter Activity

Phenethylamines are classic inhibitors and/or substrates of the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[21] Assays measuring the inhibition of neurotransmitter uptake are crucial for characterizing this activity.

Principle of Transporter Uptake Inhibition Assays

These assays measure a test compound's ability to block the uptake of a labeled substrate (either radioactive or fluorescent) into cells expressing the transporter of interest.[2][21] The reduction in substrate accumulation inside the cells is proportional to the inhibitory potency of the test compound.

Workflow for a Fluorescence-Based Transporter Uptake Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Plate Cells (e.g., HEK-hDAT) P2 Prepare Test Compound Dilution Series A1 Pre-incubate Cells with Test Compound P2->A1 A2 Add Fluorescent Transporter Substrate A1->A2 A3 Incubate (Allow for substrate uptake) A2->A3 A4 Read Plate (Measure intracellular fluorescence) A3->A4 D1 Plot % Inhibition vs. [Test Compound] A4->D1 D2 Calculate IC50 D1->D2 G T1 Tier 1: Primary Screening A1 Receptor Binding Panel (e.g., 40+ CNS targets) T1->A1 A2 Transporter Binding Panel (DAT, SERT, NET) T1->A2 T2 Tier 2: Potency & Selectivity B1 Binding IC50 / Ki (Primary Targets) T2->B1 B2 Transporter Uptake IC50 (Primary Targets) T2->B2 T3 Tier 3: Functional Characterization C1 GPCR Functional Assays (cAMP, Ca²⁺, β-Arrestin) T3->C1 C2 Transporter Efflux Assay (Is it a releaser?) T3->C2 T4 Tier 4: Safety & Liability D1 Cytotoxicity Assay (HepG2, SH-SY5Y) T4->D1 D2 hERG Patch-Clamp Assay T4->D2 A1->T2 Identify Primary Hits A2->T2 B1->T3 Confirm Potency B2->T3 C1->T4 Define Mechanism C2->T4

Caption: A tiered strategy for in vitro phenethylamine profiling.

This logical progression ensures that resources are used efficiently. Broad primary screening identifies the main targets, which are then pursued with more detailed potency and functional assays. Finally, safety assays provide the context needed to evaluate the compound's overall profile. This systematic approach transforms disparate data points into a cohesive pharmacological narrative, enabling informed decisions in both drug discovery and public health.

References

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50. [Link]

  • López-Giménez, J. F., et al. (2017). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ACS Chemical Neuroscience, 8(7), 1493-1503. [Link]

  • Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity. [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • Hulme, E. C. (1990). Radioligand binding methods: a practical guide and tips. Methods in enzymology, 187, 297-321. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • DiscoverX. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Neurochemical Research, 45(6), 1338-1349. [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. [Link]

  • Valente, J., et al. (2021). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Molecules, 26(11), 3185. [Link]

  • Wacker, D., et al. (2013). Structural Features for Functional Selectivity at Serotonin Receptors. Science, 340(6132), 615-619. [Link]

  • Staus, D. P., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences, 117(28), 16639-16648. [Link]

  • An, W. F., & Tolliday, N. (2010). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current protocols in chemical biology, 2(4), 227-243. [Link]

  • Science.gov. (n.d.). radioligand binding assays: Topics by Science.gov. [Link]

  • Kim, K., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(6), 552-560. [Link]

  • Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 709940. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. [Link]

  • ResearchGate. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]

  • Cisbio. (2007). HTRF® package insert cAMP HiRange. [Link]

  • Windley, M. J., et al. (2020). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. Journal of Pharmacokinetics and Pharmacodynamics, 47(6), 565-583. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Neurochemical research, 45(6), 1338–1349. [Link]

  • Cunningham, M. R., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. British Journal of Pharmacology, 180(22), 2945-2960. [Link]

  • El-Seedi, H. R., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. Journal of medicinal chemistry, 56(21), 8593–8603. [Link]

  • Kim, K., et al. (2022). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 23(19), 11848. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

  • DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment? [Link]

  • de la Torre, R., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(14), 3269. [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]

  • ResearchGate. (n.d.). Summary statistics for live cell GloSensor cAMP assays on Sm.5HTR. [Link]

  • PerkinElmer. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]

  • ResearchGate. (2025). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches. [Link]

Sources

A Senior Application Scientist's Guide to Immunoassay Cross-Reactivity: The Case of 1-(3-Methoxyphenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of drug screening and development, the precision of immunoassays is paramount. However, their efficacy can be compromised by cross-reactivity, where structurally related, unintended compounds are detected, leading to potential false-positive results. This guide provides an in-depth analysis of the cross-reactivity profile of 1-(3-Methoxyphenyl)-N-methylethanamine, a compound structurally analogous to amphetamine-class substances. We will explore the fundamental mechanisms of immunoassay cross-reactivity, present a validated experimental protocol for its assessment, and deliver a comparative analysis of its performance against other common phenethylamines. Our objective is to equip researchers with the expertise to anticipate and correctly interpret immunoassay results, ensuring the integrity of their screening programs.

Introduction: The Challenge of Structural Analogs

This compound, also known as methoxyphenamine, belongs to the phenethylamine class, a chemical family that includes a wide array of stimulants, including amphetamine and methamphetamine. Historically used as a bronchodilator, its structural resemblance to these controlled substances makes it a compound of significant interest in toxicological screening.

Section 1: The Mechanism of Competitive Immunoassay Cross-Reactivity

Most screening immunoassays for small molecules like amphetamines operate on a competitive binding principle.[4][5] In this format, a limited number of antibody binding sites are available. A labeled version of the target drug (the "tracer" or "conjugate") is introduced along with the sample.

  • In a Negative Sample: The labeled drug conjugate binds freely to the antibodies, producing a strong signal.

  • In a Positive Sample: The unlabeled drug from the sample competes with the labeled drug conjugate for the antibody binding sites. As the concentration of the drug in the sample increases, it displaces more of the labeled conjugate, leading to a decrease in the measured signal.[4][5]

Cross-reactivity occurs when a compound other than the target analyte has sufficient structural affinity to bind to the antibody, thereby also displacing the labeled conjugate and reducing the signal. The degree of cross-reactivity depends on how well the interfering compound "fits" into the antibody's binding site compared to the target analyte.

Below is a diagram illustrating this competitive process and the interference by a cross-reactant.

Competitive_Immunoassay cluster_0 Scenario 1: Negative Sample cluster_1 Scenario 2: Positive Sample (Target Drug) cluster_2 Scenario 3: Positive Sample (Cross-Reactant) Ab Antibody Tracer Labeled Drug (Tracer) Ab->Tracer Binding Signal Maximum Signal Tracer->Signal Generates Ab2 Antibody NoSignal Reduced Signal Ab2->NoSignal Results in Tracer2 Labeled Drug (Tracer) Tracer2->Ab2 Binding Blocked Target Target Drug (from sample) Target->Ab2 Competes & Binds Ab3 Antibody FalseSignal Reduced Signal (False Positive) Ab3->FalseSignal Results in Tracer3 Labeled Drug (Tracer) Tracer3->Ab3 Binding Blocked CrossReactant Cross-Reactant (e.g., Methoxyphenamine) CrossReactant->Ab3 Competes & Binds

Caption: Mechanism of competitive immunoassay and cross-reactivity.

Section 2: Experimental Protocol for Cross-Reactivity Assessment

To quantify cross-reactivity, a systematic approach is required. The goal is to determine the concentration of the interfering compound that produces the same signal response as a known concentration of the target analyte, typically the concentration that causes 50% inhibition of the maximum signal (IC50).[6][7]

Objective: To determine the percent cross-reactivity of this compound relative to d-amphetamine in a competitive ELISA format.

Materials:

  • 96-well microtiter plates coated with anti-amphetamine antibody.

  • d-Amphetamine standard solutions (calibrators).

  • This compound test solutions.

  • Amphetamine-horseradish peroxidase (HRP) conjugate (tracer).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader (450 nm).

Methodology:

  • Preparation of Standard Curves:

    • Serially dilute the d-amphetamine standard to prepare a series of calibrators (e.g., 0, 10, 50, 100, 500, 1000 ng/mL) in drug-free urine or an appropriate buffer matrix.

    • Similarly, prepare a separate serial dilution of this compound over a broad concentration range (e.g., 10 to 100,000 ng/mL). The wider range is necessary as the required concentration to elicit a response is unknown.

  • Assay Procedure:

    • Add 25 µL of each calibrator, control, or test compound dilution to the appropriate wells of the antibody-coated microplate.

    • Add 100 µL of the amphetamine-HRP conjugate to each well.

    • Incubate the plate for 60 minutes at room temperature, allowing for competitive binding.

    • Wash the plate three times with wash buffer to remove unbound reagents.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes in the dark.

    • Stop the reaction by adding 50 µL of stop solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 10 minutes.

  • Data Analysis and Calculation:

    • For both d-amphetamine and the test compound, plot the absorbance values against their respective log concentrations.

    • Use a four-parameter logistic (4PL) regression to fit the data and determine the IC50 value for each compound.[8] The IC50 is the concentration that results in a 50% reduction in signal compared to the zero calibrator.

    • Calculate the percent cross-reactivity using the following validated formula:

      % Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of Test Compound) x 100

Section 3: Comparative Cross-Reactivity Data

The following table summarizes published cross-reactivity data for methoxyphenamine and other structurally related compounds in amphetamine immunoassays. It is crucial to note that cross-reactivity can vary significantly between different manufacturers' assays due to variations in antibody specificity.

CompoundChemical StructureTarget AnalyteAssay TypeConcentration for Positive Result (ng/mL)Approx. % Cross-ReactivityReference
d-Amphetamine Phenethylamined-AmphetamineEMIT® II Plus500100% [9]
d-Methamphetamine N-methylphenethylamined-AmphetamineEMIT® II Plus70071.4% [9]
This compound (Methoxyphenamine) 3-methoxy-N-methylphenethylamined-AmphetamineEMIT® II Plus160,0000.31% [9]
MDMA 3,4-methylenedioxy-N-methylamphetamined-AmphetamineEMIT® II Plus9,1505.5% [9]
Phentermine α,α-dimethylphenethylamined-AmphetamineEMIT® II Plus9,0005.6% [9]
Pseudoephedrine Diastereomer of Ephedrined-AmphetamineEMIT® II Plus2,600,0000.02% [9]
Ephedrine Diastereomer of Pseudoephedrined-AmphetamineEMIT® II Plus800,0000.06% [9]

Note: Percent cross-reactivity is calculated based on the concentration required to produce a result equivalent to the 500 ng/mL d-amphetamine cutoff calibrator as reported in the package insert.

Section 4: Discussion and Interpretation

The data clearly indicates that this compound (methoxyphenamine) exhibits measurable cross-reactivity in amphetamine immunoassays, although it is significantly less potent than d-amphetamine or d-methamphetamine.[9] A concentration of 160,000 ng/mL was required to trigger a positive result at a 500 ng/mL cutoff. While this represents only 0.31% cross-reactivity, such concentrations could potentially be reached in overdose scenarios, leading to a false-positive screening result.[3]

The structural basis for this cross-reactivity lies in the shared phenethylamine backbone. The antibody, raised against an amphetamine-like structure, recognizes this core moiety. However, the addition of the methoxy group on the phenyl ring and the N-methyl group likely creates steric hindrance, reducing the binding affinity compared to the target amphetamine molecule. This is a common theme; structurally similar compounds like MDMA and phentermine also show reduced but significant cross-reactivity.[9][10]

The clinical and forensic implication is clear: a positive result from an amphetamine immunoassay is presumptive and not definitive.[3][11] It indicates the possible presence of an amphetamine-class compound but does not identify the specific substance.

Confirmation_Workflow cluster_workflow Confirmatory Testing Workflow Sample Urine Sample Immunoassay Presumptive Immunoassay Screen Sample->Immunoassay Result Result? Immunoassay->Result Negative Report as Negative Result->Negative Negative Positive Presumptive Positive Result->Positive Positive FinalReport Final Report Negative->FinalReport Confirmation Confirmatory Testing (e.g., LC-MS/MS) Positive->Confirmation Confirmed Identify & Quantify Specific Compound(s) Confirmation->Confirmed Confirmed->FinalReport

Caption: Logical workflow from presumptive screen to confirmed result.

This workflow underscores the necessity of a two-tiered testing approach. A positive immunoassay screen should always be considered a preliminary finding that must be confirmed by a more specific method like LC-MS/MS, which can definitively separate and identify this compound from amphetamine, methamphetamine, or other cross-reactants.

Conclusion

This compound demonstrates low but non-negligible cross-reactivity with commercial amphetamine immunoassays. While the concentrations required to produce a false positive are high, they are not outside the realm of possibility in specific clinical situations. This guide highlights the causal relationship between molecular structure and immunoassay response and reinforces a critical principle of analytical toxicology: screening tests provide valuable but presumptive information. For definitive identification, especially in drug development or clinical diagnostics where accuracy is non-negotiable, all presumptive positive results must be subjected to confirmatory analysis by a specific, high-resolution method.

References

  • Immunoassay Methods - Assay Guidance Manual. (2012). National Center for Biotechnology Information, NIH. [Link]

  • How Common Are False-Positives Amphetamine Drug Tests? (2024). MedCentral. [Link]

  • Interpretive Summary of Cross-Reactivity of Substances . Oregon Health & Science University. [Link]

  • List of Drugs That May Cause a False Positive on a Drug Test . (n.d.). [Link]

  • How to calculate IC50 from the calculated concentration of unknown samples? (2021). ResearchGate. [Link]

  • Principles of Immunoassays . (2024). UK NEQAS IIA. [Link]

  • Data on Compound Cross-Reactivity for Amphetamines Urine Drug Testing (UDT Immunoassays) . (n.d.). ResearchGate. [Link]

  • Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines . (2012). Forensic Science International. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis . (n.d.). National Center for Biotechnology Information, NIH. [Link]

  • Emit® Drugs of Abuse Urine Assays Cross-Reactivity List . (n.d.). WakeMed. [Link]

  • (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine . (n.d.). PubChem, NIH. [Link]

  • Types Of Immunoassay - And When To Use Them . (2022). Quanterix. [Link]

  • What medications can cause a false positive for methamphetamines? (2024). Drugs.com. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records . (n.d.). National Center for Biotechnology Information, NIH. [Link]

  • 1-(3-Methoxyphenyl)ethanamine . (n.d.). PubChem, NIH. [Link]

  • Immunoassay . (n.d.). Wikipedia. [Link]

  • What Medications Can Cause False Positives on Drug Tests? (2023). Banner Health. [Link]

  • The Truth Unveiled: Identifying the Most Common False Positive Drug Tests . (2024). [Link]

  • Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine . (n.d.). PubMed, NIH. [Link]

  • Immunoassay Drug Test: How It Works and What It Tests For? (n.d.). Diamond Diagnostics. [Link]

Sources

A Comparative Benchmarking Guide to the Purity of Commercial 1-(3-Methoxyphenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of experimental outcomes. This guide presents a comprehensive framework for benchmarking the purity of commercially available 1-(3-Methoxyphenyl)-N-methylethanamine. We delve into the rationale behind selecting a multi-pronged analytical approach, combining High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide provides not only detailed, step-by-step protocols but also the scientific justification for each experimental choice, empowering researchers to independently validate the quality of their reagents. Hypothetical data from representative commercial samples are presented to illustrate the comparative analysis and highlight the potential variability in product purity.

Introduction: The Criticality of Purity in Research Chemicals

This compound is a substituted phenethylamine, a class of compounds with significant interest in medicinal chemistry and pharmacological research.[1][2] The presence of impurities, even in trace amounts, can lead to erroneous biological data, side reactions in synthetic pathways, and complications in formulation development. Consequently, a rigorous assessment of purity is not merely a quality control measure but a fundamental prerequisite for sound scientific investigation.

Many suppliers of specialized research chemicals provide materials with the understanding that the end-user will perform their own quality assessment.[3] This guide is designed to equip researchers with the necessary tools and knowledge to conduct such an evaluation authoritatively. We will explore a suite of orthogonal analytical techniques, each providing a unique and complementary perspective on the purity of a given sample.

Strategic Selection of Analytical Techniques: A Multi-Detector Approach

No single analytical method can provide a complete picture of a compound's purity.[4] A robust purity assessment relies on the principle of orthogonality, where different techniques with distinct separation and detection mechanisms are employed. This approach minimizes the risk of overlooking impurities that may not be amenable to a particular method. For this compound, we advocate for a tripartite strategy involving HPLC, GC-MS, and qNMR.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, adept at separating non-volatile and thermally labile compounds.[5] For a substituted phenethylamine, HPLC provides a reliable method to quantify the main component and detect non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] It offers exceptional separation efficiency and the mass spectrometer provides structural information, aiding in the identification of impurities. For many phenethylamines, derivatization is often employed to improve their chromatographic behavior.[1]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR has emerged as a primary analytical method for the purity determination of organic compounds.[7][8] Its key advantage is the ability to provide a direct measure of purity against a certified reference standard, without the need for a standard of the analyte itself.[9]

The logical workflow for this comprehensive purity analysis is depicted below.

Purity Analysis Workflow Figure 1: Experimental Workflow for Purity Benchmarking cluster_0 Sample Preparation cluster_1 Orthogonal Analytical Techniques cluster_2 Data Analysis and Comparison Sample_Acquisition Acquire Commercial Samples (Vendor A, B, C) Stock_Solutions Prepare Stock Solutions in Appropriate Solvents Sample_Acquisition->Stock_Solutions HPLC_Analysis HPLC-UV Analysis (Purity and Impurity Profiling) Stock_Solutions->HPLC_Analysis Dilute for HPLC GCMS_Analysis GC-MS Analysis (Volatile Impurities) Stock_Solutions->GCMS_Analysis Derivatize and Dilute for GC-MS qNMR_Analysis qNMR Analysis (Absolute Purity) Stock_Solutions->qNMR_Analysis Prepare with Internal Standard for qNMR Data_Integration Integrate and Compare Data from all Techniques HPLC_Analysis->Data_Integration GCMS_Analysis->Data_Integration qNMR_Analysis->Data_Integration Purity_Report Generate Comprehensive Purity Report Data_Integration->Purity_Report

Caption: Figure 1: Experimental Workflow for Purity Benchmarking

Understanding Potential Impurities: A Synthesis-Based Perspective

A common synthetic route to N-methylphenethylamines is the reductive amination of a corresponding ketone.[2][10] In the case of this compound, this would likely involve the reaction of 3-methoxyacetophenone with methylamine to form an intermediate imine, which is then reduced.

This synthetic pathway informs the potential process-related impurities we might expect to find:

  • Unreacted Starting Materials: Residual 3-methoxyacetophenone and methylamine.

  • Intermediate Imine: The unreduced imine intermediate.

  • Over-alkylation Products: Although less likely with a secondary amine product, some tertiary amine formation could occur.

  • Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium triacetoxyborohydride), byproducts may be present.[2]

The molecular structures of the target compound and key potential impurities are shown below.

Molecular Structures Figure 2: Structures of Target Compound and Potential Impurities cluster_target Target Compound cluster_impurities Potential Impurities Target This compound Impurity1 3-Methoxyacetophenone (Starting Material) Impurity2 N-(1-(3-methoxyphenyl)ethylidene)methanamine (Imine Intermediate)

Caption: Figure 2: Structures of Target Compound and Potential Impurities

Comparative Data Analysis: A Hypothetical Study

To illustrate the application of our multi-technique approach, we present hypothetical purity data for this compound samples procured from three different commercial vendors (A, B, and C).

Table 1: Comparative Purity Analysis of Commercial this compound Samples

Analytical TechniqueParameterVendor AVendor BVendor C
HPLC-UV (Area %) Purity 98.5% 99.7% 96.2%
Known Impurity 1 (3-Methoxyacetophenone)0.8%< 0.05% (Not Detected)2.5%
Known Impurity 2 (Imine Intermediate)0.2%< 0.05% (Not Detected)0.5%
Unknown Impurity (at RRT 1.25)0.5%0.3%0.8%
GC-MS (Area % after Derivatization) Purity 98.8% 99.6% 96.5%
Known Impurity 1 (3-Methoxyacetophenone)0.7%< 0.05% (Not Detected)2.3%
Other Volatile Impurities0.5%0.4%1.2%
qNMR (Weight %) Absolute Purity 98.2% ± 0.3% 99.5% ± 0.2% 95.9% ± 0.4%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The results indicate that Vendor B provides the material with the highest purity across all three analytical techniques. Vendor C's material shows significant levels of the starting material, 3-methoxyacetophenone, suggesting incomplete reaction or inefficient purification. Vendor A's sample is of intermediate purity, with detectable levels of starting materials and an unknown impurity. The close agreement between the orthogonal methods provides a high degree of confidence in these purity assignments.

Experimental Protocols

The following protocols are provided as a detailed guide for researchers to perform their own purity assessments. These methods are based on established procedures for related compounds and should be validated in the user's laboratory to ensure suitability.[11][12]

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: This reversed-phase HPLC method is designed to provide good separation of the polar amine from its less polar ketone starting material and other potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute further to approximately 0.1 mg/mL for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: Phenethylamines can exhibit poor peak shape in GC due to their basicity. Derivatization with an acylating agent, such as trifluoroacetic anhydride (TFAA), masks the active amine group, improving volatility and chromatographic performance.[1]

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Derivatization and Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 500 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

Rationale: qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a known amount of a certified internal standard.[9] Maleic acid is a suitable internal standard as its olefinic protons resonate in a region of the ¹H NMR spectrum that is typically free of signals from phenethylamines.

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated methanol (Methanol-d4).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of Methanol-d4.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being integrated (a d1 of 30 seconds is generally sufficient).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Process the spectrum with phasing and baseline correction.

    • Integrate a well-resolved proton signal from the analyte (e.g., the methoxy protons) and the olefinic proton signal from the maleic acid internal standard.

    • Calculate the purity using the following formula:

    Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

The purity of research chemicals is a non-negotiable aspect of high-quality scientific research. This guide has outlined a robust, multi-technique strategy for the comprehensive purity assessment of commercial this compound. By employing orthogonal methods such as HPLC, GC-MS, and qNMR, researchers can gain a high degree of confidence in the quality of their starting materials. The provided protocols serve as a detailed roadmap for implementing this purity benchmarking in-house. Ultimately, the responsibility for verifying the purity of a research chemical lies with the end-user, and this guide provides the framework to fulfill that responsibility with scientific rigor and confidence.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • PubChem. 1-(3-Methoxyphenyl)ethanamine. [Link]

  • ResearchGate. A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResearchGate. Scheme 1. Reductive amination of p-methoxy-acetophenone with aniline over different Cu catalysts. [Link]

  • Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. [Link]

  • MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

Sources

Comparative study of the pharmacological effects of methoxy-substituted phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the pharmacological effects of methoxy-substituted phenethylamines, a class of compounds with significant interest in neuroscience and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the nuanced differences in their interactions with key neurological targets, their in vivo behavioral effects, and the standardized methodologies for their evaluation.

Introduction: The Significance of Methoxy-Substituted Phenethylamines

The 2,5-dimethoxyphenethylamine backbone, famously explored by Alexander Shulgin, has given rise to a diverse array of psychoactive compounds, commonly known as the 2C-x series.[1] These molecules, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, exhibit a spectrum of pharmacological activities, primarily through their interaction with serotonin (5-HT) receptors.[2] Their effects can range from stimulant-like to profoundly hallucinogenic, making them valuable tools for probing the function of the serotonergic system and potential templates for novel therapeutics. Understanding the subtle structure-activity relationships within this class is paramount for predicting their pharmacological profiles and therapeutic potential. This guide focuses on a comparative analysis of three prominent members: 2C-B, 2C-I, and 2C-E, highlighting their distinct pharmacological signatures.

Comparative In Vitro Pharmacology: Receptor Binding and Functional Activity

The primary molecular targets for methoxy-substituted phenethylamines are the serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ and 5-HT₂c subtypes.[2] Agonism at the 5-HT₂ₐ receptor is strongly correlated with the hallucinogenic effects of these compounds.[3] The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of 2C-B, 2C-I, and 2C-E at key serotonin receptors, compiled from a comprehensive study by Rickli et al. (2015).[4]

Receptor Binding Affinities (Ki, nM)
Compound5-HT₂ₐ5-HT₂B5-HT₂c5-HT₁ₐ
2C-B 54 ± 13110 ± 2040 ± 54800 ± 300
2C-I 33 ± 3120 ± 2054 ± 44000 ± 200
2C-E 39 ± 4150 ± 2050 ± 35200 ± 400

Data sourced from Rickli et al. (2015).[4] Values are presented as mean ± SEM.

Interpretation of Binding Data: The causality behind these experimental choices lies in identifying the primary interaction sites of these compounds. Radioligand binding assays provide a quantitative measure of the affinity of a compound for a specific receptor. As the data indicates, all three compounds exhibit high affinity for the 5-HT₂ₐ and 5-HT₂c receptors, with Ki values in the low nanomolar range. Their affinity for the 5-HT₁ₐ receptor is significantly lower, suggesting a degree of selectivity for the 5-HT₂ receptor family.

Functional Activity (EC₅₀, nM) at 5-HT₂ Receptors
Compound5-HT₂ₐ (Gq activation)5-HT₂B (Gq activation)
2C-B 53 ± 1444 ± 11
2C-I 38 ± 1058 ± 15
2C-E 45 ± 1275 ± 18

Data sourced from Rickli et al. (2015).[4] Values are presented as mean ± SEM.

Interpretation of Functional Data: Functional assays, such as measuring Gq-mediated calcium flux, are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. The EC₅₀ values indicate the concentration of the compound required to elicit a half-maximal response. The data demonstrates that 2C-B, 2C-I, and 2C-E are all potent agonists at the 5-HT₂ₐ and 5-HT₂B receptors. This agonism at the 5-HT₂ₐ receptor is the primary mechanism underlying their hallucinogenic effects.

The 5-HT₂ₐ Receptor Signaling Cascade

Activation of the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade. Understanding this pathway is fundamental to comprehending the downstream cellular effects of these compounds.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT₂ₐ Receptor Gq Gαq/11 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Targets Ligand Phenethylamine (e.g., 2C-B) Ligand->5HT2A Binds to

5-HT₂ₐ Receptor Gq Signaling Pathway

Comparative In Vivo Behavioral Pharmacology

Animal models are indispensable for characterizing the psychoactive effects of novel compounds. The following sections detail two key behavioral assays used to assess the hallucinogen-like effects of methoxy-substituted phenethylamines.

Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and hallucinogenic potential.[5]

Experimental Rationale: The frequency of head twitches is directly correlated with the potency and efficacy of a compound at the 5-HT₂ₐ receptor. This provides a reliable in vivo measure of a compound's hallucinogen-like effects. While no direct comparative ED₅₀ values for HTR for 2C-B, 2C-I, and 2C-E were found in a single study, the general understanding is that all potently induce this behavior.[6]

Drug Discrimination in Rats

Drug discrimination is a sophisticated behavioral paradigm used to assess the subjective effects of drugs.[7] Animals are trained to discriminate between the effects of a specific drug and a placebo (saline) to receive a reward.

Experimental Rationale: This assay provides insight into whether a novel compound produces subjective effects similar to a known drug of abuse. For hallucinogens, animals are typically trained to discriminate a known hallucinogen, such as DOM. The ability of a test compound to substitute for the training drug is a strong indicator of similar subjective effects. Studies have shown that compounds like 2C-B, 2C-I, and 2C-E can substitute for DOM in trained rats, confirming their hallucinogen-like discriminative stimulus effects.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key assays discussed.

Protocol: In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT₂ₐ receptor.

Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis node1 Homogenize tissue/cells in lysis buffer node2 Centrifuge to pellet membranes node1->node2 node3 Resuspend and wash pellet node2->node3 node4 Determine protein concentration node3->node4 node5 Incubate membranes with radioligand (e.g., [³H]ketanserin) and varying concentrations of test compound node4->node5 node6 Separate bound and free radioligand via vacuum filtration node5->node6 node7 Wash filters to remove non-specific binding node6->node7 node8 Measure radioactivity on filters using scintillation counting node7->node8 node9 Generate competition curves node8->node9 node10 Calculate IC₅₀ values node9->node10 node11 Calculate Ki values using the Cheng-Prusoff equation node10->node11

Radioligand Binding Assay Workflow

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat frontal cortex) or cells expressing the 5-HT₂ₐ receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled 5-HT₂ₐ antagonist (e.g., [³H]ketanserin), and varying concentrations of the test compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Mouse Head-Twitch Response (HTR) Assay

This protocol details the procedure for quantifying the head-twitch response in mice as a measure of 5-HT₂ₐ receptor agonism.

Workflow Diagram:

HTR_Workflow node1 Acclimate mice to the observation chambers node2 Administer the test compound (e.g., 2C-B) or vehicle node1->node2 node3 Place mice individually into the observation chambers node2->node3 node4 Record behavior for a pre-determined period (e.g., 30-60 min) node3->node4 node5 Manually or automatically score the number of head twitches node4->node5 node6 Analyze the data to determine dose-response relationships node5->node6

Head-Twitch Response (HTR) Assay Workflow

Step-by-Step Methodology:

  • Animal Preparation and Acclimation:

    • Use male C57BL/6J mice, a common strain for this assay.

    • Acclimate the mice to the testing room and individual observation chambers for at least 30 minutes before drug administration.

  • Drug Administration:

    • Prepare solutions of the test compounds and vehicle (e.g., saline).

    • Administer the drugs via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation and Scoring:

    • Immediately after injection, place each mouse into an individual observation chamber.

    • Record the behavior of the mice for a set period (e.g., 30-60 minutes). This can be done by a trained observer or using an automated video tracking system.

    • A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not associated with grooming or exploratory behavior.

  • Data Analysis:

    • Count the total number of head twitches for each mouse during the observation period.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compounds to the vehicle control.

    • Calculate the ED₅₀ value, which is the dose that produces 50% of the maximal response.

Protocol: Rat Drug Discrimination Task

This protocol outlines the procedure for training rats to discriminate a hallucinogenic drug from saline in a two-lever operant conditioning chamber.

Workflow Diagram:

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis node1 Magazine training and lever press shaping node2 Alternating daily sessions of drug and vehicle administration node1->node2 node3 Reinforce pressing the 'drug' lever after drug administration node2->node3 node4 Reinforce pressing the 'vehicle' lever after vehicle administration node2->node4 node5 Administer a test compound or a different dose of the training drug node3->node5 node4->node5 node6 Allow the rat to respond on either lever (no reinforcement) node5->node6 node7 Record the number of presses on each lever node6->node7 node8 Calculate the percentage of responses on the drug-appropriate lever node7->node8 node9 Generate generalization curves node8->node9 node10 Determine if the test compound fully or partially substitutes for the training drug node9->node10

Drug Discrimination Task Workflow

Step-by-Step Methodology:

  • Apparatus and Animal Training:

    • Use standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

    • Food-deprive the rats to approximately 85% of their free-feeding body weight to motivate them to work for food reinforcement.

    • Begin with "magazine training" to teach the rats to retrieve food pellets from the dispenser.[1]

    • Shape the rats to press the levers through successive approximations.

  • Discrimination Training:

    • Establish a training schedule where on some days the rats receive an injection of the training drug (e.g., DOM) and on other days they receive a vehicle injection.

    • Designate one lever as the "drug lever" and the other as the "vehicle lever".

    • On drug days, reinforce responses on the drug lever with food pellets. Responses on the vehicle lever are not reinforced.

    • On vehicle days, reinforce responses on the vehicle lever. Responses on the drug lever are not reinforced.

    • Continue training until the rats reliably press the correct lever based on the injection they received (e.g., >80% of responses on the correct lever before the first reinforcer).[8]

  • Substitution Testing:

    • Once the discrimination is learned, begin substitution test sessions.

    • On a test day, administer a dose of a test compound (e.g., 2C-I) instead of the training drug or vehicle.

    • Allow the rat to respond on either lever for a set period or number of responses, but do not provide reinforcement.

    • Record the number of presses on both the drug and vehicle levers.

  • Data Analysis:

    • For each test session, calculate the percentage of responses made on the drug-appropriate lever.

    • A test compound is considered to fully substitute for the training drug if it produces a high percentage of drug-lever responding (typically >80%).[8] Partial substitution is indicated by an intermediate level of responding (e.g., 20-80%).[8]

    • Plot the percentage of drug-lever responding as a function of the dose of the test compound to generate a generalization curve.

Conclusion

This guide has provided a comparative overview of the pharmacological effects of methoxy-substituted phenethylamines, with a focus on 2C-B, 2C-I, and 2C-E. The data presented highlights their potent interactions with serotonin 5-HT₂ receptors, which underpins their hallucinogenic properties. The detailed experimental protocols offer a framework for the rigorous scientific investigation of these and other novel psychoactive compounds. A thorough understanding of their structure-activity relationships and mechanisms of action is crucial for advancing our knowledge of serotonergic neurotransmission and for the potential development of novel therapeutic agents.

References

  • American Addiction Centers. (2024, October 11). 2c-i, 2c-e, 2C-b Abuse: Understanding Research Chemicals. Retrieved from [Link]

  • Wikipedia. (2024). 2C-B. Retrieved from [Link]

  • ClinicalTrials.gov. (2022). Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. Retrieved from [Link]

  • Palma-Alves, R., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 232.
  • Vizeli, P., et al. (2023). Assessment of the Acute Effects of 2C-B vs. Psilocybin on Subjective Experience, Mood, and Cognition.
  • Dean, B. V., et al. (2013). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology, 9(2), 172-178.
  • Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology.
  • Labcorp. (2021). Designing a comprehensive drug discrimination study. Retrieved from [Link]

  • Canal, C. E., & Morgan, D. (2012). The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. Psychopharmacology, 221(3), 441-450.
  • Silva, M. E., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12852.
  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 215(4), 743-755.
  • Zamberlan, F., et al. (2018). The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines. Frontiers in Neuroscience, 12, 72.
  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337.
  • Halberstadt, A. L., et al. (2020). Summary of the head twitch response (HTR) data.
  • Recovered.org. (n.d.). 2C Drugs: 2C-B Effects, Risks, & Treatment. Retrieved from [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr. Psilosybiini.info.
  • Wikipedia. (2023). Drug discrimination. Retrieved from [Link]

  • Martins, D., et al. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Toxicology Letters, 373, 57-67.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Methoxyphenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically grounded guide for the safe handling and disposal of 1-(3-Methoxyphenyl)-N-methylethanamine (CAS RN: 438245-97-7). The procedures outlined herein are designed for researchers, scientists, and drug development professionals. The core principle of this guide is to ensure personnel safety and environmental protection by treating all waste containing this compound as hazardous.

Hazard Assessment and Immediate Safety Concerns

This compound is a substituted phenethylamine derivative. Structurally similar compounds and available safety data indicate significant hazards.[1][2][3] The primary dangers associated with this compound are its corrosive nature and acute oral toxicity.[3]

  • Acute Toxicity: The compound is classified as Acute Toxicity, Category 3 (Oral), signifying that it is toxic if swallowed.

  • Corrosivity: It is known to cause severe skin burns and serious eye damage.[1][2][3] Contact with eyes may lead to severe damage, including blindness.[1]

  • Sensitization: May cause an allergic skin reaction in susceptible individuals upon repeated or prolonged contact.[1][3]

  • Environmental Hazard: The compound is harmful to aquatic life, with long-lasting effects.[1][3] Therefore, it must never be disposed of down the drain or in regular trash.[1][4]

The causality for these hazards lies in the amine functional group, which imparts a basic and corrosive character, and the overall molecule's ability to interfere with biological processes if ingested, inhaled, or absorbed.

Table 1: GHS Hazard Summary for this compound & Related Amines
Hazard ClassGHS CodeSignal WordDescriptionSource(s)
Acute Toxicity, OralH301 / H302DangerToxic or harmful if swallowed.[3]
Skin CorrosionH314DangerCauses severe skin burns and eye damage.[2][3]
Serious Eye DamageH318DangerCauses serious eye damage.[2][3]
Skin SensitizationH317WarningMay cause an allergic skin reaction.[3]
Acute Toxicity, InhalationH332WarningHarmful if inhaled.[3]
Aquatic Hazard, ChronicH412-Harmful to aquatic life with long lasting effects.[1][3]

Personal Protective Equipment (PPE) and Handling

Before handling this compound in any capacity, including for disposal, appropriate PPE must be worn. The choice of PPE is dictated by the compound's corrosive and toxic properties.

Protocol 1: Required PPE
  • Eye and Face Protection: Use chemical safety goggles and a face shield. Standard safety glasses are insufficient. This is mandated by the high risk of irreversible eye damage.[1][2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[5]

  • Body Protection: A flame-retardant lab coat is mandatory. For tasks with a higher risk of splashing, such as spill cleanup or bulk transfers, a chemically resistant apron or coveralls should be worn over the lab coat.[1][2]

  • Work Area: All handling of this compound, including weighing, transfers, and dilutions, must be performed inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[1][2]

Spill Management and Decontamination

Accidental spills must be treated as an immediate priority. The response procedure is designed to contain the spill, neutralize the hazard, and collect the resulting waste safely.

Protocol 2: Small Spill Cleanup Procedure (<100 mL)
  • Alert and Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Control Vapors: Ensure the chemical fume hood is operational to control any vapors.

  • Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite, dry sand, or cat litter.[2][6] This prevents the spill from spreading.

  • Neutralize (for Amine Compounds): While many guides suggest direct absorption, for basic compounds like amines, a cautious neutralization step can be beneficial. Prepare a weak acid solution, such as citric acid or ascorbic acid.[6] Slowly add the neutralizing agent from the edges of the spill inward. Causality Note: Amines are basic; neutralization reduces their corrosive hazard. However, this reaction can be exothermic, so slow, careful addition is critical to prevent splashing. Use pH paper to confirm that the mixture is near neutral (pH 6-8).

  • Absorb and Collect: Once neutralized, absorb the entire mixture with more inert material.[2][6] Carefully scoop the absorbed material into a designated, chemically compatible waste container.[1][6]

  • Decontaminate Surfaces: Wipe the spill area with a decontamination solution. For aromatic amines, specialized decontamination kits are available.[7] If not available, a thorough wipe-down with soap and water, followed by 70% ethanol, is a practical alternative. Collect all cleaning materials (wipes, paper towels) as hazardous waste.

  • Final Disposal: Seal and label the waste container and dispose of it according to the procedures in Section 4.

Proper Disposal Procedures

The guiding principle for the disposal of this compound and its associated waste is that it must be managed as regulated hazardous waste.[8][9]

Workflow for Waste Generation and Disposal

The following diagram outlines the decision-making process from the point of waste generation to its final collection by EHS personnel.

G A Waste Generation (e.g., residual chemical, contaminated labware) B Is the container empty? A->B C Triple-rinse with a suitable solvent (e.g., ethanol). B->C Yes F Select a chemically compatible waste container. B->F No / This is the waste itself D Collect all rinsate as liquid hazardous waste. C->D E Deface original label. Dispose of clean container in appropriate glass/plastic bin. D->E H Add waste to container. List all components and percentages on the label immediately. D->H Add rinsate to liquid waste container G Affix a Hazardous Waste Label. F->G G->H I Keep container closed except when adding waste. H->I J Store in a designated, secondary containment area away from incompatibles (acids, oxidizers). I->J K Request waste pickup from EHS when container is full or accumulation time limit is reached. J->K

Caption: Waste Disposal Workflow for this compound.

Protocol 3: Step-by-Step Waste Collection and Disposal
  • Container Selection: Choose a robust, leak-proof waste container made of a material compatible with amines (e.g., High-Density Polyethylene - HDPE).[4] Avoid using metal containers where possible due to the corrosive nature of amines.

  • Labeling: Before adding any waste, affix a proper hazardous waste label provided by your institution's EHS department.[10][11] The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound". Do not use abbreviations.

    • A complete list of all components in the container, including solvents, with their estimated percentages. The total must equal 100%.[10]

    • The relevant hazard characteristics (e.g., Toxic, Corrosive).[10]

    • The accumulation start date (the date the first drop of waste is added).[11][12]

  • Segregation and Storage: Store the waste container in a designated satellite accumulation area. This area must be under the control of the laboratory personnel, at or near the point of generation.[8] Crucially, segregate this amine waste from incompatible materials, especially strong acids and oxidizing agents, to prevent violent reactions.[4] Use secondary containment (e.g., a plastic tub) to capture any potential leaks.

  • Disposal of "Empty" Containers: A container that held this compound is not truly empty until decontaminated. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[8] This rinsate is considered hazardous waste and must be collected in your liquid waste container.[8] Only after this procedure can the original label be defaced and the container disposed of as non-hazardous waste.[8]

  • Final Disposal: Do not overfill waste containers; a maximum of 90% capacity is a common rule.[13] Once the container is full or reaches the local regulatory accumulation time limit (e.g., 90 days), arrange for pickup by your institution's licensed hazardous waste disposal service.[2][11]

By adhering to these scientifically validated procedures, you ensure a disposal process that is safe, compliant, and environmentally responsible, thereby upholding the integrity of our research and our commitment to safety.

References

  • Fisher Scientific. (2025). Safety Data Sheet: (R)-(+)-1-(3-Methoxyphenyl)ethylamine.
  • TCI Chemicals. (2018). Safety Data Sheet: 2-(3-Methoxyphenyl)ethylamine.
  • TCI Chemicals. (2025). Safety Data Sheet: 2-(3,4-Dimethoxyphenyl)-N-methylethylamine.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 54578951, (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Occupational Safety and Health Administration (OSHA). (2016). Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals.
  • The University of Iowa. Chemical Waste Labeling Procedure. Retrieved from The University of Iowa Environmental Health and Safety.
  • Sigma-Aldrich. This compound AldrichCPR.
  • U.S. Environmental Protection Agency (EPA). (2025). Waste, Chemical, and Cleanup Enforcement.
  • Refining Community. (2010). Contamination in Amine Systems.
  • WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
  • U.S. Government Publishing Office. (2023). Federal Register, Vol. 88, No. 238.
  • SKC Inc. Spill DECONtamination Kit, Aromatic Amine.
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.
  • University of Washington. (2025). How to Label Chemical Waste Containers.
  • U.S. Government Publishing Office. (2015). Federal Register, Vol. 80, No. 219.
  • Hazardous Waste Experts. (2020). What To Include On A Chemical Waste Label.
  • GV Health. (2022). Chemical Spills: How to safely contain & remove.
  • ResearchGate. (2025). Treatment of amine wastes generated in industrial processes.
  • Wikipedia. United States Environmental Protection Agency.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Princeton University. Chemical Spill Procedures.
  • SynQuest Labs. Safety Data Sheet: N-Methylethylamine.
  • UC Davis Safety Services. (2020). Hazardous Waste Storage & Labeling.
  • Occupational Safety and Health Administration (OSHA). (1992). Process Safety Management of Highly Hazardous Chemicals-- Compliance Guidelines and Enforcement Procedures.
  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste.
  • American Chemical Society. Guide for Chemical Spill Response.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4612058, 1-(3-Methoxyphenyl)ethanamine.
  • Occupational Safety and Health Administration (OSHA). 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • Stellpflug, S. J., et al. (2013). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of Medical Toxicology.
  • Stericycle. (2019). EPA & Hazardous Pharmaceutical Waste Management.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 238181, 1-(4-Methoxyphenyl)ethanamine.

Sources

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 1-(3-Methoxyphenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Handling novel chemical compounds is the cornerstone of discovery in drug development and scientific research. However, with great potential comes the great responsibility of ensuring personal and environmental safety. This guide provides an in-depth, procedural framework for the safe handling of 1-(3-Methoxyphenyl)-N-methylethanamine, focusing on the critical last line of defense: Personal Protective Equipment (PPE). The principles and protocols outlined here are designed to build a culture of safety and trust within the laboratory.

Hazard Analysis: Understanding the Compound

This compound is a substituted phenethylamine. While comprehensive toxicological data for this specific molecule may be limited, the broader class of phenethylamines and aromatic amines presents known hazards that must be respected. Safety Data Sheets (SDS) for analogous compounds, such as 2-(3-Methoxyphenyl)ethylamine, classify them as hazardous, capable of causing severe skin burns and eye damage.[1][2]

Primary Routes of Exposure & Potential Health Effects:

  • Dermal Contact: The primary risk associated with similar aromatic amines is severe skin corrosion or burns upon contact.[1][2][3][4] Absorption through the skin is a significant potential hazard.[5][6]

  • Inhalation: Vapors or mists may cause respiratory irritation.[4] Inhaling materials destructive to the mucous membranes and upper respiratory tract can lead to symptoms like coughing, shortness of breath, headache, and nausea.[4]

  • Eye Contact: Direct contact can cause serious and potentially irreversible eye damage, including blindness.[3]

  • Ingestion: Swallowing the chemical can cause severe swelling and damage to the gastrointestinal tract.[3][5]

Given these risks, a robust PPE plan is not merely a recommendation but a necessity for safe handling.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we specify PPE, it is crucial to acknowledge the hierarchy of safety controls. PPE is the last line of defense, employed after other, more effective measures have been implemented.

Hierarchy_of_Controls cluster_controls Hierarchy of Safety Controls cluster_examples Application in the Lab Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative Eng_Example Work within a certified chemical fume hood. Engineering->Eng_Example PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Admin_Example Develop and train on Standard Operating Procedures (SOPs). Administrative->Admin_Example PPE_Example Wear appropriate gloves, lab coat, and eye protection. PPE->PPE_Example

Caption: Hierarchy of Controls, from most to least effective.

For handling this compound, Engineering Controls are paramount. All handling must occur within a certified chemical fume hood to minimize inhalation exposure.[1] Administrative Controls , such as Standard Operating Procedures (SOPs) and thorough training, ensure that personnel are aware of the risks and protocols.

Detailed PPE Selection and Specifications

The selection of PPE must be deliberate and based on the specific tasks being performed. The following recommendations are based on the hazards associated with corrosive and toxic amine compounds.

Hand Protection: The Critical Barrier

Choosing the right glove is arguably the most critical decision for preventing dermal exposure. Factors like material, thickness, and breakthrough time must be considered.[7]

Glove MaterialSuitability for Aromatic AminesRationale & Comments
Nitrile Good Offers good resistance to caustics, oils, and some solvents. It is a robust choice for incidental contact. However, for prolonged exposure, its performance against aromatic solvents can be a concern.[8] Always use a reputable brand and check the manufacturer's specific chemical resistance data.
Neoprene Good to Very Good Provides good pliability and dexterity while resisting a broad range of chemicals, including acids and caustics.[8] A solid choice for handling this class of compounds.
Butyl Rubber Very Good Excellent for protection against highly corrosive acids, bases, and ketones.[8] While highly protective, butyl gloves can be thicker, potentially reducing dexterity. Recommended for large-volume transfers or spill response.
Natural Latex Poor (Not Recommended) While comfortable, latex gloves do not offer reliable protection against many organic chemicals and can cause allergic reactions in some individuals.[8] Their use should be avoided when handling this compound.

Protocol for Use:

  • Always inspect gloves for tears or punctures before use.

  • For procedures with a high risk of splashing, consider double-gloving (e.g., a lighter nitrile glove under a heavier neoprene or butyl glove).

  • Remove gloves immediately after handling the product and wash hands thoroughly.[9]

Eye and Face Protection

Given the severe eye damage potential, robust eye protection is mandatory.[2][3]

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

  • Recommended for most operations: Chemical splash goggles that provide a complete seal around the eyes.[9]

  • Required for splash risk: When handling larger quantities (>50 mL) or performing operations with a high splash potential (e.g., heating, pressure reactions), a full-face shield must be worn in addition to chemical splash goggles.[4]

Body Protection

Contaminated clothing must be removed immediately.

  • Standard Use: A flame-resistant, buttoned lab coat should be worn at all times in the laboratory.

  • Splash Hazard: For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron made of PVC or a similar material should be worn over the lab coat.

  • Large Spills/High-Risk Operations: In the event of a large spill or for high-risk procedures, a full chemical-resistant suit may be necessary.[10]

Respiratory Protection

All work with this compound should be conducted in a chemical fume hood to prevent inhalation of vapors or mists.[1][2] Respiratory protection is generally not required under these conditions. However, it becomes necessary if:

  • Engineering controls (fume hood) are not available or fail.

  • A large spill occurs outside of a containment area.

In such emergency scenarios, use a NIOSH-approved respirator with an organic vapor cartridge.[9] For unknown concentrations or oxygen-deficient environments, a self-contained breathing apparatus (SCBA) is required.[11]

Procedural Discipline: Donning, Doffing, and Disposal

The sequence of putting on and, more importantly, taking off PPE is vital to prevent cross-contamination.

Safe Doffing (Removal) Protocol

The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands) and clean surfaces only with clean surfaces (i.e., bare hands).

Doffing_Sequence cluster_workflow PPE Removal (Doffing) Workflow Gloves Step 1: Remove Gloves Grasp outside of one glove with the other. Peel it off, holding it in the gloved hand. Slide ungloved finger under the remaining glove and peel off. Apron Step 2: Remove Apron/Gown Unfasten ties. Peel away from the body, touching only the inside. Roll into a bundle. Gloves->Apron FaceShield Step 3: Remove Goggles/Face Shield Handle by the headband or earpieces. Lift away from the face. Apron->FaceShield Mask Step 4: Remove Respirator/Mask Handle by straps only. Do not touch the front. FaceShield->Mask Wash Step 5: Wash Hands Immediately and thoroughly wash hands with soap and water. Mask->Wash

Caption: A validated sequence for removing PPE to prevent self-contamination.

Waste Disposal

All disposable PPE (gloves, aprons) contaminated with this compound must be considered hazardous waste.

  • Place all contaminated items into a designated, sealed, and clearly labeled hazardous waste container.

  • Never dispose of contaminated PPE in regular trash receptacles.

  • Follow all institutional and local regulations for the disposal of chemical waste.[3]

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen and seek immediate medical attention.[12]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's emergency response team. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[10]

By adhering to these rigorous PPE protocols, researchers can confidently and safely explore the scientific potential of this compound, ensuring that discovery and safety go hand-in-hand.

References

  • Safety Data Sheet: N,N-diethylethanamine. Carl ROTH. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, adapted from U.S. Department of Energy. [Link]

  • NIOSH Manual of Analytical Methods: AMINES, ALIPHATIC (2010). Centers for Disease Control and Prevention. [Link]

  • NIOSH Manual of Analytical Methods: AMINES, AROMATIC (2002). Centers for Disease Control and Prevention. [Link]

  • 2,4-D / AMINE 4 SAFETY DATA SHEET. CDMS.net. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention. [Link]

  • Glove Compatibility Chart. CP Lab Safety. [Link]

  • GLOVE SELECTION CHART. WSU Spokane Environmental Health and Safety. [Link]

  • Ammonia Solution, Ammonia, Anhydrous: Lung Damaging Agent. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)-N-methylethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)-N-methylethanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。